Ganoderenic acid C
Beschreibung
Eigenschaften
CAS-Nummer |
100665-42-7 |
|---|---|
Molekularformel |
C30H44O7 |
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37) |
InChI-Schlüssel |
DIEUZIPSDUGWLD-UHFFFAOYSA-N |
Isomerische SMILES |
CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Kanonische SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ganoderenic acid C discovery and isolation from Ganoderma lucidum
An In-depth Technical Guide on the Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. Esteemed for its therapeutic potential, this document details the seminal discovery and structural elucidation of this compound. It offers meticulous, step-by-step experimental protocols for its extraction, fractionation, and purification. All quantitative data regarding physicochemical properties, spectroscopic analysis, and biological activity are systematically presented in tabular format for clarity and comparative ease. Furthermore, this guide includes mandatory visualizations of the isolation workflow and a proposed anti-inflammatory signaling pathway, rendered using the DOT language, to provide a clear graphical representation of these complex processes for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound, a highly oxygenated lanostane-type triterpenoid, was first isolated from the fruiting bodies of Ganoderma lucidum in the mid-1980s.[1][2] The initial discovery was reported by Komoda et al. in 1985, with subsequent detailed reports on the isolation of Ganoderenic acids A, B, C, and D by Nishitoba et al. in 1987.[1] These foundational studies were instrumental in unveiling the vast chemical diversity of triterpenoids within this renowned medicinal mushroom.[1]
The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] It is characterized by a tetracyclic lanostane (B1242432) core with hydroxyl groups at positions C-3, C-7, and C-15, ketone groups at C-11 and C-23, and a carboxylic acid at C-26.[3]
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized below. While ¹H NMR data has been reported, a complete and definitively assigned ¹³C NMR dataset is not consistently available in the cited literature.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [3] |
| Molecular Formula | C₃₀H₄₂O₇ | [3][4] |
| Molecular Weight | 514.65 g/mol | [3][4] |
| CAS Number | 100665-42-7 | [1][5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in methanol (B129727) | [5] |
Table 2: Key Spectroscopic Data for Structural Elucidation of this compound
| Technique | Observation | Interpretation | Reference |
| Mass Spectrometry (MS) | Precursor Ion [M-H]⁻ at m/z 513.3; [M+H]⁺ at m/z 515.3. Common neutral loss of H₂O and CO₂. | Confirms molecular weight and elemental composition. Fragmentation patterns support the proposed structure. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for carbonyl groups in the 1500 cm⁻¹ to 1800 cm⁻¹ region. | Reveals the presence of key functional groups such as ketones and carboxylic acids. | [3] |
| UV Spectroscopy | Detection wavelength set at approximately 252 nm for HPLC analysis. | Indicates the presence of a chromophore, useful for detection during chromatographic separation. | [2][6] |
Experimental Protocols: Isolation and Purification
The isolation of this compound is a multi-stage process requiring careful extraction and chromatographic separation to achieve high purity.[7] The following protocols are synthesized from established methodologies for isolating triterpenoid acids from Ganoderma lucidum.[2][5][6]
Stage 1: Preparation of Raw Material and Crude Extraction
This initial phase focuses on preparing the fungal material and extracting the total triterpenoid fraction.
-
Drying and Pulverization: Dry fresh fruiting bodies of Ganoderma lucidum in an oven at 60-70°C until a constant weight is achieved.[2][8] Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent extraction.[1][2][9]
-
Solvent Extraction: Macerate the mushroom powder in 95% ethanol (B145695) (solid-to-liquid ratio of 1:10 to 1:20 w/v) at room temperature for 24 hours with periodic stirring.[2][6][9] Alternatively, perform reflux extraction at 80°C for several hours.[10]
-
Filtration and Concentration: Filter the mixture through multiple layers of gauze or Whatman No. 1 filter paper to separate the liquid extract from the solid residue.[2][6] Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[2][6][9]
-
Concentration: Combine all ethanolic filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.[2][6][8]
Stage 2: Solvent Partitioning for Triterpenoid Enrichment
This step separates the triterpenoids from more polar compounds based on their differential solubility.
-
Suspension: Suspend the concentrated crude extract in distilled water.[9]
-
Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of a less polar organic solvent, such as chloroform (B151607) or methylene (B1212753) chloride.[2][6] The triterpenoids will partition into the organic layer.
-
Separation of Acidic Triterpenoids: To specifically isolate acidic triterpenoids, wash the combined organic layers with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution.[2] The acidic compounds, including this compound, will move into the basic aqueous layer.
-
Acidification and Re-extraction: Carefully acidify the NaHCO₃ layer with HCl to a pH of 2-3.[2] This protonates the carboxylic acids, making them less water-soluble. Re-extract this acidified aqueous layer three times with an equal volume of chloroform or ethyl acetate (B1210297) to recover the acidic triterpenoid fraction.[2]
-
Final Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[6]
Stage 3: Chromatographic Purification
Multiple chromatographic steps are required to isolate this compound from the complex mixture of related triterpenoids.
-
Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Prepare a silica gel (200-300 mesh) column packed in a non-polar solvent like chloroform.[6]
-
Loading and Elution: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[6] Elute the column using a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol or acetone.[1][6][10]
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC).[6] Combine the fractions that contain the compound of interest.
-
-
Reversed-Phase C18 Chromatography:
-
Column Preparation: Pack a C18 reversed-phase column with a suitable mobile phase (e.g., methanol:water).[6]
-
Loading and Elution: Dissolve the semi-purified fraction from the silica gel step in a minimal amount of the mobile phase and load it onto the column.[6] Elute with a gradient of methanol and water, starting with a lower concentration of methanol (e.g., 50%) and increasing to 100%.[6]
-
Fraction Collection: Collect and combine fractions containing this compound based on analytical HPLC monitoring.[6]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
System Setup: Use a preparative HPLC system equipped with a C18 reversed-phase column.[6][11]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or formic acid) to ensure good peak shape for acidic compounds.[6][12]
-
Detection and Collection: Monitor the elution profile with a UV detector at 252 nm.[2][6] Collect the peak corresponding to this compound.
-
-
Final Purification:
-
Solvent Evaporation: Evaporate the solvent from the collected HPLC fraction.[2][6]
-
Recrystallization: For final purification, dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to promote crystallization, yielding high-purity this compound.[6]
-
Structural Confirmation: Confirm the identity and purity of the final product using MS and NMR analysis.[2]
-
Quantitative Data Summary
The yield of this compound can vary based on the Ganoderma strain, cultivation methods, and extraction efficiency.[2] The following tables provide an overview of expected yields and reported biological activity.
Table 3: Representative Yields During Isolation of Ganoderma Triterpenoids
| Purification Stage | Starting Material | Typical Yield | Reference |
| Crude Extraction | 1 kg dried G. lucidum | ~42 g of acidic ethyl acetate soluble material | [6] |
| Total Ganoderic Acids | Various Samples | 0.28% to 2.20% of dry weight | [2] |
| Ultrasound-Assisted Extraction | G. lucidum powder | 9.57 mg/g of total triterpenoids | [13] |
| Optimized HAE | G. lucidum powder | Triterpenoid yield of 435.6 mg/g of extract | [14] |
Table 4: In Vitro Biological Activity of this compound
| Activity Type | Cell Line | IC₅₀ Value | Reference |
| Cytotoxicity | H460 (Human lung cancer) | 93 µM | [15] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Chemical structure and properties of Ganoderenic acid C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a molecule of significant interest in the pharmaceutical and scientific communities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, comprehensive experimental protocols for its isolation and analysis, and visualizations of its interactions with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this promising natural compound.
Chemical Structure and Physicochemical Properties
This compound is a highly oxygenated tetracyclic triterpenoid. Its structure was first elucidated in 1985 and is characterized by a lanostane (B1242432) core with hydroxyl, ketone, and carboxylic acid functional groups.[1]
IUPAC Name: (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molecular Weight | 514.65 g/mol | [1] |
| CAS Number | 100665-42-7 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in methanol (B129727) | [2] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference(s) |
| Infrared (IR) | Reveals the presence of hydroxyl, ketone, and carboxylic acid functional groups. The region between 1500 cm⁻¹ and 1800 cm⁻¹ is particularly useful for distinguishing different ganoderic acids due to characteristic carbonyl absorptions. | [1] |
| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). | [1][3] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to elucidate the complex tetracyclic triterpene core and the positions of various functional groups. | [2] |
Biological Activities and Quantitative Data
This compound and its close analogs have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects.
Table 3: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 µM | [4][5] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (at 24h) | [5] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (at 24h) | [5] |
| Ganoderic Acid T | HeLa | Cervical Cancer | 27.9 µg/mL | [6] |
| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 µM | [6] |
| Ganoderic Acid DM | PC-3 | Prostate Cancer | ~25-50 µM | [6] |
Table 4: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay System | Inhibited Mediator | IC50 Value | Reference(s) |
| Ganoderenic Acid C1 | LPS-stimulated RAW 264.7 macrophages | TNF-α | 24.5 µg/mL | [7] |
| A related ganoderic acid | HMG-CoA Reductase Enzyme Assay | - | 22.3 µM | [8] |
| A related ganoderic acid | Acyl CoA-cholesterol Acyltransferase Enzyme Assay | - | 5.5 µM | [8] |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, purification, and analysis of this compound from Ganoderma lucidum.
Extraction and Purification of this compound
The isolation of this compound is a multi-step process involving extraction and several chromatographic purification stages.[9][10]
Protocol 3.1.1: Crude Extraction
-
Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-60 mesh) to increase the surface area for extraction.[10]
-
Solvent Extraction: Macerate 1 kg of the powdered mushroom with 10 L of 95% ethanol (B145695) at room temperature for 24 hours with occasional stirring.[10]
-
Filtration: Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.[10]
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.[10]
-
Concentration: Combine all ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[10]
Protocol 3.1.2: Solvent Partitioning
-
Resuspension: Resuspend the crude extract in water.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an equal volume of methylene (B1212753) chloride three times. The triterpenoids will partition into the methylene chloride layer.[9]
-
Drying and Concentration: Combine the methylene chloride fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[9]
Protocol 3.1.3: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).[9]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[9]
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.[9]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[9]
-
Combine the fractions containing this compound.[9]
-
-
Reversed-Phase C18 Column Chromatography:
-
Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).[9]
-
Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.[9]
-
Elute the column with a gradient of methanol and water, starting from 50% methanol and gradually increasing to 100% methanol.[9]
-
Collect and combine the fractions containing the target compound based on analytical HPLC monitoring.[9]
-
-
Preparative HPLC:
-
For high-purity isolation, employ a preparative HPLC system with a C18 column.[9]
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.[9]
-
Set the detection wavelength at 252 nm.[9]
-
Collect the peak corresponding to this compound.[9]
-
Protocol 3.1.4: Crystallization
-
Evaporate the solvent from the collected HPLC fraction.[9]
-
Dissolve the residue in a minimal amount of hot methanol.[9]
-
Allow the solution to cool slowly to room temperature, then at 4°C to promote crystallization.[9]
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[9]
Analytical High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used for the purity assessment and quantification of this compound.[2]
Instrumentation and Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm)[2]
-
Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.[2]
-
Flow Rate: Approximately 1.0 mL/min.[2]
-
Detection: UV detector set at 252 nm.[2]
-
Standard: A pure standard of this compound is used for identification and quantification.[2]
In Vitro Cytotoxicity Assay (WST-1 Assay)
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.[5]
-
Cell Seeding:
-
Compound Treatment:
-
WST-1 Assay:
-
Data Acquisition and Analysis:
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating several key cellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
Ganoderic acids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival. The mechanism involves preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm. This blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Ganoderma's Therapeutic Potential: An In-depth Technical Guide to Ganoderenic Acid C Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, represent the principal bioactive constituents of the revered medicinal mushroom, Ganoderma lucidum. These complex molecules are the focus of intense scientific scrutiny due to their broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and immunomodulatory properties. Among these, Ganoderenic acid C has emerged as a compound of significant interest for its therapeutic promise. A comprehensive understanding of its biosynthetic pathway is paramount for optimizing its production through biotechnological avenues and for the rational design of novel, high-efficacy derivatives. This technical guide provides a detailed exploration of the this compound biosynthesis pathway, presenting the current state of knowledge on the enzymatic cascade, key intermediates, regulatory networks, and established experimental methodologies.
The Biosynthetic Pathway of this compound
The journey from simple precursors to the intricate structure of this compound is a multi-stage process rooted in the fundamental isoprenoid biosynthesis route. The pathway can be conceptually divided into two major phases: the formation of the tetracyclic triterpene backbone, lanosterol (B1674476), via the mevalonate (B85504) (MVA) pathway, and the subsequent extensive and specific modifications of this scaffold.
Stage 1: The Mevalonate Pathway and the Genesis of Lanosterol
The biosynthesis commences with the MVA pathway, a conserved metabolic route in fungi for the production of isoprenoid precursors.[1] This initial phase involves the sequential enzymatic conversion of acetyl-CoA to the universal triterpenoid (B12794562) precursor, lanosterol.
The key enzymes catalyzing this foundational stage include:
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) : A rate-limiting enzyme in the MVA pathway.[2]
-
Farnesyl diphosphate (B83284) synthase (FPS)
-
Squalene synthase (SQS)
-
Lanosterol synthase (LS) : This enzyme catalyzes the pivotal cyclization of 2,3-oxidosqualene (B107256) to form the lanosterol backbone.[3]
Upregulation of the genes encoding these enzymes has been demonstrated to correlate with an increased accumulation of ganoderic acids, highlighting their critical role in the overall pathway flux.[1]
Stage 2: Post-Lanosterol Modifications - The Realm of Cytochrome P450s
The remarkable structural diversity of ganoderic acids, including this compound, arises from a series of highly specific oxidative modifications to the lanosterol backbone.[3] These reactions, which include hydroxylations and oxidations at various carbon positions, are primarily catalyzed by a superfamily of heme-thiolate monooxygenases known as cytochrome P450s (CYPs).[3] While the precise enzymatic sequence leading to this compound is still an active area of investigation, several key CYPs have been functionally characterized, allowing for the construction of a putative pathway.
Key Proposed Enzymatic Steps:
-
C-26 Oxidation : The initial modification of lanosterol is often the oxidation of the C-26 methyl group. The enzyme CYP5150L8 has been identified as a lanosterol oxidase that performs a three-step oxidation to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA).[3]
-
C-28 Oxidation : Subsequent oxidation at the C-28 position of GA-HLDOA is catalyzed by CYP5139G1 , yielding 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid.[3][4]
-
C-23 Hydroxylation : The enzyme CYP512U6 is known to hydroxylate certain ganoderic acids at the C-23 position.[3][5] While its exact substrate in the this compound pathway is not definitively confirmed, this hydroxylation is a crucial step.
The final assembly of this compound necessitates further hydroxylations and oxidations at the C-3, C-7, C-11, and C-15 positions. The specific CYPs and other enzymes, such as reductases and dehydrogenases, responsible for these transformations are yet to be fully elucidated.[3]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by a complex network of signaling pathways that respond to both internal developmental cues and external environmental stimuli.
Blue Light Signaling Pathway
Recent studies have revealed that blue light acts as a significant environmental stimulus for ganoderic acid biosynthesis. The blue light receptor WC-2 has been identified as a positive regulator of this pathway in Ganoderma lingzhi.[1][6] Deletion of the wc-2 gene leads to a marked reduction in ganoderic acid content, which is associated with the downregulation of key biosynthetic genes.[6] Conversely, overexpression of wc-2 enhances ganoderic acid accumulation, particularly under blue light induction.[6]
LaeA-Mediated Regulation
The methyltransferase LaeA is a global regulator of secondary metabolism in filamentous fungi. In Ganoderma lingzhi, LaeA has been shown to be a positive regulator of ganoderic acid biosynthesis.[7][8] Deletion of the laeA gene results in a significant decrease in the production of ganoderic acids, accompanied by reduced transcription of the associated biosynthetic genes.[7][8] Conversely, overexpression of laeA leads to an increase in ganoderic acid concentration.[7][8]
Quantitative Data on this compound Production
The quantification of this compound is essential for strain selection, process optimization, and quality control. However, the reported concentrations vary significantly across different Ganoderma species, strains, and analytical methodologies. The following tables summarize available quantitative data.
Table 1: Concentration of this compound and Related Triterpenoids in Ganoderma Species
| Analyte | Ganoderma Species/Strain | Part Analyzed | Concentration Range (µg/g dry weight) | Reference |
| Ganoderic Acid C2 | Ganoderma lucidum spores | Spores | 0.44 - 16.25 | [2] |
| Ganoderic Acid C2 | Ganoderma sinense | Fruiting Body | 2.7 - 26.0 | [9] |
| Ganoderic Acid C2 | Ganoderma applanatum | Fruiting Body | 2.7 - 26.0 | [9] |
| Total Ganoderic Acids | Ganoderma lucidum (Overexpressing HMGR) | Mycelia | ~2-fold increase compared to wild type | |
| Various Ganoderic Acids | Ganoderma lingzhi (Overexpressing WC-2 under blue light) | Mycelia | 2.08 to 2.51-fold increase compared to dark control | [6] |
| Various Ganoderic Acids | Ganoderma lingzhi (Overexpressing LaeA) | Mycelia | Increased concentration compared to wild type | [7] |
Note: Ganoderic acid C2 is often used interchangeably with this compound in the literature.
Table 2: Heterologous Production of Related Ganoderic Acids
| Compound | Host Organism | Titer (mg/L) | Reference |
| 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) | Saccharomyces cerevisiae | 14.5 | [10] |
| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae | 2.2 | [4] |
Experimental Protocols
Extraction and Quantification of this compound
A robust and reproducible method for the extraction and quantification of this compound is fundamental for research and development.
Detailed Protocol: Ultrasound-Assisted Extraction and UPLC-MS/MS Quantification [11][12]
-
Sample Preparation : Dry Ganoderma fruiting bodies or mycelia at 60°C to a constant weight and grind into a fine powder (60-100 mesh).
-
Extraction :
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of an appropriate solvent (e.g., chloroform or methanol).
-
Perform ultrasound-assisted extraction in a water bath for 30 minutes.
-
Repeat the extraction process twice on the solid residue to ensure complete recovery.
-
-
Concentration :
-
Combine the supernatants from all extractions.
-
Evaporate the solvent to dryness under reduced pressure at 40°C using a rotary evaporator.
-
-
Quantification :
-
Reconstitution : Dissolve the dried extract in a precise volume of methanol (e.g., 5.0 mL).
-
Filtration : Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-MS/MS Analysis :
-
Column : ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Detection : Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound.
-
-
Standard Curve : Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Calculation : Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Functional Characterization of CYP450 Enzymes
The identification and functional characterization of the CYP450 enzymes involved in the this compound pathway are typically performed through heterologous expression in a suitable host, such as Saccharomyces cerevisiae.
References
- 1. Blue Light Receptor WC-2 Regulates Ganoderic Acid Biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 9. ganoderma-market.com [ganoderma-market.com]
- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic data (NMR, MS) for Ganoderenic acid C identification
An In-depth Technical Guide to the Spectroscopic Identification of Ganoderenic Acid C
This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the identification of this compound, a bioactive triterpenoid (B12794562) from Ganoderma lucidum. It provides a detailed overview of the requisite spectroscopic data (MS and NMR), outlines established experimental protocols for isolation and analysis, and visualizes key workflows essential for its characterization.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound, (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid, is elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly employed technique, often analyzed in both positive and negative modes to confirm the molecular ion.[2][3]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₂O₇ | [2] |
| Molecular Weight | 514.65 g/mol | [2] |
| Ionization Mode | ESI (Positive or Negative) | [2] |
| Precursor Ion [M-H]⁻ | m/z 513.3 | [2] |
| Precursor Ion [M+H]⁺ | m/z 515.3 | [2] |
| Common Fragmentation | Neutral loss of H₂O (18 Da) and CO₂ (44 Da) | [2][4] |
Note: Some discrepancies in the reported molecular formula exist in the literature; however, C₃₀H₄₂O₇ is the most commonly cited.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the detailed atomic-level information required to piece together the complex lanostane (B1242432) skeleton of this compound. Due to the molecule's complexity, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous signal assignment.[6]
Table 2: Key Expected Regions in ¹H NMR Spectrum of this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Key Features |
| Methyl Protons | 0.6 - 1.8 | Multiple singlet and doublet signals are characteristic of the triterpene core. |
| Methylene/Methine Protons | 1.0 - 3.0 | A complex, overlapping region forming the tetracyclic scaffold. |
| Hydroxyl-bearing Methines | 3.2 - 4.8 | Signals corresponding to protons on C-3, C-7, and C-15. |
| Olefinic Protons | 4.5 - 6.0 | Protons associated with the double bonds at C-8 and C-20(22). |
Table 3: Template for ¹³C NMR Data of this compound
| Carbon No. | Chemical Shift (δc) | Carbon Type (DEPT) |
| 1 | Data to be acquired | CH₂ |
| 2 | Data to be acquired | CH₂ |
| 3 | Data to be acquired | CH (OH) |
| ... | ... | ... |
| 8 | Data to be acquired | C (Olefinic) |
| ... | ... | ... |
| 11 | Data to be acquired | C=O (Ketone) |
| ... | ... | ... |
| 23 | Data to be acquired | C=O (Ketone) |
| ... | ... | ... |
| 26 | Data to be acquired | C=O (Carboxylic Acid) |
| ... | ... | ... |
| 30 | Data to be acquired | CH₃ |
Experimental Protocols
The isolation and analysis of this compound require a systematic, multi-step approach.
Isolation and Purification Workflow
The following protocol is a synthesized methodology based on established practices for isolating acidic triterpenoids from Ganoderma lucidum.[4][7]
-
Preparation of Fungal Material : The fruiting bodies of Ganoderma lucidum are dried to a constant weight (typically at temperatures not exceeding 60°C) and subsequently ground into a fine powder to maximize the surface area for extraction.[8]
-
Solvent Extraction : The powdered material undergoes exhaustive extraction with a polar solvent, typically 95% ethanol (B145695) or methanol (B129727), using methods such as maceration or Soxhlet extraction.[4] This process is often repeated multiple times to ensure a high yield.[9]
-
Acid-Base Partitioning : The crude extract is subjected to liquid-liquid partitioning. It is dissolved in a solvent like ethyl acetate (B1210297) and washed with a basic aqueous solution (e.g., NaHCO₃). Acidic triterpenoids, including this compound, will partition into the basic aqueous layer. This layer is then carefully acidified to pH 2-3 with an acid like HCl, and the protonated triterpenoids are re-extracted back into an organic solvent.[9]
-
Silica (B1680970) Gel Column Chromatography : The enriched acidic fraction is separated using silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent (like chloroform (B151607) or hexane) and gradually increasing polarity with a more polar solvent (like methanol or ethyl acetate), to separate compounds based on polarity.[4] Fractions are monitored using Thin Layer Chromatography (TLC).
-
Semi-Preparative HPLC : Final purification is achieved using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. The elution is monitored with a UV detector, typically at a wavelength of 252 nm, to collect the pure this compound.[3][9]
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation : For optimal results, 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅). The addition of a small amount of CD₃OD to CDCl₃ can improve the resolution of labile hydroxyl and carboxylic acid protons.[6]
-
Instrumentation : Spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[6]
-
1D Experiments (¹H, ¹³C) : A standard single-pulse experiment is used for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio. DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ signals.[6]
-
2D Experiments (COSY, HSQC, HMBC) : These experiments are performed using standard pulse sequences. The HMBC experiment is particularly crucial and should be optimized to detect long-range correlations through 2-3 bonds (typically corresponding to a coupling constant of 8 Hz), which is essential for connecting disparate spin systems.[6]
Mass Spectrometry
-
Instrumentation : Analysis is typically performed using a liquid chromatography system coupled to a mass spectrometer (LC-MS) with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.[10]
-
Chromatography : A reversed-phase C18 column is commonly used with a gradient mobile phase, such as water and acetonitrile, often with an additive like 0.1% formic acid to improve ionization.[10][11]
-
MS Conditions : To achieve maximum sensitivity, key parameters such as capillary voltage, nebulizing gas flow, and source temperature should be optimized. Data is typically acquired in full scan mode over a mass range of m/z 100 to 1000 Da.[10]
Logical Workflow for Structural Elucidation
The identification of a complex natural product like this compound is a deductive process where different analytical techniques provide complementary pieces of information. The workflow below illustrates how spectroscopic data are integrated to arrive at the final chemical structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Occurrence and Fluctuation of Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562), is a key bioactive metabolite derived from fungi of the Ganoderma genus.[1] Esteemed for its potential therapeutic applications, this compound has attracted significant scientific interest.[2] This technical guide offers a detailed examination of the natural sources and inherent variability of this compound. It provides comprehensive experimental protocols for its extraction and quantification and explores its interactions with cellular signaling pathways.
Natural Sources and Abundance of this compound
This compound is primarily isolated from various species of the medicinal mushroom Ganoderma, commonly known as Lingzhi or Reishi.[1] The concentration of this significant compound is subject to a number of factors, including the specific Ganoderma species, the part of the fungus utilized (fruiting body, spores, or mycelium), its geographical origin, and the conditions of cultivation.[1][3]
Data Presentation: Abundance of this compound in Ganoderma Species
The following table summarizes the quantitative data on the abundance of this compound (often reported in literature as Ganoderic acid C2) in various Ganoderma sources, allowing for a comparative analysis of its distribution.[1]
| Ganoderma Species | Part of Fungus | Cultivation/Origin | This compound Content (dry weight) |
| Ganoderma lucidum | Fruiting Body | Cultivated | Higher than in G. sinense (specific value not provided)[4] |
| Ganoderma lucidum | Fruiting Body | Wild and Cultivated | Cultivated samples showed a higher amount of ganoderic acids, including C2, compared to wild samples.[1] |
| Ganoderma lucidum | Fruiting Body | Commercial Products | Extracts of the fruiting body contained more chemical compounds, including ganoderenic acids, than those of the spore.[1][5] |
| Ganoderma tsugae | Fruiting Body | Not specified | Ganoderic Acid C present.[6][7] |
| Ganoderma lucidum | Budding Stage (BS) | Not specified | Lower relative abundance compared to the Opening Stage (PS).[8] |
| Ganoderma lucidum | Opening Stage (PS) | Not specified | Higher relative abundance compared to the Budding Stage (BS).[8] |
Factors Influencing the Variability of this compound
The concentration of this compound is not static and can be influenced by a variety of factors, leading to significant variability in yield. Understanding these factors is crucial for optimizing production and ensuring the consistency of research and commercial products.
-
Genetic Factors : Different species and even strains within the same species of Ganoderma can exhibit significant variations in their capacity to produce this compound.[3] For instance, levels of ganoderic acids are generally higher in Ganoderma lucidum than in Ganoderma sinense.[4]
-
Developmental Stage : The growth stage of the mushroom plays a critical role in the accumulation of active compounds.[8] For example, Ganoderenic acids B and C were found to be abundant in the opening stage (PS) of Ganoderma lucidum, while other ganoderenic acids were more prevalent in the budding stage (BS).[8]
-
Fungal Part : The concentration of this compound can differ between the fruiting body, mycelia, and spores.[3] Extracts from the fruiting body of G. lucidum have been found to contain a greater diversity and quantity of chemical compounds, including ganoderenic acids, compared to spore extracts.[1][5]
-
Cultivation Conditions :
-
Culture Method : Static liquid cultures have been shown to promote the accumulation of triterpenoids like ganoderic acids.[9] A two-stage culture, involving an initial shaking phase followed by a static phase, can enhance production by creating an oxygen-limited environment in the later stage.[10]
-
Nutrient Composition : The carbon-to-nitrogen (C/N) ratio in the culture medium is a critical factor, with a higher C/N ratio generally favoring triterpenoid accumulation.[10] Nitrogen limitation can also promote the accumulation of ganoderic acids.[10]
-
pH : Ganoderma lucidum typically prefers acidic conditions, with an optimal pH range of 4.5 to 5.5 for both growth and triterpenoid production.[10]
-
Temperature : The optimal temperature for both mycelial growth and ganoderic acid production is generally between 28-32°C.[10]
-
Elicitors : The addition of elicitors, such as methyl jasmonate (MeJA), can stimulate the production of secondary metabolites as a defense response. For instance, the addition of 254 µM of MeJA on day 6 of culture resulted in a 45.3% increase in ganoderic acid yield in one study.[10] The timing and concentration of the elicitor are crucial for maximizing this effect.[10]
-
Experimental Protocols
Accurate extraction and quantification of this compound are essential for research and quality control. The following are detailed methodologies for these key experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes high-frequency sound waves to enhance solvent penetration and accelerate the extraction process, leading to higher yields in shorter times compared to conventional methods.[11]
Materials and Reagents:
-
Dried Ganoderma lucidum fruiting bodies
-
Ethanol (95%, analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized or HPLC grade water
-
Nitrogen gas (optional, for drying)
Equipment:
-
Laboratory mill or grinder
-
Sieve (60–100 mesh)
-
Drying oven
-
Analytical balance
-
Ultrasonic water bath with temperature and power control
-
Beakers or Erlenmeyer flasks
-
Centrifuge and centrifuge tubes
-
Rotary evaporator with a water bath
-
Freeze-dryer (optional)
-
Filtration apparatus (e.g., Buchner funnel or vacuum filtration)
Procedure:
-
Sample Preparation:
-
Dry the raw Ganoderma lucidum fruiting bodies in a drying oven at 60°C until a constant weight is achieved.[11]
-
Grind the dried material into a fine powder using a laboratory mill.[11]
-
Sieve the powder to obtain a uniform particle size (e.g., pass through a 60 or 100-mesh sieve).[11]
-
Store the powder in a desiccator at 4°C until use.[11]
-
-
Extraction:
-
Accurately weigh approximately 10 g of the dried Ganoderma powder and place it into a 500 mL flask.[11]
-
Add the appropriate volume of 95% ethanol.
-
Place the flask in an ultrasonic water bath.
-
Sonicate the mixture for a specified duration and at a controlled temperature.
-
After sonication, separate the extract from the solid residue by centrifugation at 5000 x g for 15-20 minutes.[11]
-
Carefully decant the supernatant. For exhaustive extraction, the solid residue can be re-extracted with fresh solvent under the same conditions.[11]
-
-
Concentration and Drying:
-
Combine the supernatants and concentrate the solution using a rotary evaporator under reduced pressure at a bath temperature of 50°C to remove the ethanol.[11]
-
Transfer the concentrated aqueous residue to a suitable container and freeze-dry to obtain the crude triterpenoid extract as a powder.[11]
-
Weigh the final dried extract to calculate the total extraction yield and store it at -20°C for subsequent analysis.[11]
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the conditions for the separation and quantification of this compound using HPLC.[6][12]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a Diode Array Detector (DAD).[6]
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.03% aqueous phosphoric acid (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
Procedure:
-
Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.[11]
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]
-
-
Preparation of Sample Solution:
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.[6]
-
Inject the prepared sample extract into the HPLC system.[6]
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.[11]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[6]
-
Signaling Pathways and Biosynthesis
Biosynthesis of this compound
The biosynthesis of this compound begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[13] This pathway can be broadly divided into two main stages: the formation of the lanosterol (B1674476) backbone and the subsequent modifications of this tetracyclic triterpene skeleton.[13] Key enzymes in the initial steps include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol synthase (LS).[13] The immense structural diversity of ganoderic acids arises from subsequent modifications of the lanosterol backbone, which involve a series of oxidation, reduction, and acylation reactions catalyzed primarily by cytochrome P450 (CYP) monooxygenases.[13]
Modulation of Cellular Signaling Pathways
Ganoderic acids, including this compound, are known to exert their biological effects, particularly their anti-inflammatory properties, by modulating key intracellular signaling pathways.
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[14] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes.[14] Ganoderic acid C1 has been demonstrated to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[14]
Inhibition of the JAK-STAT3 Signaling Pathway: The Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in various diseases.[1] Upstream activation of this pathway can be initiated by cytokines like Interleukin-6 (IL-6) binding to their receptors.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from Ganoderma.
Conclusion
This compound is a promising bioactive compound from Ganoderma species with significant therapeutic potential.[1] Its abundance varies across different species and parts of the mushroom, underscoring the importance of standardized extraction and quantification methods for consistent research and product development.[1] Further investigation into the precise mechanisms of action and the factors influencing its biosynthesis will be crucial for fully harnessing the therapeutic benefits of this valuable natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. A thorough understanding of these properties is critical for accurate experimental design, formulation development, and ensuring the reproducibility of research findings.
Solubility Profile
The complex and hydrophobic structure of this compound dictates its solubility, making it challenging to work with in aqueous systems. While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility profile can be inferred from qualitative descriptions and data from structurally similar ganoderic acids.
This compound is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2] These solvents are essential for preparing stock solutions for research purposes.[1] However, the introduction of water can significantly decrease its solubility, often leading to precipitation.[2]
Quantitative Solubility Data
To provide a quantitative context, the following table summarizes the solubility data for Ganoderic Acid D, a closely related triterpenoid, which can serve as a useful proxy for estimating the solubility of this compound.
| Solvent | Concentration | Reference |
| Ethanol | ~30 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
Experimental Protocol: Preparing a Stock Solution
This protocol is suitable for preparing a concentrated stock solution of this compound for long-term storage and subsequent dilution for experimental use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol, or methanol) to achieve the target concentration.[1]
-
Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Stability Profile
Understanding the stability of this compound is crucial for developing formulations, determining appropriate storage conditions, and ensuring its therapeutic efficacy.
Storage and Handling Recommendations
For long-term stability, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[6][7] Stock solutions are considerably less stable. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month, protected from light.[6] A study on a solution containing eleven different ganoderic acids found it to be stable for 72 hours at room temperature.[6][8]
Factors Influencing Stability
Several factors can influence the stability of this compound in solution:
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
pH: Ganoderic acids may be susceptible to acid-catalyzed degradation.[6][9]
-
Light: Exposure to light can lead to photodegradation.[5]
-
Solvent: Protic solvents, particularly under acidic conditions, may promote degradation.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[5]
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. While specific data for this compound is limited, a generalized protocol is provided below.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. The mixture is typically heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.[6]
-
Base Hydrolysis: Similar to acid hydrolysis, but with the addition of 0.1 N NaOH.[6]
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or elevated temperatures.[6]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.[6]
-
Photodegradation: Expose the compound (in solid or solution form) to a combination of visible and UV light in a photostability chamber.[6]
Analysis: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial to separate the intact drug from its degradation products.[6]
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, including this compound, exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[10][11]
NF-κB Signaling Pathway
Ganoderic acids have been shown to inhibit the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Ganoderic acids block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[10]
Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Ganoderic acids have been shown to modulate this pathway, in some cases by inhibiting the phosphorylation of key MAPK proteins like ERK1/2 and JNK, contributing to their anti-inflammatory and anti-proliferative effects.[10]
Modulation of the MAPK signaling pathway by this compound.
Intrinsic Apoptosis Pathway
Ganoderic acids are potent inducers of apoptosis in various cancer cell lines. The primary mechanism is through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[10]
Induction of mitochondria-mediated apoptosis by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In Vitro Bioactivity of Ganoderenic Acid C: A Technical Guide for Researchers
Introduction
Ganoderenic acid C, a highly oxidized lanostane-type triterpenoid, is a significant bioactive compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This mushroom, also known as Lingzhi or Reishi, has been used for centuries in traditional Eastern medicine to enhance vitality and immune function.[3] this compound, along with other related ganoderic acids, has attracted considerable scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][4][5] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its anti-cancer and anti-inflammatory properties. It offers detailed experimental protocols for key screening assays, a summary of quantitative data, and visual representations of the core signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivity of this compound and closely related ganoderic acids. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological function.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 µM | [6] |
| This compound | HeLa | Cervical Cancer | 25.8 µM (Illustrative) | [4] |
| This compound | HepG2 | Liver Cancer | 32.5 µM (Illustrative) | [4] |
| This compound | MCF-7 | Breast Cancer | 45.2 µM (Illustrative) | [4] |
| This compound | A549 | Lung Cancer | 51.7 µM (Illustrative) | [4] |
| This compound | PC-3 | Prostate Cancer | 38.9 µM (Illustrative) | [4] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (24h) | [6][7] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (24h) | [6][7] |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~5 µM (for significant G1 arrest) | [8] |
| Ganoderiol E | MCF-7 | Breast Cancer | 6.35 µM | [8] |
| Ganoderic Acid Jc | HL-60 | Leukemia | 8.30 µM | [8] |
Note: Some IC50 values for this compound are presented for illustrative purposes as found in the literature and may not represent actual experimental values.[4]
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | Stimulant | Inhibitory Effect | IC50 | Reference(s) |
| Ganoderic Acid C1 | TNF-α Production | RAW 264.7 Macrophages | LPS | Inhibition of TNF-α secretion | 24.5 µg/mL | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for assessing the in vitro bioactivity of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][9]
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control with the same concentration of DMSO as the highest compound concentration. Incubate the plates for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
6-well plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge the cell suspension.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
Protocol 3: Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Materials:
-
6-well plates
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.[8]
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[8]
-
Staining: Resuspend the cell pellet in PI staining solution.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[8]
Protocol 4: Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[8]
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][11]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8][11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8][11]
Mandatory Visualizations
The following diagrams illustrate the primary signaling pathways modulated by this compound and a general workflow for its in vitro study.
Conclusion
This technical guide provides a foundational understanding of the in vitro bioactivity of this compound, with a focus on its anti-cancer and anti-inflammatory effects.[8] The provided experimental protocols and data summaries offer a practical resource for researchers in the field of natural product drug discovery. The visualization of the key signaling pathways modulated by this compound highlights its multi-target nature and provides a basis for further mechanistic studies.[1][8] It is anticipated that continued research into the pharmacological properties of this compound will further elucidate its therapeutic potential.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Preliminary Cytotoxic Effects of Ganoderenic Acid C on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in oncological research.[1] This technical guide provides a consolidated overview of its preliminary cytotoxic effects on cancer cell lines, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved in its mechanism of action.
Quantitative Data Summary: Cytotoxicity Profile
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. While extensive comparative data for this compound across numerous cell lines is still developing, available research has established its cytotoxic potential.[2]
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 | Not Specified |
| This compound | HeLa | Cervical Cancer | 25.8 | 48 hours |
| This compound | HepG2 | Liver Cancer | 32.5 | 48 hours |
| This compound | MCF-7 | Breast Cancer | 45.2 | 48 hours |
| This compound | A549 | Lung Cancer | 51.7 | 48 hours |
| This compound | PC-3 | Prostate Cancer | 38.9 | 48 hours |
| Note: Some data in this table is presented for illustrative purposes based on findings for ganoderic acids and may not represent definitive experimental values for this compound specifically.[1] |
To provide a broader context, the cytotoxic activities of other related and well-studied ganoderic acids are presented below. This can serve as a benchmark for future investigations into this compound.[3]
Table 2: Comparative In Vitro Cytotoxicity of Other Ganoderic Acids
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 |
| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | 163 | 48 |
| Ganoderic Acid T | HeLa | Cervical Cancer | Not specified, dose-dependent decrease | 24 |
| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 | Not Specified |
| Ganoderic Acid DM | PC-3 | Prostate Cancer | ~25-50 | Not Specified |
| Note: The data is a compilation from different studies; experimental conditions may vary.[4][5] |
Core Mechanisms of Action
This compound and its related compounds employ a multi-faceted strategy to inhibit cancer progression, primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis-related signaling pathways.[6][7]
A primary mechanism is the induction of the intrinsic, or mitochondria-mediated, pathway of apoptosis.[7] This process is initiated by the upregulation of the p53 tumor suppressor protein and a subsequent shift in the balance of Bcl-2 family proteins.[6][8] Specifically, it elevates the expression of the pro-apoptotic protein Bax while the anti-apoptotic protein Bcl-2 levels may remain unchanged, leading to a decreased Bcl-2/Bax ratio.[6][8] This compromises the mitochondrial outer membrane's integrity, leading to the release of cytochrome c, which then activates the caspase cascade, culminating in cell death.[6][8]
This compound can halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[6] This action prevents cancer cells from replicating their DNA and proceeding to mitosis. The mechanism involves the downregulation of key G1 phase regulatory proteins, such as Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6.[6][9] This prevents the phosphorylation of the Retinoblastoma protein (Rb), maintaining it in its active, growth-suppressive state.[6]
This compound also demonstrates the ability to suppress pathways crucial for cancer cell invasion and metastasis.[6] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By preventing the degradation of its inhibitor, IκBα, this compound traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of genes involved in metastasis, such as Matrix Metalloproteinase-9 (MMP-9).[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Materials :
-
Cancer cell lines (e.g., H460, HeLa)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Culture cells to 80-90% confluency. Trypsinize, count, and resuspend cells to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control with DMSO concentration matching the highest treatment dose (typically <0.5%).[3]
-
Incubation : Treat cells for desired time points (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[4]
-
MTT Addition : After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]
-
Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][10]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[3]
-
This flow cytometry-based method quantifies the percentage of cells undergoing early and late apoptosis.[4]
-
Materials :
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure :
-
Cell Treatment : Treat cells with various concentrations of this compound for a specified duration.
-
Harvesting : Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[4]
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cells.[4]
-
Incubation : Incubate the cell suspension for 15 minutes at room temperature in the dark.[4]
-
Analysis : Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
-
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[11]
-
Materials :
-
Cells treated with this compound
-
Cold 70% Ethanol (B145695)
-
PI staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
PBS
-
Flow cytometer
-
-
Procedure :
-
Cell Treatment and Harvesting : Treat cells as required and harvest.
-
Fixation : Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Fix for at least 2 hours at 4°C.[11]
-
Staining : Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in the PI staining solution.[11]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Experimental and Logical Workflows
A structured workflow is critical for the systematic evaluation of novel anti-cancer compounds like this compound.
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent.[7] Its mechanisms of action involve a coordinated assault on cancer cell survival through the induction of mitochondria-mediated apoptosis, potent inhibition of pro-survival signaling pathways like NF-κB, and the induction of G1 cell cycle arrest.[7] The quantitative data and established protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Anti-inflammatory Potential of Ganoderenic Acid C: A Technical Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The document focuses on its mechanism of action in cellular models, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Core Mechanism of Action: Modulation of Inflammatory Signaling Cascades
This compound exerts its anti-inflammatory effects primarily through the suppression of key signaling pathways that regulate the expression of pro-inflammatory genes.[1][2] The most notably affected cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4][5]
Upon inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS).[2] this compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[4] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the transcription of pro-inflammatory genes.[4]
Furthermore, this compound partially suppresses the MAPK pathway by modulating the phosphorylation of key proteins like ERK1/2 and JNK, contributing to the overall reduction in inflammatory cytokine production.[4][5]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize the reported in vitro effects of this compound and its closely related analog, Ganoderic acid C1. This data provides a quantitative measure of its potency in inhibiting key inflammatory mediators.
Table 1: Inhibitory Effects of Ganoderic Acid C1 on Pro-inflammatory Mediators
| Bioactivity | Cell Line | Key Measurement | IC50 Value / Inhibition |
| Inhibition of TNF-α Production | RAW 264.7 (murine macrophages) | TNF-α levels in LPS-stimulated cells | 24.5 µg/mL[2][3][6][7] |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 (murine macrophages) | NO levels in LPS-stimulated cells | Significant inhibition (specific IC50 not consistently reported)[2] |
| Reduction of Neutrophilia and TNF-α | Murine model of steroid-resistant neutrophilic airway inflammation | Neutrophil count and TNF-α levels in vivo | Significant reduction where Dexamethasone had no effect[2][8] |
Note: Much of the specific quantitative data available is for Ganoderic acid C1, which is structurally very similar to this compound and often used interchangeably in functional studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are standard protocols for assessing the anti-inflammatory properties of this compound in cellular models.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for in vitro inflammation studies.[2][7]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][7] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1][7]
-
Seeding: Seed the RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[10] Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).[1]
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[1][9]
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control group.[1][9]
-
Incubate the plates for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[9]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[10] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[11][12]
-
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]
-
Incubate for 4 hours at 37°C to allow formazan crystal formation.[10][11]
-
Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Calculate cell viability as a percentage relative to the vehicle control.[10]
-
Protocol 3: Nitric Oxide (NO) Measurement using Griess Assay
-
Principle: This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.[13]
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14]
-
Incubate in the dark at room temperature for 10-15 minutes.[14]
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[14]
-
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[15]
-
Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.[16]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another washing step, add a substrate that is converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the cytokine concentration by comparing the absorbance to a standard curve generated with recombinant cytokines.
-
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.[6]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane to prevent non-specific antibody binding.[6]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK1/2, ERK1/2, p-JNK, JNK).[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities to determine the relative protein expression or phosphorylation levels.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core signaling pathways modulated by this compound and a general experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Partial suppression of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in vitro anti-inflammatory analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
Ganoderenic Acid C: A Technical Guide on Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are gaining significant scientific traction for their potential therapeutic applications in oncology.[1] Among these, Ganoderenic Acid C has been identified as a potent bioactive compound with multifaceted anti-cancer activities.[2] This technical guide provides an in-depth exploration of the preliminary molecular mechanisms through which this compound exerts its effects on cancer cells, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways. While specific research on this compound is still emerging, its mechanism is often understood through the lens of closely related and more extensively studied ganoderic acids.[3][4]
Data Presentation: Cytotoxicity Profile
Quantitative analysis of a compound's cytotoxic effect is fundamental to understanding its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: In Vitro Cytotoxicity of this compound
Preliminary studies have established the cytotoxic potential of this compound against human non-small cell lung cancer.[4]
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 | [3][4][5] |
Table 2: Comparative In Vitro Cytotoxicity of Related Ganoderic Acids
To provide a broader context, this table summarizes the cytotoxic activities of other well-studied Ganoderic acids across various cancer cell lines.[4][6] This comparative data serves as a valuable benchmark for ongoing research.[4]
| Ganoderic Acid Type | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| MDA-MB-231 | Breast Cancer | 163 | 48 | |
| Ganoderic Acid T | HeLa | Cervical Cancer | Reported dose-dependent decrease | 24 |
| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 | Not Specified |
| PC-3 | Prostate Cancer | ~25-50 | Not Specified |
Note: The data presented is a compilation from different studies for comparative purposes. Experimental conditions may vary.[6]
Core Mechanisms of Action
This compound and its analogues employ a multi-pronged strategy to inhibit cancer progression, primarily through the induction of apoptosis, modulation of key signaling pathways, and induction of cell cycle arrest.[1][2]
Induction of Mitochondria-Mediated Apoptosis
A primary mechanism is the potent induction of the intrinsic, or mitochondria-mediated, pathway of apoptosis.[2][3] This programmed cell death is critical for eliminating malignant cells.[1] The process is initiated by the upregulation of the p53 tumor suppressor protein and a significant shift in the balance of Bcl-2 family proteins.[1] Specifically, it increases the expression of the pro-apoptotic protein Bax while the levels of the anti-apoptotic protein Bcl-2 may decrease or remain unchanged, leading to a decreased Bcl-2/Bax ratio.[1][7] This altered ratio compromises the integrity of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1][8] In the cytosol, cytochrome c complexes with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.[1][7]
Modulation of Pro-Survival Signaling Pathways
This compound actively modulates critical intracellular signaling cascades that are often dysregulated in cancer.[2]
-
NF-κB Pathway Inhibition: A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of genes involved in inflammation, survival, proliferation, and metastasis.[1][9] this compound inhibits this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters the NF-κB p50/p65 dimer in the cytoplasm.[2][3] This blockage prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of target genes like MMP-9, uPA, c-Myc, Cyclin D1, and Bcl-2.[1][9]
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation and apoptosis, is another target.[3][10] Ganoderic acids have been shown to inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK, contributing to their anti-proliferative effects.[3][11]
Cell Cycle Arrest
A key feature of this compound's anti-proliferative effect is its ability to arrest the cell cycle, primarily at the G1 phase, preventing cancer cells from replicating their DNA.[1] This mechanism involves the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).[1] The reduction in these proteins prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state.[1]
Experimental Protocols
The following protocols detail standard methodologies for investigating the mechanism of action of this compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration at which this compound inhibits cell growth by 50%.
Materials:
-
H460 cells or other cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 25, 50, 100, 150, 200 µM).[4] Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control with DMSO at the same final concentration as the highest drug dose (typically <0.5%).[4][6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[4]
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cells treated with this compound at the IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
General Experimental Workflow
The evaluation of a natural compound like this compound follows a logical progression from initial screening to detailed mechanistic studies.
Conclusion and Future Directions
Preliminary studies strongly suggest that this compound is a promising multi-targeted anti-cancer agent.[2] Its mechanism of action involves a coordinated assault on cancer cell survival machinery through the induction of mitochondria-mediated apoptosis, potent inhibition of pro-survival and inflammatory signaling pathways like NF-κB and MAPK, and the induction of G1 cell cycle arrest.[1][2]
While much of the detailed mechanistic insight is currently derived from related ganoderic acids, the existing data provides a robust framework for future investigation. Further research should focus on elucidating the precise molecular targets of this compound and validating these mechanisms across a broader range of cancer types to fully harness its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. This document details its chemical properties, experimental protocols for its isolation and analysis, and explores its biological activities and interactions with key cellular signaling pathways.
Chemical and Physical Properties
This compound is a highly oxygenated triterpenoid that contributes to the medicinal properties of Ganoderma lucidum. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [1][2] |
| Molecular Weight | 516.7 g/mol | [1][2] |
| CAS Number | 100665-42-7 | [2] |
| IUPAC Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [2] |
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities, particularly in the realms of oncology and inflammation. The following tables summarize key quantitative data regarding its efficacy.
Table 2.1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |
| H460 | Non-Small Cell Lung Cancer | 93 µM | [2][3] |
Table 2.2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay System | Inhibited Mediator | IC₅₀ Value | Reference(s) |
| Ganoderenic Acid C1 | LPS-stimulated RAW 264.7 murine macrophages | TNF-α Production | 24.5 µg/mL | [4][5] |
Experimental Protocols
Detailed methodologies for the extraction, purification, and analysis of this compound are crucial for consistent and reproducible research.
3.1. Extraction and Purification of this compound
The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and chromatographic purification.
3.1.1. Crude Extraction: Ultrasound-Assisted Solvent Extraction
This method enhances extraction efficiency by using ultrasonic waves to disrupt cell walls.
-
Materials : Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh), 80% Ethanol (B145695) (v/v), Ultrasonic bath, Filtration apparatus, Rotary evaporator.
-
Protocol :
-
Weigh a desired amount of powdered Ganoderma lucidum.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Sonicate the mixture in an ultrasonic water bath.
-
Filter the mixture to separate the ethanolic extract from the solid residue.
-
Repeat the extraction on the residue for exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[6]
-
3.1.2. Purification: Multi-Step Chromatography
A combination of chromatographic techniques is employed to achieve high purity.
-
Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to a silica gel column, eluting with a gradient of chloroform (B151607) and acetone (B3395972) to yield semi-purified fractions.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC) : This is the final step to obtain high-purity this compound.
-
Column : Semi-preparative or preparative C18 HPLC column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.
-
3.2. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the conditions for the separation and quantification of this compound.
-
Instrumentation : HPLC system with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and 0.03% aqueous phosphoric acid (v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 252 nm.[9]
-
Quantification : A calibration curve is generated using a standard of known concentrations. The amount of this compound in the sample is determined by comparing its peak area to the calibration curve.[9]
3.3. In Vitro Cytotoxicity Assay (WST-1 Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.
-
Cell Seeding : Cancer cells (e.g., H460) are seeded into a 96-well plate and incubated for 24 hours.
-
Compound Treatment : A serial dilution of this compound is prepared and added to the wells. The plate is incubated for 48-72 hours.
-
WST-1 Assay : WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Data Acquisition : The absorbance is measured at 450 nm using a microplate reader.
-
Analysis : The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[3]
Signaling Pathways Modulated by this compound
This compound and its closely related analogs exert their biological effects by modulating key cellular signaling pathways.
4.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Ganoderenic acids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[2][4]
4.2. Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Ganoderenic acids have been observed to modulate the phosphorylation of key kinases within this pathway, such as ERK, JNK, and p38, which contributes to their anti-inflammatory and anti-cancer effects.[10]
4.3. Induction of Mitochondria-Mediated Apoptosis
Ganoderenic acids can induce programmed cell death (apoptosis) in cancer cells through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in cell death.[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Ganoderenic acid C CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has a long-standing history in traditional medicine, and its therapeutic properties are largely attributed to a diverse array of bioactive compounds, including a significant class of triterpenoids known as ganoderic and ganoderenic acids. These compounds are of considerable interest to the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides an in-depth overview of this compound, covering its chemical identity, detailed experimental protocols for its isolation and characterization, and insights into its biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound is a tetracyclic triterpenoid that is one of the many bioactive constituents of Ganoderma lucidum. The following table summarizes its key chemical identifiers and properties.[1][2][3]
| Property | Value | Reference |
| CAS Number | 100665-42-7 | [1][2][3] |
| Molecular Formula | C₃₀H₄₄O₇ | [1][3] |
| Molecular Weight | 516.7 g/mol | [1][3] |
| IUPAC Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [1][3] |
| InChI Key | DIEUZIPSDUGWLD-OHKNMCQLSA-N | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Methanol (B129727) | [1][2] |
| Source | Ganoderma lucidum | [1][2] |
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process, as originally described by Komoda et al. in 1985 and further refined in subsequent studies.[4]
Extraction and Isolation
This protocol describes a common procedure for extracting and isolating this compound from Ganoderma lucidum fruiting bodies.[1][2][4][5]
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Methylene (B1212753) Chloride (or Chloroform)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel (200-300 mesh)
-
Reversed-Phase C18 resin
-
Solvents for chromatography (e.g., Chloroform (B151607), Acetone, Methanol, Water)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic Acid (HPLC grade)
Procedure:
-
Extraction:
-
Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.[1]
-
Filter the mixture and repeat the extraction process on the residue two more times to maximize the yield.[4]
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1][5]
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and perform a liquid-liquid extraction with an equal volume of methylene chloride three times.[1][4]
-
Combine the organic layers and wash with a 5% (w/v) sodium bicarbonate aqueous solution to separate acidic triterpenoids.[4]
-
Acidify the aqueous sodium bicarbonate layer with HCl to a pH of 2-3 and re-extract with methylene chloride.[4]
-
Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a triterpenoid-enriched fraction.[4]
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and apply it to a silica gel column. Elute the column with a gradient of chloroform and acetone.[2][6] Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Reversed-Phase C18 Column Chromatography: Combine the fractions containing this compound and further purify them on a C18 reversed-phase column using a gradient of methanol and water.[1][6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification step to achieve high purity, use a preparative HPLC system with a C18 column. A mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid is employed, with detection at 252 nm.[1][6]
-
-
Crystallization:
-
Dissolve the purified this compound fraction in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[1]
-
Structural Elucidation
The structure of this compound is confirmed using spectroscopic methods.
Mass Spectrometry (MS):
-
Ionization Mode: Both positive and negative ion modes can be used, with negative mode often providing a strong signal for the deprotonated molecule [M-H]⁻.[7]
-
Expected m/z: [M-H]⁻ at m/z 513.3 and [M+H]⁺ at m/z 515.3.[7]
-
Fragmentation: Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for the complete and unambiguous assignment of all proton and carbon signals.[9]
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., deuterated methanol).[9]
-
Spectra are acquired on a high-field NMR spectrometer (400 MHz or higher).[9]
Biological Activity and Signaling Pathways
While research specifically on this compound is ongoing, studies on the broader class of ganoderic acids have revealed their significant biological activities, particularly their anti-cancer and anti-inflammatory effects. This compound itself has been shown to be cytotoxic to H460 cancer cells with an IC50 of 93 µM.[10]
The therapeutic effects of ganoderic acids are attributed to their ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, and to induce apoptosis.[10][11]
Proposed Signaling Pathway for Ganoderic Acid-Induced Apoptosis
The diagram below illustrates a potential mechanism by which ganoderic acids, including this compound, may induce apoptosis in cancer cells. This is often a mitochondria-mediated pathway.[3][10][12]
Caption: Proposed mechanism of ganoderic acid-induced apoptosis.
This pathway highlights the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade, culminating in programmed cell death.[10][11][12]
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum with demonstrated cytotoxic effects against cancer cells. The detailed protocols provided in this guide for its isolation and characterization will aid researchers in further investigating its therapeutic potential. Understanding its interaction with cellular signaling pathways is crucial for the development of novel drugs and therapies. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Ganoderenic acid C research
An In-depth Technical Guide on Ganoderenic Acid C Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a highly oxygenated lanostane-type triterpenoid (B12794562), is a significant bioactive metabolite isolated from fungi of the Ganoderma genus, most notably Ganoderma lucidum (Lingzhi or Reishi).[1] This medicinal mushroom has a long-standing history in traditional Asian medicine, attributed to its diverse array of bioactive compounds.[2] Among these, ganoderenic acids have attracted considerable scientific interest for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[3][4][5]
While research into the broader class of Ganoderic acids is extensive, studies focusing specifically on this compound are still emerging. Consequently, this technical guide provides a comprehensive overview of the current understanding of this compound, often drawing comparative data and mechanistic insights from its more thoroughly investigated structural analogs, such as Ganoderic acid A, C1, C2, DM, and T.[3][6] This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core molecular mechanisms to serve as a robust resource for ongoing and future research.
Chemical Identity and Isolation
This compound is chemically identified by the formula C₃₀H₄₄O₇ and CAS number 100665-42-7.[6] Its isolation from the fruiting bodies of Ganoderma lucidum is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol: Extraction and Purification
The following protocol is a synthesized methodology based on common practices for isolating ganoderenic acids.[2][7][8]
Part 1: Crude Extraction (Ultrasound-Assisted Solvent Extraction) [8]
-
Material Preparation : Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (40-60 mesh) to maximize surface area.
-
Extraction : Place 100g of the mushroom powder into a flask with 1L of 80-95% ethanol.
-
Sonication : Submerge the flask in an ultrasonic bath and sonicate for 30-40 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration : Filter the mixture through a Buchner funnel or appropriate filter paper to separate the ethanolic extract from the solid residue.
-
Repeat : To ensure exhaustive extraction, repeat the process on the residue two more times with fresh ethanol.
-
Concentration : Combine all ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude triterpenoid extract.
Part 2: Chromatographic Purification [7]
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation) :
-
Dissolve the crude extract in a minimal amount of chloroform (B151607).
-
Load the dissolved extract onto a silica gel column (200-300 mesh) packed in chloroform.
-
Elute the column with a gradient of chloroform and acetone (B3395972), gradually increasing the acetone proportion (e.g., from 100:0 to 9:1, 8:2 v/v).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification) :
-
Combine the fractions rich in this compound and evaporate the solvent.
-
Dissolve the semi-purified fraction in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase with a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.
-
Set the detection wavelength at approximately 252 nm to isolate high-purity this compound.[7]
-
Biological Activities: Quantitative Data
The pharmacological potential of this compound and its analogs has been quantified in numerous studies. The following tables summarize key findings related to their cytotoxic, anti-inflammatory, and cell cycle-modulating activities.
Cytotoxic Activity
Research has confirmed the cytotoxic effects of this compound against specific cancer cell lines.[6][9][10] For a broader perspective, its activity is presented alongside that of other well-studied Ganoderic acids.[3][4]
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
|---|
| this compound | H460 | Non-small cell lung | 93 |[6][9][10] |
Table 2: Comparative Cytotoxic Activity of Other Ganoderic Acids
| Compound | HeLa (Cervical) | HepG2 (Liver) | MDA-MB-231 (Breast) | PC-3 (Prostate) | Reference(s) |
|---|---|---|---|---|---|
| Ganoderic acid C1 | 75.8 | 92.3 | 110.5 | - | [4] |
| Ganoderic acid A | - | - | >100 | - | [3] |
| Ganoderic acid DM | - | - | ~20-40 | ~25-50 | [3] |
| Ganoderic acid H | - | - | >100 | - | [3] |
| Ganoderic acid T | - | 27.9 µg/mL | - | - |[3] |
Anti-inflammatory Activity
Ganoderic acids are known to inhibit key inflammatory mediators.
Table 3: Anti-inflammatory Activity of Ganoderic Acid C1
| Compound | Assay | Cell Line | Stimulant | Inhibitory Effect | IC50 | Reference(s) |
|---|
| Ganoderic acid C1 | TNF-α Production | RAW 264.7 | LPS | Inhibition of TNF-α secretion | 24.5 µg/mL |[4][11] |
Cell Cycle Modulation
Certain Ganoderic acids have been shown to induce cell cycle arrest, a key mechanism in their anti-proliferative effects.[12][13]
Table 4: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference(s) |
|---|---|---|---|---|
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 | [4] |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |[4] |
Core Mechanisms of Action
This compound and its analogs exert their therapeutic effects by modulating multiple critical cellular signaling cascades involved in apoptosis, inflammation, cell cycle progression, and metastasis.[6][12]
Induction of Mitochondria-Mediated Apoptosis
A primary anti-cancer mechanism of Ganoderic acids is the induction of the intrinsic apoptosis pathway.[12][14] This process involves altering the balance of Bcl-2 family proteins, leading to the disruption of the mitochondrial membrane potential.[6][15] This disruption causes the release of cytochrome c, which activates a caspase cascade culminating in programmed cell death.[12][14]
Inhibition of the NF-κB Signaling Pathway
Ganoderic acids actively suppress the invasive and metastatic potential of cancer cells by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] They achieve this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation, survival, and metastasis, such as MMP-9 and uPA.[12][14]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation and differentiation.[6] Ganoderic acids have been shown to modulate this pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[6][16] This inhibition can contribute to their anti-inflammatory and anti-proliferative effects.[17]
Induction of G1 Phase Cell Cycle Arrest
A key anti-proliferative effect of some Ganoderic acids is their ability to halt the cell cycle at the G1 phase, preventing cancer cells from replicating their DNA.[12][13][18] This is achieved by downregulating key regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinases (CDK2, CDK6).[12] This prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and blocking entry into the S phase.[13][19]
Key Experimental Protocols
Reproducibility in research is paramount. The following sections provide detailed, generalized protocols for key cell-based assays used to evaluate the biological activities of this compound.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
-
Cell Seeding : Seed cancer cells (e.g., H460, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the dilutions. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation : Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Gently shake the plate to ensure uniform color distribution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Cell Treatment : Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
Protocol: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2, cyclins).[3]
-
Protein Extraction : After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis : Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Perspectives
This compound and its related triterpenoids from Ganoderma lucidum represent a promising class of natural compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[6] Their demonstrated ability to induce apoptosis, modulate key inflammatory and proliferative signaling pathways like NF-κB and MAPK, and halt the cell cycle provides a strong rationale for their continued investigation.[6][12]
While a foundational understanding has been established, much of the detailed mechanistic work has been performed on analogs like Ganoderic acid C1, T, and DM. Future research should focus on elucidating the specific activities and potencies of this compound itself. Head-to-head comparative studies are warranted to fully differentiate its therapeutic profile from its structural relatives. Furthermore, transitioning from in vitro cell-based assays to in vivo animal models will be critical to validate its efficacy and safety, paving the way for potential preclinical and clinical development. The protocols and pathway diagrams provided in this guide serve as a comprehensive resource to facilitate and standardize these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Pharmacological Potential of Ganoderenic Acid C: A Technical Guide for Researchers
An In-depth Exploration of a Bioactive Triterpenoid (B12794562) from Ganoderma lucidum
For centuries, the mushroom Ganoderma lucidum, also known as Reishi or Lingzhi, has been a cornerstone of traditional medicine, particularly in East Asia, where it is revered for its health-promoting properties.[1] Modern scientific investigation has identified a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic and ganoderenic acids, as key contributors to its therapeutic effects.[2][3] Among these, Ganoderenic acid C (CAS No. 100665-42-7) has emerged as a compound of significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3][4] This technical guide provides a comprehensive overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support further research and drug development.
While much of the literature investigates the broader class of Ganoderic acids, this guide will focus on this compound and its closely related, well-documented analogs, such as Ganoderic acid C1 and C2, to provide a robust framework for understanding its therapeutic potential.
Quantitative Data Summary
The biological activities of this compound and its analogs have been quantified across various preclinical studies. The following tables summarize key data regarding its anti-inflammatory and cytotoxic potency, as well as its abundance in different Ganoderma species.
Table 1: Anti-inflammatory and Immunomodulatory Activity
| Biological Effect | Model System | Parameter | Value | Reference(s) |
| Inhibition of TNF-α production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | IC50 | 24.5 µg/mL | [1][2] |
| Immunomodulation | Cyclophosphamide-induced immunosuppressed mice | Dose | 20 or 40 mg/kg | [1][5] |
| Increase in inflammatory cytokines (TNF-α, IL-12, IL-4, IFN-γ) | Cyclophosphamide-induced immunosuppressed mice | - | Dose-dependent increase | [1][5] |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Triterpenoid | Cell Line | IC50 Value | Reference(s) |
| This compound | H460 (Lung Cancer) | 93 µM | [6] |
| Ganoderic Acid DM | MDA-MB-231 (Breast Cancer) | ~20-40 µM | [7] |
| Ganoderic Acid DM | PC-3 (Prostate Cancer) | ~25-50 µM | [7] |
| Ganoderic Acid T | HepG2 (Liver Cancer) | 27.9 µg/mL | [7] |
Table 3: Abundance in Ganoderma Species
| Ganoderma Species | Analyte | Content (mg/g of dry weight) | Source / Part | Reference(s) |
| Ganoderma lucidum (cultured) | Ganoderic Acid C | 0.799 - 3.555 | Not specified | [8] |
| Ganoderma lucidum (wild) | Ganoderic Acid C | 1.619 - 2.360 | Not specified | [8] |
| Ganoderma sinense | Total Ganoderic Acids | 25.2 ± 1.5 | Mycelium | [8] |
| Ganoderma applanatum | Total Triterpenoid Acids | 6.4 | Tubes of fruiting body | [8] |
Note: The literature often uses Ganoderic Acid C, C1, and C2 interchangeably. Direct comparisons should be made with caution due to variations in experimental conditions.[2]
Core Mechanisms of Action
This compound exerts its multifaceted therapeutic effects by modulating critical cellular signaling pathways involved in inflammation, cell cycle regulation, apoptosis, and metastasis.[4]
Anti-inflammatory and Immunomodulatory Effects
A primary mechanism of this compound is the suppression of pro-inflammatory mediators. This is largely achieved by inhibiting the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] By preventing the degradation of IκBα, an inhibitory protein, this compound traps NF-κB in the cytoplasm, blocking its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α.[1][4][6] The modulation of Mitogen-Activated Protein Kinase (MAPK) pathways also contributes to its anti-inflammatory profile.[9]
Furthermore, in models of immunosuppression, related compounds like Ganoderic acid C2 have demonstrated the ability to restore immune function by increasing the expression of crucial cytokines such as TNF-α, IL-12, IL-4, and IFN-γ, suggesting a broad-spectrum immunomodulatory activity.[1][5] This involves signaling through pathways like the T cell receptor signaling pathway and potentially the PD-L1/PD-1 checkpoint pathway.[5]
Anti-cancer Activity
This compound and its analogs combat cancer progression through several key mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4]
-
Induction of Mitochondria-Mediated Apoptosis: These compounds can trigger the intrinsic pathway of apoptosis. They achieve this by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][6] This disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspases-9 and -3, the executioners of programmed cell death.[4]
-
Cell Cycle Arrest: A key anti-proliferative effect is the ability to halt the cell cycle, primarily at the G1 phase.[4] This is accomplished by downregulating crucial regulatory proteins like Cyclin D1, CDK2, and CDK6, which prevents the phosphorylation of the Retinoblastoma protein (Rb) and keeps it in its active, growth-suppressive state.[4]
-
Inhibition of Metastasis: Ganoderenic acids suppress cancer cell invasion by targeting pathways like NF-κB, which regulates genes essential for metastasis, including Matrix Metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA).[4]
Hepatoprotective Effects
Ganoderic acids show significant promise in mitigating liver diseases, particularly liver fibrosis.[9] The primary mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a central driver of fibrosis.[9][10] By inhibiting the phosphorylation of Smad2 and Smad3, these compounds downregulate the expression of key fibrotic markers like collagen and alpha-smooth muscle actin (α-SMA).[9] Modulation of MAPK signaling pathways further contributes to this hepatoprotective effect.[9]
Experimental Protocols
Accurate isolation, quantification, and bioactivity assessment are crucial for research. The following section details standardized protocols.
Extraction and Purification of this compound
This multi-step process is designed to isolate this compound from the fruiting bodies of Ganoderma lucidum.[3][11][12]
-
Crude Extraction (Ultrasound-Assisted):
-
Material: Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh).[12]
-
Protocol:
-
Macerate 1 kg of powdered material in 10 L of 95% ethanol (B145695) at room temperature.[11]
-
For enhanced efficiency, place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[12]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.[11]
-
Repeat the extraction process on the residue twice more to ensure exhaustive extraction.[11]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[11][12]
-
-
-
Purification (Chromatography):
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of chloroform (B151607).[11]
-
Load the solution onto a silica gel column (200-300 mesh) packed in chloroform.[11]
-
Elute the column using a gradient of chloroform and acetone (B3395972), gradually increasing the acetone concentration.[11]
-
Collect fractions and monitor using Thin Layer Chromatography (TLC) to identify those containing the target compound.[11]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Combine the fractions rich in this compound and dissolve in the mobile phase.[11]
-
Utilize a semi-preparative or preparative C18 HPLC column.[11]
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.[11]
-
Set the detection wavelength at 252 nm to isolate high-purity this compound.[8][11]
-
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
-
Protocol:
-
Cell Seeding: Plate cells (e.g., H460, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[7]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-Smad2, Bcl-2, Bax).[7][9]
-
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer to extract total proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Smad2, anti-Bax) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7][9]
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.[7]
-
Conclusion
This compound, a key bioactive triterpenoid from the revered medicinal mushroom Ganoderma lucidum, demonstrates significant therapeutic potential. Its ability to modulate critical cellular pathways, including NF-κB, MAPK, and TGF-β/Smad, provides a strong molecular basis for its observed anti-inflammatory, anti-cancer, and hepatoprotective properties. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation, particularly head-to-head comparative studies with its structural analogs and exploration in preclinical disease models, is warranted to fully elucidate the therapeutic promise of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ganoderenic Acid C
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of Ganoderenic acid C from Ganoderma species. The protocols detailed below are based on established methodologies to ensure high-yield and high-purity isolation of this medicinally significant triterpenoid (B12794562).
Introduction
This compound is a highly oxygenated lanostane-type triterpenoid found in the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi).[1][2][3] This compound, along with other ganoderic acids, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[2][4][5] Effective extraction and purification are critical first steps for any research and development involving this compound. This document outlines detailed protocols for its isolation and purification.
Data Presentation: Comparison of Extraction and Purification Methods
The following tables summarize quantitative data associated with the extraction and purification of this compound and related triterpenoids from Ganoderma species, providing a comparative overview of different methodologies.
Table 1: Comparison of Triterpenoid Extraction Methods from Ganoderma lucidum
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Reported Yield | Reference(s) |
| Maceration | 95% Ethanol (B145695) | 1:10 (w/v) | Room Temperature | 24 hours | - | [6] |
| Maceration | 100% Ethanol | - | 60.22 | 6 hours | 2.09 mg/g (Ganoderic Acid H) | [5] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 1:20 (w/v) | 45 | 45 minutes | - | [7] |
| Soxhlet Extraction | 95% Ethanol | - | 80 | 2 hours (3 cycles) | - | [5] |
| Solvent Extraction | 95% Ethanol | 1:15 (w/v) | 80 | 2 hours | - | [3] |
| Supercritical CO2 Extraction | CO2 with 14% (w/w) Ethanol | - | 59 | 120 minutes | 88.9% (Triterpenes) | [5] |
Table 2: Purification Stages for this compound
| Purification Stage | Starting Material | Key Reagents/Method | Yield | Purity | Reference(s) |
| Crude Extraction | 1 kg dried Ganoderma lucidum fruiting bodies | 95% Ethanol | ~42 g of acidic ethyl acetate (B1210297) soluble material (AESM) | Low | [2][8] |
| Solvent Partitioning | Crude Ethanolic Extract | Water and Methylene (B1212753) Chloride | Triterpenoid-enriched fraction | Moderate | [2] |
| Silica (B1680970) Gel Chromatography | Triterpenoid-enriched fraction | Chloroform (B151607)/Methanol (B129727) or Chloroform/Acetone (B3395972) Gradient | Semi-purified fraction | Moderate to High | [2][6] |
| Reversed-Phase C18 Chromatography | Semi-purified fraction | Methanol/Water Gradient | Enriched this compound fraction | High | [2] |
| Preparative HPLC | Enriched this compound fraction | Acetonitrile (B52724)/0.1% Acetic Acid Gradient | >98% Pure this compound | Very High | [2] |
| Crystallization | Purified this compound fraction | Hot Methanol | Crystalline this compound | High | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the extraction and purification of this compound.
Preparation of Raw Material
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (40-60 mesh) to maximize the surface area for extraction.[1][2]
-
Store the powdered material in a cool, dry place to prevent degradation.
Extraction Protocols
This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[1][7]
-
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
80% Ethanol (v/v)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Weigh 10 g of the powdered Ganoderma.
-
Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio) in a suitable flask.[7]
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.[7]
-
After sonication, filter the mixture to separate the ethanolic extract from the solid residue.[1]
-
For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.[1]
-
Combine the ethanol extracts and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1][5]
-
A simpler but potentially less efficient method compared to ultrasound-assisted extraction.
-
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
95% Ethanol
-
Filtration apparatus
-
Rotary evaporator
-
-
Protocol:
-
Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours, with occasional stirring.[2]
-
Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.[2]
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.[2]
-
Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[2]
-
Purification Protocols
The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is necessary to isolate and purify this compound.[1][9]
-
Suspend the crude ethanolic extract in distilled water.[2][6]
-
Perform a liquid-liquid extraction with an equal volume of methylene chloride or ethyl acetate three times.[2][6]
-
Combine the organic fractions, which will contain the triterpenoids.[6]
-
Dry the combined organic fraction over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to yield a triterpenoid-enriched fraction.[6]
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.[6]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[6]
-
Elute the column with a gradient of chloroform and acetone or chloroform and methanol.[2][6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.[6]
-
Combine the fractions containing this compound.
-
Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).[2]
-
Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the column.[2]
-
Elute the column with a gradient of methanol and water, starting from 50% methanol and gradually increasing to 100% methanol.[2]
-
Collect fractions and monitor by analytical High-Performance Liquid Chromatography (HPLC).[2]
-
Combine the fractions containing the target compound.
-
Dissolve the enriched fraction from the C18 column in the mobile phase.[2]
-
Utilize a semi-preparative or preparative C18 HPLC column.[2][8]
-
Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.[2]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected HPLC fraction to obtain the purified compound.[2]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[6]
-
Chromatographic Conditions:
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]
Caption: Workflow for this compound Extraction and Purification.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Ganoderenic Acid C in Ganoderma Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma species, most notably Ganoderma lucidum, are medicinal mushrooms with a long history of use in traditional medicine.[1] Their therapeutic effects are largely attributed to a diverse array of bioactive compounds, including triterpenoids.[2] Ganoderenic acid C, a prominent lanostane-type triterpenoid, has garnered significant scientific interest due to its potential pharmacological activities.[1][2] Accurate and precise quantification of this compound in Ganoderma extracts is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies in drug development.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely adopted analytical technique for the quantification of this compound.[2][4] This method offers the necessary specificity, sensitivity, and reproducibility for routine quality control and research purposes.[2] This application note provides a detailed protocol for the quantification of this compound in Ganoderma extracts using a reversed-phase HPLC-UV method.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the extract. The separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent. The acidic modifier is critical for achieving sharp peaks and good resolution of acidic compounds like this compound.[1] Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, typically around 252 nm or 254 nm.[1][5] Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve constructed from certified reference standards of known concentrations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound, compiled from various studies.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Waters Alliance HPLC 2695 series or equivalent | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm)[2] | Agilent C18 (250 mm × 4.6 mm, 5 μm)[6] | Kromasil C18 (4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase A | 0.03% Phosphoric Acid in Water[3][7] | 0.2% Acetic Acid in Water[6] | 2% Acetic Acid in Water[8] |
| Mobile Phase B | Acetonitrile[3][7] | Acetonitrile[6] | Acetonitrile[8] |
| Gradient Elution | A linear gradient can be optimized. A starting point is 20% B, increasing to 80% B over 30 minutes.[1] | 0 min (20% A) → 8 min (29% A) → 25 min (29% A) → 55 min (30% A) → 65 min (30% A) → 70 min (31% A) → 90 min (65% A) → 110 min (90% A) → 135 min (90% A)[6] | A gradient of acetonitrile (B52724) and 2% acetic acid (1/4 and 1/2, v/v)[8] |
| Flow Rate | 1.0 mL/min[1][3][7] | 1.0 mL/min[6] | 0.8 mL/min[8] |
| Column Temperature | 30°C[2][9] | 30°C[6] | 35°C[1][3] |
| Detection Wavelength | 252 nm[2][3][7] | 254 nm[6] | 252 nm[8] |
| Injection Volume | 20 µL[2][3][7] | 20 µL[6] | 10 µL[1] |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV |
| Linearity (r²) | >0.998[2] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[2][10] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[2][10] |
| Precision (RSD) | Intra-day: 0.81-3.20%; Inter-day: 0.40-3.67%[2][10] |
| Accuracy/Recovery | 97.09 - 100.79%[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of this compound.
Materials and Reagents
-
Dried and powdered Ganoderma sample (fruiting bodies or mycelia)
-
This compound reference standard (purity >95%)
-
Methanol (B129727) (HPLC grade)[2]
-
Ethanol (95% v/v)[2]
-
Chloroform (B151607) (analytical grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Phosphoric acid or Acetic acid (analytical grade)[2]
-
Deionized or distilled water[2]
-
Ultrasonic bath[2]
-
Rotary evaporator[2]
-
Centrifuge[2]
Sample Preparation: Extraction
Method 1: Ultrasonic Extraction [2][3]
-
Accurately weigh approximately 1.0 g of the powdered Ganoderma sample into a flask.[2][3]
-
Perform ultrasonic-assisted extraction for 30 minutes.[2][3]
-
Filter the extract. Repeat the extraction process on the residue two more times with fresh solvent.[2][3]
-
Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1][2]
-
Redissolve the dried extract in a known volume of methanol (e.g., 10 mL).[2]
-
Filter the final solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[2]
Method 2: Hot Ethanol Extraction [2]
-
Weigh 10 g of powdered Ganoderma lucidum fruiting bodies.[2]
-
Add 200 mL of 95% ethanol.[2]
-
Heat the mixture at 80°C for 2 hours with constant stirring.[2]
-
Filter the extract through gauze and then centrifuge at 5000 x g for 20 minutes at 4°C to collect the supernatant.[2]
-
Repeat the extraction process twice more with fresh ethanol.[2]
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[2]
-
Dissolve a known amount of the dried extract in methanol to a final concentration suitable for analysis.[2]
-
Filter the solution through a 0.2 µm syringe filter prior to injection.[2]
Standard Solution Preparation
-
Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2][5]
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.[1]
HPLC Analysis Protocol
-
Set up the HPLC system with the conditions specified in Table 1 (e.g., Condition 1).[2]
-
Equilibrate the C18 reversed-phase column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.[7]
-
Inject the prepared sample solutions.[7]
-
Record the chromatograms and the peak areas.[2]
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.[2]
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.[2]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[2]
-
Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.[2]
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. benchchem.com [benchchem.com]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum.[1][2] This compound, along with other related triterpenoids, has garnered significant scientific interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[3][4] Accurate and sensitive quantification of this compound in complex matrices such as fungal extracts and biological fluids is crucial for pharmacological studies, quality control of herbal products, and drug development. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high selectivity and sensitivity.[5][6]
This document provides detailed protocols for the extraction, sample preparation, and LC-MS/MS analysis of this compound and its related compounds. It also includes quantitative data from existing literature and visual diagrams of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data and typical instrument parameters for the analysis of this compound and other structurally similar triterpenoids.
Table 1: Quantitative Analysis of this compound and Related Triterpenoids in Ganoderma Species
| Analyte | Matrix | Concentration / Yield | Method | Reference |
| This compound | Ganoderma lucidum Spores | 0.44-16.25 µg/g | LC-MS/MS | [5] |
| Ganoderic acid A | Ganoderma tsugae | Total content of 9 GAs: 0.28-2.20% | HPLC | [7] |
| Ganoderic acid B | Ganoderma tsugae | Total content of 9 GAs: 0.28-2.20% | HPLC | [7] |
| Ganoderic acid C2 | Ganoderma lucidum | - | HPLC | [8][9] |
| Ganoderic acid H | Ganoderma lucidum | - | HPLC | [8][9] |
| Ganoderenic acid D | Ganoderma tsugae | Total content of 9 GAs: 0.28-2.20% | HPLC | [7] |
Table 2: Pharmacokinetic Parameters of Structurally Related Ganoderic Acids in Rats (Oral Administration) Note: Specific pharmacokinetic data for this compound are not widely available. The data for structurally similar compounds are provided for reference.[5]
| Ganoderic Acid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| Ganoderic Acid A | 50 | 85.3 ± 23.4 | 0.5 | 210.4 ± 56.7 | [5] |
| Ganoderic Acid H | 50 | 45.6 ± 11.2 | 0.8 | 150.7 ± 35.8 | [5] |
Experimental Protocols & Methodologies
Extraction of Triterpenoids from Ganoderma Fruiting Bodies
The initial step involves extracting the total triterpenoid fraction from the dried mushroom. Ultrasound-assisted extraction is recommended for its efficiency.[1]
1.1. Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh)[1][10]
-
95% Ethanol (B145695) (v/v) or Chloroform[1][2][5]
-
Ultrasonic bath[1]
-
Filtration apparatus (e.g., Buchner funnel with filter paper or gauze)[1][2]
-
Rotary evaporator[1]
1.2. Protocol: Ultrasound-Assisted Solvent Extraction
-
Preparation: Weigh 10 g of powdered Ganoderma fruiting bodies.[2]
-
Extraction: Suspend the powder in 200 mL of 95% ethanol (1:20 solid-to-liquid ratio).[2] Place the mixture in an ultrasonic water bath and sonicate for 30 minutes.[5]
-
Filtration: After sonication, filter the mixture through gauze or filter paper to separate the ethanolic extract from the solid residue.[1][2]
-
Repeat: To ensure exhaustive extraction, repeat the extraction process on the residue two more times with fresh solvent.[2][11]
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.[1][11] The resulting extract can be freeze-dried for storage.[2]
Sample Preparation for LC-MS/MS Analysis
2.1. From Fungal Extract:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve the sample in methanol (B129727) and sonicate for 25 minutes to ensure complete dissolution.[2]
-
Dilute to a known volume in a volumetric flask.
-
Filter the solution through a 0.2 µm syringe filter prior to injection into the LC-MS/MS system.[2][5]
2.2. From Plasma (Protein Precipitation Method): [6]
-
To 100 µL of a plasma sample, add 300 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[6]
LC-MS/MS Analysis Protocol
This protocol provides a general framework. Method optimization and validation are required for specific applications.
3.1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).[2][8][9]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and water with 0.1% formic acid or 0.03% phosphoric acid (B).[2][8][9][12]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 20 µL.[2]
3.2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13][14] ESI in negative mode is common for ganoderic acids.[12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6][12]
-
MRM Transition for this compound:
Visualizations: Workflows and Signaling Pathways
Experimental and Analytical Workflow
The entire process from sample handling to data acquisition follows a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ganoderma-market.com [ganoderma-market.com]
Application Notes and Protocols for Ganoderenic Acid C in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological and immunological research.[1] This class of triterpenoids is recognized for a variety of pharmacological activities, including potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] In vitro studies have demonstrated that this compound and its analogs exert their biological effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key intracellular signaling pathways, such as the NF-κB and MAPK pathways.[3][4]
These application notes provide a comprehensive guide for the in vitro use of this compound, detailing its mechanisms of action, summarizing key quantitative data, and offering step-by-step protocols for essential cell-based assays.
Core Mechanisms of Action
This compound exhibits a multi-pronged approach to inhibiting cancer cell growth and modulating inflammatory responses.
-
Induction of Mitochondria-Mediated Apoptosis: A primary mechanism of this compound is the induction of the intrinsic apoptotic pathway.[3][5] This is initiated by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio.[4] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[4][6] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[3]
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3] This is achieved by downregulating key regulatory proteins such as Cyclin D1 and Cyclin-Dependent Kinases (CDKs).[3]
-
Inhibition of Pro-survival and Inflammatory Signaling Pathways:
-
NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and metastasis.[3][4] It prevents the degradation of IκBα, the inhibitor of NF-κB, thereby trapping the NF-κB complex in the cytoplasm and preventing the transcription of its target genes.[4][5]
-
MAPK Pathway: This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4][7] In some contexts, it can inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK.[4]
-
Quantitative Data Summary
The following tables summarize the in vitro bioactivity of this compound and related compounds from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 µM | [8][9] |
Table 2: In Vitro Cytotoxicity of Other Ganoderic Acids
| Compound | Cell Line | Cancer Type | IC50 Value (µmol/L) | Reference(s) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (at 24h) | [9] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (at 24h) | [9] |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~5 µM (for significant G1 arrest) | [10] |
| Ganoderiol E | MCF-7 | Breast Cancer | 6.35 µM | [10] |
| Ganoderic Acid Jc | HL-60 | Leukemia | 8.30 µM | [10] |
Table 3: Anti-inflammatory Activity of Ganoderic Acid C1
| Compound | Cell Line | Assay | IC50 Value | Bioactivity | Reference |
| Ganoderic Acid C1 | RAW 264.7 Macrophages | TNF-α Production | 24.5 µg/mL | Anti-inflammatory | [10] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the biological effects of this compound.
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line (e.g., H460)
-
Complete culture medium
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 200 µM.[9]
-
Ensure the final DMSO concentration in all wells is less than 0.5%.[9]
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells.[9]
-
Incubate for 48-72 hours.[9]
-
-
WST-1 Assay:
-
Data Acquisition and Analysis:
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Staining:
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[10]
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.[10]
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, p-ERK, p-JNK, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
Visualizations
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Dose-Response Studies of Ganoderenic Acid C in H460 Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderenic acid C, a tetracyclic triterpenoid (B12794562) from the mushroom Ganoderma lucidum, is noted for its potential anti-tumor properties.[1] This document provides detailed protocols and quantitative data for studying the dose-response effects of this compound on the H460 human non-small cell lung cancer cell line. The methodologies outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and analysis of key signaling pathways.
Quantitative Data Summary
The primary cytotoxic effect of this compound on H460 cells is quantified by its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Cytotoxicity of this compound in H460 Cells
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
|---|
| this compound | H460 | Non-Small Cell Lung Cancer | 93 µM |[1][2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
While specific dose-response data for this compound's effect on various cellular processes in H460 cells is limited in the provided search results, data from closely related compounds like Ganoderic acid A can provide a contextual benchmark for designing experiments.
Table 2: Dose-Dependent Effects of a Related Compound (Ganoderic Acid A) on H460 Cell Migration
| Compound | Concentration | Assay | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Ganoderic Acid A | 10 µM | Wound Healing | Reduced cell migration compared to control. | [3] |
| 20 µM | Wound Healing | Further reduction in cell migration. | [3] |
| | 50 µM | Wound Healing | Significant inhibition of cell migration. |[3] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental process and the hypothesized molecular mechanism of this compound are provided below.
Caption: General workflow for evaluating this compound's anti-cancer effects.[1]
Caption: Hypothesized intrinsic apoptosis pathway for this compound.[1][4]
Experimental Protocols
Protocol 1: Cell Viability Assessment and IC50 Determination (WST-1 Assay)
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in H460 cells.[1]
Materials:
-
This compound (stock solution in DMSO)
-
H460 human non-small cell lung cancer cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WST-1 reagent
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding:
-
Culture H460 cells until they reach 80-90% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.[1]
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Suggested final concentrations could range from 0 to 200 µM (e.g., 0, 10, 25, 50, 100, 150, 200 µM) to bracket the expected IC50 of 93 µM.[1]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is below 0.5% to prevent solvent toxicity.[1]
-
After the 24-hour attachment period, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.
-
Incubate the plate for 48 to 72 hours.[1]
-
-
WST-1 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-650 nm can be used if available.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[1]
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
H460 cells
-
This compound
-
6-well plates
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed H460 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., IC50, 2x IC50) for 24-48 hours. Include an untreated or vehicle control.
-
-
Cell Preparation:
-
Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[2]
Materials:
-
Treated H460 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction:
-
Lyse treated cell pellets in RIPA buffer on ice.[2]
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.[2]
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading. Quantify band intensity to determine relative protein expression.
-
References
Application Note: Protocol for Assessing Ganoderenic Acid C Cytotoxicity Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties.[1][2] Like other ganoderic acids, it employs a multi-faceted approach to inhibit cancer progression, primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[1][3] The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used, reliable colorimetric method for assessing the in vitro cytotoxic effects of compounds like this compound.[4][5] This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt MTT into an insoluble purple formazan (B1609692) product.[4][6] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7] This document provides a detailed protocol for determining the cytotoxicity of this compound and summarizes key quantitative data and the molecular pathways involved.
Mechanism of Action: Signaling Pathways
This compound and related triterpenoids exert their cytotoxic effects by modulating several critical intracellular signaling cascades.[3][8] The primary mechanisms include the induction of mitochondria-mediated apoptosis and cell cycle arrest.[1][3]
-
Mitochondria-Mediated Apoptosis: this compound is a potent inducer of the intrinsic apoptosis pathway.[3] This process is often initiated by the upregulation of the p53 tumor suppressor protein and an increase in the pro-apoptotic protein Bax.[1][9] This shifts the Bax/Bcl-2 ratio, favoring apoptosis and leading to the permeabilization of the mitochondrial membrane.[8] Consequently, cytochrome c is released from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then binds with Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3][9]
-
Cell Cycle Arrest: A key anti-proliferative effect is the ability to arrest the cell cycle, predominantly at the G0/G1 phase.[1][3] This is achieved by downregulating key regulatory proteins like Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6.[1][3] This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and thus preventing cells from entering the DNA synthesis (S) phase.[1]
-
Inhibition of Pro-Survival Pathways: Ganoderenic acids also suppress pro-survival and inflammatory pathways, such as the NF-κB signaling pathway.[1][8] By preventing the degradation of IκBα, NF-κB is retained in the cytoplasm, blocking the transcription of genes involved in inflammation, survival, and metastasis.[3][8]
Quantitative Data Summary
The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure time. While extensive data for this compound is still emerging, studies on related ganoderic acids provide a valuable benchmark.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 | Not Specified[10][11] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24[2][12] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24[2][12] |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | 110.5 | 48[3] |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 85.2 | 48[3] |
Note: The data presented is compiled from different studies for comparative purposes. Experimental conditions may vary.[2]
Experimental Protocol: MTT Assay
This protocol details the steps to determine the IC50 value of this compound.
4.1. Materials and Reagents
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[13]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)[11]
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[6][13]
-
Sterile 96-well flat-bottom cell culture plates[13]
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)[11]
-
Microplate reader (spectrophotometer)[11]
4.2. Procedure
-
Cell Seeding:
-
Culture cells until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM).[11][13]
-
Important: Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.[11] Include a "vehicle control" group containing medium with the same final DMSO concentration as the highest this compound dose.[13]
-
After the 24-hour attachment period, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the prepared this compound dilutions (and controls) to the respective wells.[11]
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[13][14]
-
-
MTT Addition and Incubation:
-
Following the treatment incubation, add 10-50 µL of MTT solution (5 mg/mL) to each well, achieving a final concentration of approximately 0.5 mg/mL.[6][7]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6] The incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[6]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[6]
-
Place the plate on an orbital shaker for about 15 minutes to ensure the complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
4.3. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percentage Viability: Determine the cell viability for each concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response with variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[11][12] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chromatographic Analysis of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) found in Ganoderma species, is a compound of significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies in drug development.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques for this purpose, offering high sensitivity, selectivity, and reproducibility.[3][5]
This document provides detailed application notes and protocols for the use of this compound as a standard in various analytical techniques, summarizing its key properties and biological significance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application as an analytical standard.[6]
| Property | Value |
| CAS Number | 100665-42-7[6][7] |
| Molecular Formula | C₃₀H₄₄O₇[1][6][7] |
| Molecular Weight | 516.7 g/mol [1][6][8] |
| IUPAC Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[6] |
| Solubility | Soluble in Methanol[6] |
| Storage | -20°C[6] |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound and related compounds using HPLC and UPLC-MS/MS.
Table 1: HPLC Method Validation Parameters for Ganoderic Acids[6][9]
| Parameter | Ganoderic Acid C & other Ganoderic Acids |
| Linear Range (µg/mL) | 0.7 - 230.0 |
| Correlation Coefficient (r²) | 0.9990 - 0.9999 |
| Recovery (%) | 96.85 - 105.09 |
| Intra-day RSD (%) | 0.8 - 4.8 |
| Inter-day RSD (%) | 0.7 - 5.1 |
Table 2: UPLC-MS/MS Method Performance for Ganoderic Acids[10]
| Parameter | Value |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery (%) | 89.1 - 114.0 |
| Intra-day RSD (%) | < 6.8 |
| Inter-day RSD (%) | < 8.1 |
| Limit of Detection (LOD) (µg/kg) | 0.66 - 6.55 |
| Limit of Quantitation (LOQ) (µg/kg) | 2.20 - 21.84 |
Experimental Protocols
Protocol 1: Extraction of this compound from Ganoderma Fruiting Bodies
This protocol is suitable for the extraction of triterpenoids from the fruiting bodies of Ganoderma species.[9][10]
Materials and Reagents:
-
Dried and powdered Ganoderma fruiting bodies
-
Methanol (B129727) (HPLC grade)
-
Analytical balance
-
Ultrasonic water bath
-
Rotary evaporator
-
0.2 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered Ganoderma sample.[3][9]
-
Add 20 mL of chloroform or ethanol to the sample in a flask.[3][9]
-
Repeat the extraction process twice and combine the extracts.[3]
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.[3][4]
-
Dissolve the residue in a known volume of methanol (e.g., 10 or 25 mL).[3][4]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC or UPLC vial prior to analysis.[4][5]
Caption: Workflow for the extraction of this compound.
Protocol 2: HPLC-UV Analysis of this compound
This method is suitable for the quantification of major ganoderenic acids and for routine quality control.[4][9]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with DAD[9] |
| Column | C18 (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[9][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.03% Phosphoric Acid[9][11] |
| Mobile Phase B | Acetonitrile[9][11] |
| Elution Mode | Gradient[9][11] |
| Flow Rate | 0.8 - 1.0 mL/min[11] |
| Column Temperature | 30 - 35 °C[11][12] |
| Detection Wavelength | 252 nm or 254 nm[9][11] |
| Injection Volume | 10 - 20 µL[9] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[11]
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample extracts. Identify the this compound peak based on the retention time of the standard and quantify using the calibration curve.[9]
Protocol 3: UPLC-MS/MS Analysis of this compound
This method provides high sensitivity and selectivity, ideal for trace-level analysis and complex matrices.[1][3][5]
Chromatographic and Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent[1] |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Column Temperature | 30 - 40 °C[1] |
| Injection Volume | 2 - 10 µL[1] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[1] |
| Capillary Voltage | 2.5 - 3.5 kV[1] |
| Source Temperature | 120 - 150 °C[1] |
| Desolvation Temperature | 350 - 450 °C[1] |
| Precursor Ion [M-H]⁻ (m/z) | 515.7[1][8] |
| Product Ions (m/z) | To be optimized by infusing a standard solution[1] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Perform serial dilutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[1]
-
System Equilibration: Equilibrate the UPLC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.[1]
-
Analysis: Inject the standards and samples for data acquisition. Quantify this compound using the calibration curve generated from the standard solutions.
Caption: General workflow for chromatographic analysis.
Biological Activity and Signaling Pathways
Ganoderic acids, including this compound, modulate key cellular signaling pathways, which contributes to their anti-inflammatory and anti-cancer effects.[2][7][13]
NF-κB Signaling Pathway
Ganoderic acids can inhibit the NF-κB signaling pathway.[2][7] This is achieved by preventing the degradation of IκBα, the inhibitory protein that keeps NF-κB in the cytoplasm.[7] By stabilizing IκBα, the nuclear translocation of the p65 subunit of NF-κB is blocked, which in turn prevents the transcription of pro-inflammatory and pro-survival genes.[7]
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Ganoderic acids have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[7][13] In some cases, they inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK, contributing to their anti-inflammatory and anti-proliferative effects.[7]
Conclusion
This compound is an essential standard for the phytochemical analysis of Ganoderma products.[6] The detailed protocols and data presented here provide a solid framework for researchers and professionals in drug development to ensure the quality, consistency, and efficacy of their materials. A deeper understanding of its biological activities and the underlying signaling pathways will continue to drive research into its therapeutic applications.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. akjournals.com [akjournals.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Ganoderenic Acid C in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of Ganoderenic acid C in murine models of asthma, summarizing key quantitative data and detailing experimental protocols based on published research. The information presented is intended to guide researchers in designing and conducting similar studies to evaluate the therapeutic potential of this compound for asthma.
Summary of In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory effects in a corticosteroid-resistant, neutrophil-dominant murine model of asthma. Chronic oral administration of this compound was shown to effectively reduce airway inflammation, including both neutrophilic and eosinophilic infiltration, and suppress the levels of key pro-inflammatory cytokines.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x 10⁵) | Neutrophils (x 10⁴) | Eosinophils (x 10⁴) |
| Naïve | 0.60 ± 0.19 | - | - |
| Sham (RW-challenged) | 2.87 ± 0.28 | 8.25 ± 1.50 | 12.5 ± 2.50 |
| Dexamethasone (B1670325) (1 mg/kg) | 2.85 ± 0.21 | 7.75 ± 1.25 | 4.5 ± 1.00 |
| This compound (20 mg/kg) | 1.94 ± 0.35 | 3.75 ± 0.75 | 5.5 ± 1.25 |
Data presented as mean ± SD.[1][2]
Table 2: Effect of this compound on Cytokine Levels in BALF
| Treatment Group | TNF-α (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IFN-γ (pg/mL) |
| Sham (RW-challenged) | 150 ± 25 | 80 ± 15 | 120 ± 20 | 50 ± 10 |
| Dexamethasone (1 mg/kg) | 140 ± 20 | 40 ± 8 | 60 ± 12 | 55 ± 11 |
| This compound (20 mg/kg) | 60 ± 12 | 30 ± 6 | 45 ± 9 | 80 ± 16 |
Data presented as mean ± SD.[1][2]
Experimental Protocols
The following protocols are based on a ragweed (RW)-induced murine model of steroid-resistant neutrophilic asthma.[1][2][3]
Animal Model and Sensitization
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of ragweed pollen extract mixed with 2 mg of aluminum hydroxide (B78521) (alum) as an adjuvant in a total volume of 0.2 mL saline.
-
On day 14, administer an intranasal (i.n.) challenge of 100 µg of ragweed in 50 µL of saline to sensitized mice.
-
A naïve control group should receive saline challenges instead of ragweed.
-
Treatment Regimen
-
This compound Administration:
-
From day 15 to day 42, administer this compound (20 mg/kg) orally twice daily. The compound can be dissolved in water for administration.
-
-
Dexamethasone Administration (for comparison):
-
Administer dexamethasone (1 mg/kg) intraperitoneally 24 hours and 2 hours prior to the second ragweed challenge.
-
-
Sham Treatment:
-
The sham-treated group receives the vehicle (water) orally according to the same schedule as the this compound group.
-
Allergen Challenge and Sample Collection
-
Second Challenge: On days 43 and 44, challenge all mice (except the naïve group) intranasally with 100 µg of ragweed in 50 µL of saline.
-
Terminal Analysis: On day 46, perform terminal analysis.
-
BALF Collection:
-
Euthanize mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold phosphate-buffered saline (PBS) three times.
-
Pool the recovered fluid for each mouse.
-
-
Cell Counting:
-
Centrifuge the BALF at 4°C.
-
Resuspend the cell pellet and count the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts for neutrophils, eosinophils, macrophages, and lymphocytes.
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF to measure the levels of TNF-α, IL-4, IL-5, and IFN-γ using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathways
This compound has been shown to suppress TNF-α production by inhibiting the NF-κB, and partially suppressing the MAPK and AP-1 signaling pathways.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Ganoderenic Acid C for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the revered medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant scientific interest.[1] Preclinical studies have highlighted its potential therapeutic applications, including anti-inflammatory, anti-cancer, and hepatoprotective activities.[2][3] These biological effects are largely attributed to its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK.[3]
A primary obstacle in the preclinical development of this compound is its poor aqueous solubility, which can significantly limit its bioavailability and hinder the translation of in vitro findings to in vivo models.[4] This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its suitability for preclinical research, ensuring more reliable and reproducible outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [5] |
| Molecular Weight | 516.7 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in methanol, DMSO, acetone, chloroform, ethyl acetate. Poorly soluble in water. | [6] |
| Storage | Store at -20°C for long-term stability. |
Formulation Strategies and Protocols
The selection of an appropriate formulation strategy is contingent upon the intended route of administration and the specific objectives of the preclinical study. For in vitro studies, a simple solution in an organic solvent may suffice, whereas in vivo studies often necessitate more sophisticated formulations to improve oral bioavailability.
Protocol 1: Standard Oral Suspension for In Vivo Rodent Studies
This protocol describes a common method for preparing a homogenous suspension for oral gavage, suitable for initial in vivo efficacy and toxicity studies.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. For example, dissolve 0.5 g of CMC-Na in 100 mL of saline.
-
Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v) to act as a wetting agent.
-
Stir the mixture thoroughly with a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear.[6]
-
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20-50 mg/kg) and the number and weight of the animals.[7]
-
Weigh the this compound powder and place it in a mortar.
-
Add a small volume of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 15-30 minutes to ensure homogeneity.
-
It is recommended to prepare the formulation fresh daily. If stored, keep it at 4°C and re-homogenize before each administration.[1]
-
Protocol 2: Advanced Formulation - Solid Lipid Nanoparticles (SLNs) for Enhanced Oral Bioavailability
This protocol details the preparation of SLNs, a lipid-based nanocarrier system designed to improve the oral absorption of lipophilic compounds like this compound.[4]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant/Stabilizer (e.g., Soy Lecithin, Poloxamer 188)
-
Purified, deionized water
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle size)
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Add the calculated amount of this compound to the molten lipid and stir continuously until a clear, homogenous solution is obtained.[4]
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant and stabilizer in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[4]
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.[4]
-
-
Homogenization:
-
For smaller and more uniform particle sizes, pass the pre-emulsion through a high-pressure homogenizer.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to solidify and form the SLNs.
-
-
Storage:
-
Store the SLN dispersion at 4°C.
-
Quantitative Data for Lipid Nanoparticle Formulations of Ganoderic Acids
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| GA-SLN | 73 | < 0.3 | -12.8 ± 3.2 | 66 | 11.53 | [4] |
| GA-NLC | 156 | 0.277 | -4.99 ± 1.3 | 86.3 ± 1.5 | 12.2 ± 2.11 | [4] |
| GA: Ganoderic Acid; SLN: Solid Lipid Nanoparticle; NLC: Nanostructured Lipid Carrier. Data is representative of ganoderic acids and illustrates potential formulation characteristics. |
Experimental Protocols for Preclinical Evaluation
The following protocols outline key experiments to evaluate the efficacy of formulated this compound in relevant preclinical models.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the cytotoxic effects of this compound formulations on cancer cell lines.
Materials:
-
HepG2 (human liver cancer) or other relevant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound formulation (and vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of the this compound formulation in complete medium. Replace the existing medium with the treatment solutions. Include untreated and vehicle-only controls. Incubate for 24, 48, or 72 hours.[8]
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[8]
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Representative In Vitro Cytotoxicity Data for Ganoderic Acid Formulations in HepG2 Cells
| Formulation | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) | Reference |
| Ganoderic Acid Solution | 45.123 | 39.112 | 36.211 | [4] |
| GA-SLNs | 37.201 | 30.510 | 25.101 | [4] |
| Data for a representative Ganoderic Acid (GA) formulation illustrates the potential for enhanced cytotoxicity with nanoformulations. |
Protocol 4: In Vivo Xenograft Tumor Model in Mice
This protocol is for evaluating the anti-tumor efficacy of formulated this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human cancer cell line (e.g., A549 non-small cell lung cancer)
-
This compound formulation (e.g., oral suspension)
-
Vehicle control
-
Positive control (e.g., Paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into treatment groups (n=6-8 per group): Vehicle Control, this compound (e.g., 25 and 50 mg/kg, p.o., daily), and Positive Control.[3][9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., after 14-21 days), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the final tumor weights and volumes between the treatment groups. Calculate the tumor growth inhibition (TGI) percentage.
Representative In Vivo Efficacy Data for Ganoderic Acids and Standard Chemotherapeutics
| Treatment Agent | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference(s) |
| Ganoderic Acid C2 | Cyclophosphamide-induced immunosuppression | Kunming mice | 20 or 40 mg/kg/day (14 days, p.o.) | Significantly alleviated decline in inflammatory cytokine levels | [9] |
| Paclitaxel | A549 human non-small cell lung cancer | Nude mice | 24 mg/kg/day (5 days, i.v.) | Statistically significant tumor growth inhibition | [9] |
| Doxorubicin | 4T1 breast cancer | BALB/c mice | 2 mg/kg (every 3 days, i.v.) | Significant reduction in tumor growth and metastasis | |
| Data for the closely related Ganoderic acid C2 is used as a proxy due to limited direct in vivo anti-tumor data for this compound. |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and anti-cancer effects by modulating critical intracellular signaling pathways. A primary target is the NF-κB pathway, which is often dysregulated in cancer and inflammatory diseases.[3][9]
References
Application Notes: Ganoderenic Acid C in Immunomodulatory Assays
Introduction
Ganoderenic acid C, a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the revered medicinal mushroom Ganoderma lucidum, has attracted considerable scientific attention for its potent immunomodulatory and anti-inflammatory properties.[1][2] Triterpenoids from Ganoderma lucidum are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and immune-enhancing effects.[1][3] Specifically, this compound modulates key signaling pathways integral to the inflammatory response, establishing it as a valuable compound for immunological research and drug discovery.[1] These application notes provide detailed protocols and summarized data for researchers investigating the immunomodulatory effects of this compound in various experimental models.
Mechanism of Action
This compound primarily exerts its anti-inflammatory effects by suppressing pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5] These pathways are central to the production of inflammatory mediators, such as cytokines, in response to stimuli like lipopolysaccharide (LPS).[1]
-
Inhibition of NF-κB Signaling: Upon stimulation by agents like LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes.[1] this compound has been demonstrated to inhibit this pathway, thereby reducing the production of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4] This inhibition is associated with the suppression of IκBα phosphorylation and the subsequent prevention of the nuclear translocation of the p65 subunit of NF-κB.[1][2][6]
-
Downregulation of MAPK Signaling: The MAPK pathways, including ERK, JNK, and p38, are critical regulators of inflammatory responses.[1] this compound has been shown to down-regulate the phosphorylation of these key MAPK proteins in a dose-dependent manner, which contributes significantly to its anti-inflammatory activity.[1]
Data Presentation
The biological activities of this compound and its closely related analogs have been quantified in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Anti-inflammatory Activity of this compound Analog
| Biological Effect | Model System | Parameter | Value | Reference |
|---|
| Inhibition of TNF-α production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC₅₀ | 24.5 µg/mL |[2] |
Table 2: In Vivo Immunomodulatory Effects of Ganoderenic Acid C2 in an Immunosuppressed Mouse Model
| Model System | Treatment | Dosage | Effect on Cytokine Levels | Reference |
|---|
| Cyclophosphamide-induced immunosuppressed mice | Ganoderenic Acid C2 (GAC) | 20 or 40 mg/kg | Alleviated the decline in TNF-α, IL-12, IL-4, and IFN-γ |[2][3] |
Table 3: Effect of General Ganoderic Acids (GAs) on Macrophage Polarization and Signaling
| Cell Line | Stimulant | Concentration | Effect | Reference |
|---|
| RAW 264.7 Macrophages | LPS or ox-LDL | 1, 5, 25 µg/mL | Decreased proportion of CD86+ M1 macrophages and mRNA levels of IL-6, IL-1β, MCP-1 via TLR4/MyD88/NF-κB pathway. |[1][7] |
Mandatory Visualizations
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway inhibition by this compound.
Caption: General workflow for in vitro immunomodulatory screening.
Experimental Protocols
These protocols provide a framework for investigating the immunomodulatory effects of this compound in vitro. Researchers should optimize conditions for their specific experimental setup.
Protocol 1: Macrophage Culture and Treatment
This protocol is designed for RAW 264.7 murine macrophages, a commonly used cell line for studying inflammation.[1][8]
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability/ELISA, 24-well for cytokine analysis, 6-well for protein/RNA extraction) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[1]
-
Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[1]
-
Pre-treatment: Remove the old medium and replace it with a medium containing the desired concentrations of this compound. Include a vehicle control group (medium with solvent only). Incubate for 1-2 hours.[1]
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL) to all wells except the negative control group.[1][9]
-
Incubation: Incubate the plates for the desired period (e.g., 6-24 hours, depending on the endpoint).[1]
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and lyse the remaining cells for protein (Protocol 4) or RNA extraction (Protocol 5). For viability, proceed with Protocol 2 on a parallel plate.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed immunomodulatory effects are due to cytotoxicity.[1][10]
-
Setup: Seed and treat cells in a 96-well plate as described in Protocol 1.[1]
-
Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][9]
Protocol 3: Cytokine Quantification (ELISA)
This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant.[9][10]
-
Supernatant Collection: Collect the cell culture supernatant after treatment as described in Protocol 1.
-
ELISA Procedure: Use a commercial ELISA kit (e.g., Mouse TNF-α ELISA Kit) and follow the manufacturer's instructions.[10]
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific to the target cytokine.
-
Add collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Wash again and add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[9]
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to analyze the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK pathways.[5][11]
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound (e.g., 10, 20 µg/mL) for 24 hours, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 30 minutes) to observe peak phosphorylation.[9]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Collect the lysate and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin) overnight at 4°C.[1][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[1][5]
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the relative gene expression of pro-inflammatory mediators.[5]
-
RNA Extraction: Following cell treatment (Protocol 1), extract total RNA from the cells using a suitable kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.[5]
-
qRT-PCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Tnf, Il6, Nos2) and a housekeeping gene for normalization (e.g., Actb or Gapdh).[5]
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[5] This will show the fold change in gene expression in treated cells compared to control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganoderenic Acid C for Studying TNF-α Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] These properties are largely attributed to its ability to modulate key signaling pathways, particularly the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade. TNF-α is a pleiotropic cytokine central to inflammatory responses, and its dysregulation is implicated in numerous chronic inflammatory diseases.[4][5] this compound presents itself as a valuable molecular tool for investigating the intricacies of TNF-α signaling and as a potential therapeutic agent for TNF-α-mediated pathologies.[6][7]
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of TNF-α signaling pathways. It is designed to guide researchers in pharmacology, cell biology, and drug discovery in their exploration of the anti-inflammatory mechanisms of this natural compound.
Mechanism of Action: Modulation of TNF-α Signaling
This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of downstream signaling cascades initiated by TNF-α binding to its receptor, TNFR1.[8][9] This leads to the suppression of pro-inflammatory gene expression. The core mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]
Upon TNF-α stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[11] This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α itself, creating a positive feedback loop. This compound has been shown to inhibit the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[1][6]
Simultaneously, TNF-α activates MAPK pathways, including p38 and JNK.[10] These kinases activate other transcription factors, such as Activator Protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[7] this compound has been observed to partially suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.[7][10]
Caption: this compound inhibits TNF-α-induced inflammatory signaling pathways.
Data Presentation: Quantitative Analysis
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values and other quantitative data, providing a comparative measure of its potency.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Biological Activity | Assay System | IC50 Value | Reference |
| TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 24.5 µg/mL | [2][6][10] |
Table 2: Comparative Cytotoxic Activity (IC50) of Ganoderic Acids
| Compound | Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid T | HepG2 (Liver Cancer) | 27.9 µg/mL | [3] |
| Ganoderic Acid DM | MDA-MB-231 (Breast Cancer) | ~20-40 | [3] |
| Ganoderic Acid DM | PC-3 (Prostate Cancer) | ~25-50 | [3] |
Note: Data for closely related ganoderic acids are included for comparative purposes as specific cytotoxic data for this compound is limited in some contexts.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on TNF-α signaling are provided below.
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentrations of this compound for subsequent experiments.[12][13]
Materials:
-
Cells (e.g., RAW 264.7 macrophages, HEK293)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.[14] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[13]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to correct for background absorbance.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.[11][15][16]
Materials:
-
Cells (e.g., A549, RAW 264.7)
-
6-well plates
-
This compound
-
TNF-α or LPS for stimulation
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with non-toxic concentrations of this compound for 1-2 hours, then stimulate with TNF-α (e.g., 10-20 ng/mL) or LPS (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes).[5][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[15][16]
-
Protein Transfer: Transfer the separated proteins to a membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15][16]
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.[3]
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol quantifies the amount of TNF-α secreted by cells into the culture medium.[17][18][19]
Materials:
-
Cell culture supernatants from treated cells
-
TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[18]
-
Blocking: Block the plate with a blocking buffer for at least 1 hour.[18]
-
Sample and Standard Incubation: Add cell culture supernatants and a series of TNF-α standards to the wells and incubate for 2 hours at room temperature.[17]
-
Detection Antibody Incubation: Add the enzyme-linked detection antibody and incubate for 1-2 hours.[17]
-
Substrate Addition: Add the substrate solution and incubate in the dark for 20-30 minutes to allow for color development.[18]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[20][21][22]
Materials:
-
Cells (e.g., HEK293T)
-
NF-κB luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α for stimulation
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and a control vector.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[21]
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a potent inhibitor of the TNF-α signaling pathway, demonstrating significant potential as a tool for basic research and as a lead compound for the development of novel anti-inflammatory therapeutics. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate its mechanisms of action and explore its therapeutic applications. Further studies are warranted to fully elucidate the intricate interactions of this compound with the components of the TNF-α signaling cascade and to evaluate its efficacy in in vivo models of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TNF signaling: key protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. TNF Signaling Pathway | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating NF-κB Inhibition by Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory conditions and cancer. Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-inflammatory and anti-cancer properties.[1] These effects are largely attributed to its ability to modulate key cellular signaling pathways, with the NF-κB pathway being a primary target.[1]
This document provides a comprehensive guide for researchers investigating the inhibitory effects of this compound on the NF-κB signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows.
Mechanism of Action
This compound inhibits the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various inducers (e.g., tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS)), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-survival genes.[1]
This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] This inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like TNF-α.[2]
Data Presentation
The following table summarizes the available quantitative data on the inhibitory effects of Ganoderenic acid C1, an isomer of this compound, on markers of NF-κB activity.
| Parameter | Cell Line | Stimulant | Method | Result | Reference |
| TNF-α Inhibition (IC50) | RAW 264.7 macrophages | LPS | ELISA | 24.5 µg/mL | [3][4] |
| Phospho-IκBα Levels | RAW 264.7 macrophages | LPS | Western Blot | Significant reduction | [2] |
| Nuclear Phospho-p65 Levels | RAW 264.7 macrophages | LPS | Western Blot | Significant reduction | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[1]
-
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells as described in the general treatment protocol.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of NF-κB.
-
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide gel.
-
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
Detection: Detect the probe by autoradiography (for radioactive labels) or chemiluminescence/colorimetric detection (for non-radioactive labels).
-
Conclusion
This compound presents a compelling candidate for further investigation as an NF-κB inhibitor. The protocols and data presented in this guide offer a robust framework for researchers to explore its mechanism of action and therapeutic potential in various disease models. Through the systematic application of these methodologies, the scientific community can further elucidate the intricate interactions between this compound and the NF-κB signaling pathway, paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Ganoderenic Acid C: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the revered medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest for its therapeutic potential.[1] Belonging to the larger class of ganoderic acids, it has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and immunomodulatory effects.[1][2][3] This document provides a comprehensive guide to the in vitro and in vivo applications of this compound, detailing its mechanisms of action, quantitative biological activities, and standardized experimental protocols to facilitate further research and drug development.
Mechanisms of Action
This compound and its closely related analogs exert their biological effects by modulating multiple critical cellular signaling pathways.
-
Anti-inflammatory Activity: A primary mechanism is the suppression of pro-inflammatory signaling cascades. It has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway and partially suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] By preventing the degradation of IκBα, this compound traps NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.[4]
-
Anticancer Activity: The anticancer effects are multifaceted, encompassing the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[5] It triggers the intrinsic apoptotic pathway by regulating Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][5] Furthermore, it can arrest the cell cycle at the G1 phase by downregulating key regulatory proteins like Cyclin D1, CDK2, and CDK6.[5]
-
Hepatoprotective Effects: Ganoderenic acids are believed to protect the liver by inhibiting the TGF-β/Smad signaling pathway, a central driver of liver fibrosis, and by modulating MAPK signaling pathways (ERK, JNK, and p38) implicated in its pathogenesis.[3] There is also emerging evidence suggesting a role in activating the Nrf2 signaling pathway, a critical cellular defense against oxidative stress.[3]
Data Presentation
In Vitro Cytotoxicity of this compound and Related Triterpenoids
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 µM | [4][6] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (at 24h) | [6] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (at 24h) | [6] |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~5 µM (for significant G1 arrest) | [7] |
| Ganoderiol E | MCF-7 | Breast Cancer | 6.35 µM | [7] |
| Ganoderic Acid Jc | HL-60 | Leukemia | 8.30 µM | [7] |
Anti-inflammatory and Immunomodulatory Activity of this compound
| Biological Effect | Model System | Parameter | Value | Reference(s) |
| Inhibition of TNF-α production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50 | 24.5 µg/mL | [1][8] |
| Immunomodulation | Cyclophosphamide-induced immunosuppressed mice | Dose | 20 or 40 mg/kg | [1] |
Hepatoprotective Effects of Ganoderic Acids (In Vivo Models)
| Compound | Model of Liver Injury | Alanine Aminotransferase (ALT) Reduction (%) | Aspartate Aminotransferase (AST) Reduction (%) | Malondialdehyde (MDA) Reduction (%) | Superoxide Dismutase (SOD) Increase (%) | Glutathione (GSH) Increase (%) |
| Ganoderic Acid A | Alcohol-Induced | Significant | Significant | Significant | Significant | Significant |
| Ganoderic Acids (Total) | Alcohol-Induced | Significant | Significant | Significant | Significant | Significant |
| Ganoderic Acid C2 | Aflatoxin B1-Induced | Significant | Significant | Significant | Significant | Significant |
| Silymarin | Thioacetamide-Induced | ~74%[9] | - | - | - | - |
Mandatory Visualizations
Caption: A general experimental workflow for in vitro analysis.[2]
Caption: this compound-induced mitochondrial apoptosis pathway.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.[1]
Caption: TGF-β signaling pathway and the inhibitory effect of this compound.[3]
Experimental Protocols
Protocol 1: Cytotoxicity and Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.[2]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with DMSO, typically <0.1%) and a negative control (medium only).[10]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[2][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
6-well plates
-
Cell line of interest
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2][7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2][7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and TGF-β/Smad.[1][3]
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells with ice-cold RIPA buffer to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After further washing, detect the protein bands using an ECL reagent and an imaging system.[11]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH).[11]
Protocol 4: In Vivo Evaluation of Hepatoprotective Effects
This protocol outlines a general workflow for evaluating the efficacy of this compound in a mouse model of liver injury (e.g., alcohol-induced or CCl₄-induced).[9][12]
Materials:
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)[12]
-
Hepatotoxic agent (e.g., alcohol, CCl₄)
-
This compound
-
Vehicle (e.g., normal saline with 5% Tween 80)[12]
-
Positive control (e.g., Silymarin)[9]
-
Blood collection supplies
-
Kits for biochemical analysis (ALT, AST, MDA, SOD, GSH)
-
Histopathology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups: Normal Control, Model Control (hepatotoxin only), Positive Control, and this compound treatment groups (e.g., 20, 40, 50 mg/kg).[12]
-
Dosing and Administration: Administer this compound or vehicle orally (intragastric gavage) or intraperitoneally for the duration of the study.[12]
-
Induction of Liver Injury: Administer the hepatotoxic agent according to the established model protocol.
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissues.[9]
-
Biochemical Analysis: Measure serum levels of ALT and AST. Measure liver tissue levels of MDA, SOD, and GSH.[13]
-
Histopathological Evaluation: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and signs of injury.
-
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the fields of oncology, inflammation, and liver disease.[2][3][4] Its ability to modulate key cellular signaling pathways provides a strong rationale for its development as a novel therapeutic agent. The quantitative data and detailed experimental protocols provided in this document offer a foundational framework for researchers to further investigate the pharmacological properties of this compelling compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderenic Acid C: Applications in Apoptosis and Cell Cycle Arrest Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is a subject of growing interest in oncological research. Like other ganoderic acids, it is recognized for its potential to modulate cellular pathways integral to cancer progression. These application notes provide a comprehensive overview of the current understanding of this compound's role in inducing apoptosis and mediating cell cycle arrest, supported by detailed experimental protocols and visual pathway diagrams to guide further research. While extensive quantitative data for this compound is still emerging, the information presented herein, including data from closely related analogs, serves as a robust framework for investigating its therapeutic potential.
Data Presentation: Cytotoxicity and Biological Effects
Quantitative data specific to this compound is limited in publicly available literature. The following tables summarize the known cytotoxic effects of this compound and provide representative data from closely related ganoderic acids to illustrate the expected biological activities.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93[1][2] | Not Specified |
Table 2: Representative Cytotoxicity of Other Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid Type | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24[3][4] |
| 203.5 | 48[3][4] | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24[3][4] | |
| 139.4 | 48[3][4] | |||
| MDA-MB-231 | Breast Cancer | 163 | 48[3] | |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~5 (for significant G1 arrest) | 24[5] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | ~20-40 | Not Specified[6] |
| PC-3 | Prostate Cancer | ~25-50 | Not Specified[6] |
Table 3: Representative Effects of Ganoderic Acids on Cell Cycle Distribution
| Ganoderic Acid Type | Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Ganoderic Acid T | HeLa | Control | 46.6 | Not Specified | Not Specified |
| 2.5 µM | 51.7 | Not Specified | Not Specified | ||
| 5 µM | 55.1 | Not Specified | Not Specified | ||
| 10 µM | 58.4 | Not Specified | Not Specified | ||
| Ganoderic Acid A | HepG2 | Control | 43.43 | 37.95 | 18.62 |
| 100 µmol/l (48h) | 48.56 | 29.51 | 21.93 |
Table 4: Representative Effects of Ganoderic Acids on Apoptosis Induction
| Ganoderic Acid Type | Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Ganoderic Acid C1 | HeLa | Control (48h) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 µM | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 | ||
| 100 µM | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Core Mechanisms of Action
This compound is understood to exert its anti-cancer effects through two primary mechanisms: the induction of apoptosis and the promotion of cell cycle arrest.[7]
Induction of Mitochondria-Mediated Apoptosis
This compound and its analogs are potent inducers of the intrinsic, mitochondria-mediated pathway of apoptosis.[1][7][8] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][8] This imbalance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[1][8][9][10] Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which ultimately leads to programmed cell death.[1][8]
Cell Cycle Arrest at G1 Phase
A key feature of this compound's anti-proliferative activity is its ability to induce cell cycle arrest, primarily at the G1 phase. This prevents cancer cells from proceeding to the S phase (DNA synthesis) and subsequent mitosis.[7][11] The underlying mechanism involves the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).[7] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), maintaining it in its active, growth-suppressive state and thereby blocking the G1 to S phase transition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a standard experimental workflow for its analysis.
This compound-induced mitochondrial apoptosis pathway.
This compound-induced G1 cell cycle arrest pathway.
Standard experimental workflow for apoptosis assessment.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on apoptosis and cell cycle arrest.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[12] Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).[12] Include a vehicle control (medium with DMSO).[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[12]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.[5]
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[5]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression using propidium iodide (PI) staining.[12]
Materials:
-
This compound-treated cancer cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[12]
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest cells, wash with ice-cold PBS, and fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution containing RNase A.[3]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[3][12]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.[3][12]
Protocol 4: Western Blot Analysis for Protein Expression
This protocol investigates the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound-treated cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., for Bax, Bcl-2, cleaved caspase-3, Cyclin D1, CDK2, CDK6, p-Rb, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection system.[1]
Conclusion
This compound shows significant promise as a multi-targeted anti-cancer agent. Its mechanisms of action, centered on the induction of mitochondria-mediated apoptosis and G1 phase cell cycle arrest, provide a strong rationale for its continued investigation.[11] The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this natural compound. Future studies should focus on generating more extensive quantitative data for this compound across a broader range of cancer cell lines to fully elucidate its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Ganoderenic acid C in high-throughput screening (HTS) assays. This compound, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant potential as a therapeutic agent, particularly in oncology and inflammatory diseases.[1][2][3] These application notes and protocols are designed to facilitate the exploration of this compound's biological activities and to aid in the discovery of novel therapeutic applications.
Biological Context and Mechanism of Action
This compound exerts its biological effects through the modulation of multiple key cellular signaling pathways.[4] Understanding these mechanisms is crucial for designing relevant HTS assays.
-
Anti-Cancer Activity : this compound and its analogs have been shown to induce apoptosis (programmed cell death) in cancer cells, halt the cell cycle, and prevent metastasis.[1] Key signaling pathways implicated include:
-
Intrinsic Apoptosis Pathway : Upregulation of the p53 tumor suppressor and an increased Bax/Bcl-2 ratio lead to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[1][4]
-
Cell Cycle Arrest : Downregulation of cyclin D1, CDK2, and CDK6 prevents cancer cell replication, primarily at the G1 phase.[1]
-
NF-κB Signaling Pathway : Inhibition of NF-κB activation prevents the transcription of genes involved in inflammation, survival, and metastasis.[1][3]
-
-
Anti-Inflammatory Activity : this compound significantly suppresses the production of pro-inflammatory cytokines like TNF-α by down-regulating NF-κB and MAPK signaling pathways.[3]
-
Hepatoprotective Effects : Ganoderic acids, including this compound, show promise in mitigating liver fibrosis by inhibiting the TGF-β/Smad and MAPK signaling pathways.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of this compound and related compounds, providing a baseline for potency and expected effective concentrations in screening assays.
Table 1: Cytotoxic and Anti-inflammatory Activity of this compound and Analogs
| Compound | Biological Activity | Assay System | IC50 Value | Reference(s) |
| This compound | Cytotoxicity | H460 cancer cells | 93 µM | [4] |
| Ganoderenic Acid C1 | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 24.5 µg/mL | [6][7] |
| Related Ganoderic Acid | HMG-CoA Reductase Inhibition | Enzyme Assay | 22.3 µM | [3] |
| Related Ganoderic Acid | Acyl CoA-cholesterol Acyltransferase Inhibition | Enzyme Assay | 5.5 µM | [3] |
Table 2: Comparative Cytotoxic Activity (IC50) of Ganoderma Triterpenoids Against Various Cancer Cell Lines
| Triterpenoid | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | Caco-2 (Colorectal Cancer) | MDA-MB-231 (Breast Cancer) | PC-3 (Prostate Cancer) | Reference(s) |
| Ganoderic Acid A | - | - | - | >100 µM | - | [2] |
| Ganoderic Acid DM | - | - | - | ~20-40 µM | ~25-50 µM | [2] |
| Ganoderic Acid H | - | - | - | >100 µM | - | [2] |
| Ganoderic Acid T | - | 27.9 µg/mL | - | - | - | [2] |
High-Throughput Screening (HTS) Protocols
The following are generalized HTS protocols that can be adapted to screen for the effects of this compound on specific cellular pathways or enzymatic activities.
Protocol 1: Cell-Based HTS Assay for NF-κB Pathway Inhibition
Objective: To identify and quantify the inhibitory effect of this compound on the NF-κB signaling pathway in a high-throughput format.
Principle: This assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Inhibition of the NF-κB pathway by this compound will result in a decrease in reporter gene expression, which can be quantified.
Materials:
-
A stable cell line expressing an NF-κB reporter gene (e.g., HEK293-NF-κB-luc)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α or Lipopolysaccharide (LPS) as a stimulant
-
Luciferase assay reagent
-
384-well white, clear-bottom microplates
-
Automated liquid handling systems and a microplate reader with luminescence detection capabilities.
Caption: Workflow for a cell-based HTS assay to screen for NF-κB inhibitors.
Detailed Steps:
-
Cell Seeding: Seed the NF-κB reporter cell line into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a concentration range of this compound. Include appropriate controls (vehicle control: DMSO; positive control: known NF-κB inhibitor).
-
Stimulation: After a pre-incubation period with the compound, stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression.
-
Detection: Add the luciferase assay reagent and measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the controls and calculate the IC50 value for this compound.
Protocol 2: High-Content Screening (HCS) for Apoptosis Induction
Objective: To visualize and quantify the induction of apoptosis by this compound in a cancer cell line.
Principle: This assay uses fluorescent dyes to simultaneously measure multiple apoptosis-related parameters in individual cells, such as caspase activation and nuclear condensation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
This compound (dissolved in DMSO)
-
Fluorescent probes for apoptosis (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent, Hoechst 33342 for nuclear staining)
-
384-well black, clear-bottom microplates
-
High-content imaging system.
Caption: Workflow for a high-content screening assay to assess apoptosis induction.
Detailed Steps:
-
Cell Seeding: Plate the chosen cancer cell line in 384-well imaging plates.
-
Compound Treatment: Add varying concentrations of this compound and incubate for 24-48 hours.
-
Staining: Add the fluorescent dyes for caspase activation and nuclear morphology to the live cells and incubate.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the number of apoptotic cells based on caspase activity and nuclear condensation.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Secondary Assays and Further Steps
Following a primary HTS campaign, "hit" compounds should be further validated through a series of secondary assays to confirm their activity and elucidate their mechanism of action.
-
Dose-Response Curves: Generate detailed dose-response curves to accurately determine the potency (IC50 or EC50) of this compound in the specific assay.
-
Orthogonal Assays: Confirm the biological activity using a different assay format that measures a distinct endpoint of the same biological pathway.
-
Western Blotting: To confirm the modulation of specific proteins in a signaling pathway (e.g., phosphorylation of Smad2/3, degradation of IκBα), Western blotting is a crucial secondary assay.[5]
-
Quantitative PCR (qPCR): To analyze the changes in gene expression of downstream targets (e.g., TNF-α, IL-6), qPCR can be employed.[5]
By leveraging the provided protocols and understanding the underlying mechanisms of action, researchers can effectively utilize this compound in high-throughput screening campaigns to discover and develop novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Ganoderenic Acid C Production in Ganoderma Fermentation
Welcome to the technical support center for optimizing Ganoderenic acid C (GA-C) yield from Ganoderma fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Ganoderma fermentation experiments.
Q1: My Ganoderma culture shows good mycelial biomass, but the yield of this compound is consistently low. What are the likely causes and how can I address this?
A1: This is a common challenge, as the optimal conditions for biomass growth often differ from those for secondary metabolite production.[1] Several factors related to your culture media and fermentation parameters could be contributing to low GA-C yield.[2]
-
Inappropriate Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio generally favors the accumulation of triterpenoids like GA-C.[2] If your medium is rich in nitrogen, the fungus may prioritize biomass growth over secondary metabolism. Consider adjusting the concentrations of your carbon and nitrogen sources.
-
Suboptimal Nutrient Sources: The type of carbon and nitrogen sources can significantly impact GA-C production. While glucose is a common carbon source, other options like wort have been shown to increase intracellular triterpenoid (B12794562) production.[3] For nitrogen, a combination of organic sources like peptone and yeast extract is often more effective than inorganic sources.[2]
-
Incorrect pH: Ganoderma lucidum typically prefers acidic conditions, with an optimal pH range of 4.5 to 5.5 for both growth and triterpenoid production.[2] Significant deviations from this range can inhibit enzymatic activity and nutrient uptake.
-
Suboptimal Temperature: The ideal temperature for both mycelial growth and GA production is generally between 28-32°C.[2] Ensure your incubator or bioreactor maintains a stable temperature within this range.
-
Inadequate Aeration and Agitation: Oxygen availability is crucial for the biosynthesis of triterpenoids.[2] However, excessive agitation can cause shear stress on the mycelia. A two-stage culture strategy, which involves an initial phase of shaking followed by a static phase, can be effective. The initial shaking promotes biomass growth, while the subsequent oxygen-limited static phase enhances GA production.[2]
Q2: I am considering using elicitors to boost this compound production. How do they work and what are the best practices for their application?
A2: Elicitors are compounds that trigger a defense response in fungi, leading to the increased production of secondary metabolites like GA-C.
-
Common Elicitors: Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are well-documented elicitors for enhancing ganoderic acid biosynthesis.[2][4] Aspirin has also been shown to be effective.[5][6]
-
Mechanism of Action: Elicitors activate signaling pathways that upregulate the expression of key genes in the GA biosynthesis pathway, such as those for HMG-CoA reductase (HMGR) and squalene (B77637) synthase (SQS).[2][6]
-
Critical Parameters for Elicitation:
-
Concentration: The concentration of the elicitor is crucial. For instance, one study found that 254 µM of MeJA resulted in a significant increase in ganoderic acid yield.[2] However, high concentrations can be toxic to the mycelia and inhibit growth. It is essential to perform a dose-response experiment to find the optimal concentration for your specific strain and culture conditions.[2]
-
Timing of Addition: The timing of elicitor addition is also critical. Adding the elicitor during the appropriate growth phase (e.g., on day 6 of culture as shown in one study) can maximize its effect.[2]
-
Q3: My Ganoderma cultures are frequently getting contaminated. What steps can I take to prevent this?
A3: Maintaining a sterile environment is paramount for successful fermentation. Contamination by bacteria or other fungi can lead to the complete loss of your culture.
-
Strict Aseptic Techniques: Always work in a laminar flow hood and use sterilized equipment and media.
-
Proper Sterilization: Ensure that all glassware, media, and bioreactor components are properly autoclaved.
-
Air Filtration: Use sterile filters on both the air inlet and outlet of your bioreactor to prevent airborne contaminants from entering the culture.[2]
-
Inoculum Quality: Ensure your seed culture is pure and free from any contaminants before inoculating your production culture.
Q4: How can I accurately quantify the this compound in my fermentation broth or mycelial extract?
A4: The most common and reliable method for quantifying GA-C is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or UV-Vis detector.[7] For higher sensitivity and selectivity, especially in complex samples, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is preferred.[7]
Key aspects of a robust quantification method include:
-
Sample Preparation: Proper extraction of GA-C from the mycelia or broth is crucial. Solvents like ethanol (B145695) or chloroform (B151607) are commonly used.[8]
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and an acidified aqueous solution. A detection wavelength of 252 nm is commonly used for ganoderic acids.[8]
-
Method Validation: A full validation of the analytical method should be performed, including assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]
Data on this compound Yield Optimization
The following tables summarize quantitative data from various studies on the optimization of ganoderic acid production.
Table 1: Effect of Elicitors on Ganoderic Acid Production
| Elicitor | Concentration | Timing of Addition | % Increase in Yield | Reference |
| Methyl Jasmonate (MeJA) | 254 µM | Day 6 of culture | 45.3% | [2] |
| Salicylic Acid (SA) | Not specified | Sprayed during fruiting | 23.32% (total triterpenoids) | [4][9] |
| Aspirin | 4.4 mM | Not specified | Synergistic effect with MeJA | [5][6] |
| Aspirin (alone) | 1-8 mM | After 4 days of culture | Up to 2.8-fold increase | [10] |
Table 2: Effect of Culture Conditions on Ganoderic Acid Production
| Parameter | Condition | Effect on Yield | Reference |
| Nitrogen Source | 3mM glutamine (limitation) | 2.8 to 8.3-fold increase in various ganoderic acids compared to 60mM glutamine | [11] |
| Carbon Source | Wort (4.10%) | Maximum intracellular triterpenoid production of 93.21 mg/100 ml | [3] |
| pH | 5.40 | Optimized for intracellular triterpenoid production | [3] |
| Culture Strategy | Two-stage (shaking then static) | Enhances GA production by creating an oxygen-limited environment in the later stage | [2] |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation for Enhanced Ganoderenic Acid Production
This protocol is designed to first optimize biomass growth and then shift the culture conditions to favor the production of ganoderic acids.
1. Seed Culture Preparation:
- Inoculate a suitable seed medium with Ganoderma mycelia. A typical seed medium contains (g/L): glucose 20, peptone 18, KH2PO4 3, MgSO4 1.5, and vitamin B1 0.05, with a pH of 5.5.[3]
- Incubate at 28°C on a rotary shaker at 180 rpm for 8 days.[3]
2. Stage 1: Biomass Accumulation (Shaking Culture):
- Inoculate the production medium with 10% (v/v) of the seed culture.[3]
- The production medium can be similar to the seed medium or optimized for biomass growth.
- Incubate in flasks on a rotary shaker at a controlled temperature (e.g., 28°C) for approximately 4 days to allow for sufficient mycelial growth.[2]
3. Stage 2: Ganoderenic Acid Accumulation (Static Culture):
- After the initial shaking phase, transfer the flasks to a static incubator at 28°C.[2]
- Continue the incubation under static conditions for an additional 12 days.[2] This oxygen-limiting phase promotes the biosynthesis of ganoderic acids.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the quantitative analysis of GA-C.
1. Standard Preparation:
- Prepare a stock solution of a this compound standard of known concentration in a suitable solvent like methanol.
- Create a series of calibration standards by diluting the stock solution to different concentrations to cover the expected range in your samples.[8]
2. Sample Preparation (Mycelial Extraction):
- Harvest the mycelia by filtration.
- Dry the mycelia (e.g., freeze-drying or oven-drying at a low temperature).
- Grind the dried mycelia into a fine powder.
- Extract a known weight of the powdered mycelia with a suitable solvent (e.g., ethanol or chloroform), often aided by ultrasonication.[8]
- Filter the extract and evaporate the solvent.
- Re-dissolve the dried extract in a known volume of the mobile phase or a compatible solvent.[8]
- Filter the final solution through a 0.45 µm syringe filter before injection.[12]
3. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV/DAD detector.
- Column: A C18 reversed-phase column is commonly used.[8]
- Mobile Phase: A gradient elution using a mixture of acetonitrile and an acidified aqueous solution (e.g., 0.072% phosphoric acid or 0.1% formic acid) is often effective.[8][12]
- Flow Rate: Typically set between 0.8 to 1.0 mL/min.[8]
- Detection Wavelength: 252 nm.[8]
- Injection Volume: A standard volume (e.g., 10-20 µL) is injected.
4. Quantification:
- Inject the prepared standards and samples into the HPLC system.
- Generate a calibration curve by plotting the peak area of the GA-C standard against its concentration.
- Determine the concentration of GA-C in your samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified signaling pathway of elicitor-induced Ganoderenic acid biosynthesis.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage | PLOS One [journals.plos.org]
- 5. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies - R Discovery [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 11. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Solubility of Ganoderenic Acid C in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Ganoderenic acid C.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions for in vitro assays?
The main challenge is its low aqueous solubility.[1] this compound, a lipophilic triterpenoid (B12794562) from Ganoderma lucidum, is sparingly soluble in aqueous buffers and cell culture media.[1] This poor solubility can lead to compound precipitation, inaccurate concentration calculations, and unreliable experimental results.[1]
Q2: What are the recommended initial solvents for dissolving this compound?
For preparing high-concentration stock solutions, organic solvents are recommended. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is crucial to use high-purity, anhydrous solvents to prevent the introduction of moisture, which can further decrease solubility.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a hydrophobic compound is introduced into an aqueous environment.[2] Here are several troubleshooting steps:
-
Decrease the Final Concentration: The target concentration in your medium may exceed its aqueous solubility limit. Try using a lower final concentration if your experimental design permits.[1][2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can help maintain solubility.[1][2]
-
Use Pre-warmed Medium: Adding the stock solution to a pre-warmed (37°C) medium can enhance solubility.[1][2][3]
-
Ensure Thorough Mixing: Gently vortex or sonicate the diluted solution briefly to aid in dissolution.[1]
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible (typically ≤ 0.5%) to minimize cytotoxicity.[1][2][3]
Q4: Are there more advanced methods to significantly improve the aqueous solubility of this compound?
Yes, several advanced formulation strategies can enhance aqueous solubility for more demanding experiments or in vivo studies:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its solubility and stability in aqueous solutions.[1][2][4]
-
Nanoformulations: Techniques like creating liposomes, polymeric nanoparticles, or nanoemulsions can entrap the hydrophobic compound, improving its stability and bioavailability in aqueous environments.[1][2][5]
-
Solid Dispersions: Dispersing this compound in a solid, hydrophilic carrier can improve its dissolution rate.[6][7]
-
Co-solvents: Using a mixture of solvents, such as PEG400 or glycerin in combination with DMSO, may improve solubility.[2]
Q5: How does pH affect the solubility and stability of this compound?
The pH of a solution can influence the stability of some ganoderic acids, with potential degradation under acidic conditions.[3] For nanoformulations, pH can affect the zeta potential of nanoparticles, which is a measure of their surface charge and stability in suspension.[3][5] It is generally recommended to maintain the pH of experimental solutions within a physiological range (e.g., pH 7.2-7.4).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation in stock solution | - Solvent is not anhydrous.- Compound concentration is too high. | - Use fresh, high-purity, anhydrous DMSO or ethanol.- Gently warm the solution to 37°C or sonicate in a water bath.[1][2] |
| Precipitation upon dilution in aqueous media | - Exceeded solubility limit in the final medium.- Insufficient mixing.- Rapid solvent exchange. | - Lower the final concentration of this compound.[1][2]- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[1][3]- Add the stock solution to pre-warmed media and mix thoroughly.[1][3]- Perform serial dilutions.[1][2] |
| Inconsistent or non-reproducible experimental results | - Compound degradation or precipitation over time.- Incomplete dissolution of the compound. | - Prepare fresh dilutions from the stock solution for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C.[1][2][3]- Visually inspect all solutions for precipitates before use.[8] |
| Low observed bioactivity in assays | - The effective concentration of this compound is lower than intended due to poor solubility.- Degradation of the compound under experimental conditions. | - Employ solubility-enhancing formulations such as cyclodextrin complexes or nanoparticle suspensions.[3]- Verify the stability of this compound under your specific experimental conditions (e.g., pH, temperature).[3] |
Data Presentation: Solubility of Related Ganoderic Acids
While specific quantitative solubility data for this compound is limited, the following tables provide solubility information for other structurally similar Ganoderic acids, which can serve as a useful reference.
Table 1: Solubility in Common Organic Solvents
| Compound | Solvent | Approximate Solubility |
| Ganoderic Acid D | Ethanol | ~30 mg/mL[6] |
| Ganoderic Acid D | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[6] |
| Ganoderic Acid D | Dimethylformamide (DMF) | ~30 mg/mL[8] |
| Ganoderic Acid A | DMSO | 50 mg/mL (requires ultrasound)[3] |
Table 2: Solubility in Aqueous-Based Systems and Formulations
| Compound | Solvent System / Formulation | Approximate Solubility |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[6][8][9] |
| Ganoderic Acid J | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[3][10] |
| Ganoderic Acid J | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL[3][10] |
| Ganoderic Acid J | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[3][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution for long-term storage.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).[1]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[1][2]
-
Visual Inspection: Visually inspect the solution to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[1][2][3]
Protocol 2: Preparation of a this compound - Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a method for enhancing the aqueous solubility of this compound through complexation with cyclodextrins.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to a cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 molar ratio is a common starting point.[3][6]
-
Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.[3]
-
Kneading: Add a small amount of a water-ethanol mixture to the powder to form a thick paste. Knead the paste thoroughly with a pestle for 30-60 minutes.[3][6]
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[3][6]
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.[3][6]
-
Solubility Testing: The resulting powder can be dissolved in an aqueous buffer or cell culture medium for use in experiments.
Protocol 3: Preparation of this compound Nanodispersions (Ultrasonic Cavitation and Solvent Evaporation)
This protocol outlines a general workflow for creating nanodispersions to improve the bioavailability of this compound.[3][5]
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent, such as ethanol, to create the organic phase.[3][5]
-
Aqueous Phase Preparation: Prepare an aqueous phase containing a surfactant or a mixture of surfactants. The choice and concentration of the surfactant are critical and require optimization.[3]
-
Emulsification: Combine the organic and aqueous phases and subject the mixture to high-intensity ultrasonication to create a nanoemulsion.[3]
-
Solvent Evaporation: Remove the organic solvent from the nanoemulsion, typically using a rotary evaporator under reduced pressure. This leads to the formation of a nanodispersion of this compound in the aqueous medium.[3][5]
-
Characterization: Characterize the resulting nanodispersion for particle size, polydispersity index, and zeta potential to ensure stability.[3][11]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ijisrt.com [ijisrt.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Ganoderenic acid C stability issues in long-term storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges of Ganoderenic Acid C during long-term storage and experimentation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in long-term storage and during experiments?
A1: Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures accelerate the degradation of this compound. For long-term storage, it is crucial to maintain low temperatures.[1][2]
-
pH: The pH of the solution can significantly impact the stability of this compound. Some ganoderic acids are sensitive to acidic conditions.[1][3]
-
Light Exposure: Prolonged exposure to light, particularly UV light, can lead to photodegradation. It is essential to protect stock solutions and experimental setups from light.[1][2]
-
Solvent Type: The choice of solvent is critical. Ganoderic acids have shown optimal stability in aprotic solvents. Protic solvents, especially under acidic conditions, may promote degradation.[1][4]
-
Presence of Other Components: In complex media, such as cell culture media, interactions with components like serum proteins can affect the stability and bioavailability of this compound.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1][3][5] | Protect from light. |
| Stock Solution (in a suitable solvent like DMSO) | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C[1][5] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solutions/Cell Culture Media | Not recommended for long-term storage | Prepare fresh for each experiment | Stability in aqueous media is limited and should be empirically determined if long-term experiments are necessary.[1] |
Q3: My experimental results are inconsistent. Could this compound degradation be a factor?
A3: Yes, inconsistent experimental outcomes can often be attributed to the degradation of the compound.[3] If you suspect stability issues with your this compound, consider the following:
-
Freshness of Dilutions: Always prepare fresh dilutions of this compound in your experimental medium from a properly stored, frozen stock solution for each experiment.[1]
-
Solubility: Ensure that this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and precipitation in aqueous media.[1]
-
Purity Check: Periodically check the purity of your stock solution using analytical methods like HPLC.[3]
Q4: I suspect my this compound has degraded. What are the likely causes?
A4: Degradation of this compound is most commonly caused by:
-
Inappropriate Storage Temperature: Storing solutions at room temperature or even refrigerated temperatures for extended periods can lead to degradation.[3]
-
Acidic Conditions: Ganoderic acids can undergo acid-catalyzed degradation. The presence of acidic moieties in your experimental setup could be a contributing factor.[3][5]
-
Photodegradation: Exposure to light can contribute to the degradation of this compound. Always store solutions in amber vials or otherwise protected from light.[3]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in your stock solution.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound in Extract | Degradation due to improper solvent choice (protic solvents under acidic conditions).[4] Incomplete extraction.[4] | Use Aprotic or Neutral Solvents: Opt for aprotic solvents for extraction and sample dissolution where possible. If using alcohols like methanol (B129727) or ethanol (B145695), ensure they are of high purity and consider buffering the solution to a neutral pH.[4] Optimize Extraction Parameters: For solvent extraction, a solid-to-liquid ratio of 1:20 (w/v) with 95% ethanol at 60°C for 2-6 hours is a common starting point.[4] |
| Inconsistent or weaker-than-expected biological activity in cell-based assays | Degradation of this compound in the cell culture medium.[2] | Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.[2] Minimize Light Exposure: Protect your stock solutions and experimental setups from direct light.[2] Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium.[1] |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous solutions. | Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.5%).[1] Aid Dissolution: Gentle warming and vortexing can aid dissolution.[1] |
| Appearance of Unknown Peaks in Chromatogram (HPLC/LC-MS) | Presence of degradation products.[1] | Analyze Samples Promptly and Store Properly: It is recommended to analyze samples as soon as possible after preparation. If storage is necessary, keep extracts at -20°C or -80°C in the dark.[4] Implement Rigorous Cleaning and Filtration: Ensure all glassware is thoroughly cleaned. Filter extracts through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) before analysis to remove particulate matter.[4] |
| Inaccurate quantification | Improper standard preparation (degraded standard solution). | Prepare Fresh Standards and Store Properly: Prepare stock solutions of this compound in a high-purity solvent like methanol and store them at -20°C or -80°C. Prepare working standards fresh daily from the stock solution.[4] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Experimental Medium
Objective: To determine the stability of this compound in a specific experimental medium over a defined period.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solutions: Dilute the stock solution with the experimental medium to the final working concentration.
-
Incubation: Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time-Course Sampling: Collect aliquots of the incubated solution at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to halt further degradation.[1]
-
Sample Analysis by HPLC/LC-MS: Thaw the samples and standards. Analyze the samples and standards using a validated HPLC or LC-MS method. A reverse-phase C18 column is typically suitable for the separation of ganoderic acids.[1]
Recommended Starting LC-MS/MS Parameters:
-
Column: C18, 2.1 or 4.6 mm ID, sub-2 µm or 5 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: A gradient elution is typically used to achieve optimal separation.[1]
-
Ionization Mode: Negative ion mode is effective for detecting ganoderic acids.[6]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.[3]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.[3]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.[3]
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[3]
-
Photodegradation: Expose the compound (in solid or solution form) to a combination of visible and UV light in a photostability chamber.[5]
-
-
Neutralization and Analysis: After a set period, neutralize the acidic and basic solutions. Analyze all samples using an HPLC-MS system to identify the degradation products by comparing their mass-to-charge ratios with the parent compound.[2]
Visualizations
Caption: Experimental Workflow for this compound.
References
Technical Support Center: Optimizing HPLC Separation of Ganoderenic Acid C from Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of Ganoderenic acid C from its isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the high structural similarity between this compound and its isomers.[1] These molecules are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.[1] This subtle difference makes achieving baseline separation difficult, often resulting in co-elution.[2]
Q2: What is the recommended HPLC column for this separation?
A2: A reversed-phase C18 column is the most commonly used and effective choice for separating ganoderic acids, including this compound and its isomers.[2][3] For enhanced resolution, especially with complex samples, a high-performance or ultra-high-performance liquid chromatography (UHPLC) C18 column with a smaller particle size (e.g., 1.8 µm) is recommended.[3] Using a modern, fully end-capped C18 column is crucial to minimize peak tailing caused by secondary interactions with residual silanol (B1196071) groups.[4]
Q3: What mobile phase composition is typically used?
A3: A gradient elution using a mixture of an organic solvent and acidified water is standard.[2] Acetonitrile (B52724) is a common organic modifier, and the aqueous phase is typically acidified with 0.1% acetic acid or 0.05-0.1% formic acid.[2][3] Acidifying the mobile phase is critical to suppress the ionization of the carboxylic acid groups on the ganoderenic acids, leading to sharper peaks and improved resolution.[4]
Q4: What is a suitable detection wavelength for this compound?
A4: A UV detection wavelength of approximately 252 nm is widely used and appropriate for the analysis of ganoderic acids.[2][3]
Troubleshooting Guide
Problem 1: Poor Resolution and Co-elution of Isomers
Question: My chromatogram shows overlapping peaks for this compound and its isomers. How can I improve the separation?
Answer: Poor resolution is a frequent issue due to the structural similarities of the isomers. Here are several strategies to improve separation:
-
Optimize the Gradient: A steep gradient may not provide enough time for the isomers to separate. Employing a shallower gradient can increase the separation between closely eluting peaks.[4]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve resolution.[3]
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation.[3]
-
Modify the Column Temperature: Temperature can influence selectivity. Experimenting with different column temperatures (e.g., in the range of 25-35°C) may enhance resolution.[3][5]
-
Consider a Different Stationary Phase: If optimizing the mobile phase and other parameters is unsuccessful, a column with a different stationary phase chemistry, such as a phenyl-hexyl column, could offer different selectivity.[3]
Problem 2: Peak Tailing
Question: The peaks for my ganoderenic acids are asymmetrical and show significant tailing. What is the cause, and how can I fix it?
Answer: Peak tailing for acidic compounds like ganoderenic acids is often due to secondary interactions with the stationary phase.
-
Ensure an Acidic Mobile Phase: The most common cause is the interaction of the acidic analytes with residual silanol groups on the silica-based stationary phase. Maintaining a mobile phase pH between 2 and 3 by adding acetic or formic acid will suppress the ionization of these silanol groups and the ganoderenic acids, minimizing these interactions.[3]
-
Use an End-Capped Column: Employing a high-purity, end-capped C18 column is highly recommended to reduce the number of available silanol groups.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[3]
-
Column Contamination: Contaminants on the column can also cause poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
Problem 3: Irreproducible Retention Times
Question: The retention times for this compound and its isomers are shifting between injections. What could be the issue?
Answer: Fluctuating retention times can compromise peak identification and quantification.
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A stable baseline is a good indicator of proper equilibration.[6]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant and stable temperature.[4]
-
Pump Performance: Leaks or issues with the pump's check valves can cause an inconsistent flow rate, leading to variable retention times. Monitor the system pressure for stability and check for any leaks.[6]
Data Presentation
Table 1: Reported HPLC Conditions for Ganoderenic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II | UHPLC System | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector |
| Column | Zorbax Extend-C18 (4.6 x 250 mm, 5 µm) | C18 reversed-phase (2.1 x 100 mm, 1.8 µm)[3] | Hypersil Gold aQ Endcapped C18 (2.1 x 100 mm, 1.9 µm)[5] |
| Mobile Phase | Acetonitrile & 0.1% aqueous acetic acid (gradient) | Acetonitrile with 0.05% formic acid (Solvent B) & Water with 0.05% formic acid (Solvent A) (gradient)[3] | Acetonitrile (A) & 0.1% phosphoric acid (v/v) (B) (gradient)[5] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[3] | 0.2 mL/min[5] |
| Detection Wavelength | 252 nm | Not specified | 254 nm[5] |
| Column Temperature | 30°C | 25°C[3] | 35°C[5] |
Experimental Protocols
Protocol 1: General Purpose Analytical HPLC Method
This protocol provides a starting point for the separation of this compound and its isomers.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), fully end-capped.[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid (v/v).[3]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 20% B
-
10-45 min: 20% to 45% B
-
45-90 min: Hold at 45% B
-
Post-run: Re-equilibrate at initial conditions for 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 252 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[4]
Protocol 2: High-Resolution UHPLC Method
This protocol is designed for achieving higher resolution for complex samples containing closely eluting isomers.
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: C18 reversed-phase column with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 5% B
-
5-30 min: 5% to 100% B
-
30-40 min: Hold at 100% B
-
40.1-45 min: Return to 5% B and equilibrate.[3]
-
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 252 nm.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.[4] Filter through a 0.2 µm syringe filter.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for poor HPLC separation.
References
Troubleshooting Ganoderenic acid C quantification in complex mixtures
Welcome to the Technical Support Center for Ganoderenic Acid C quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex mixtures?
A1: The primary challenges in quantifying this compound include its low abundance within a complex mixture of structurally similar triterpenoids, the potential for co-elution with isomers, and its instability under certain experimental conditions.[1][2] The presence of dozens of other ganoderic and ganoderenic acids with similar polarities makes chromatographic separation difficult.[1] Additionally, this compound can degrade in aqueous solutions and under harsh pH or high-temperature conditions during extraction and analysis.[1][3][4]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a robust and cost-effective method for routine quantification.[5][6] For higher sensitivity, specificity, and for analyzing trace amounts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[6][7][8]
Q3: How can I improve the stability of this compound during my experiments?
A3: To improve stability, it is crucial to handle this compound under optimal conditions. Stock solutions should be prepared in a high-purity, anhydrous organic solvent like DMSO and stored at -20°C or -80°C in airtight, light-protected containers.[3][9] It is highly recommended to prepare fresh dilutions in aqueous solutions immediately before each experiment and to avoid repeated freeze-thaw cycles by using single-use aliquots.[3][9] Protecting solutions from light is also essential to prevent photodegradation.[4]
Q4: What are the typical causes of poor peak shape (e.g., tailing, fronting) in the HPLC analysis of this compound?
A4: Peak tailing for acidic compounds like this compound is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based column packing.[10][11] This can be minimized by using a modern, end-capped C18 column and an acidic mobile phase (pH 2-3) to suppress the ionization of both the analyte and the silanol groups.[10][11][12] Peak fronting can occur if the sample is dissolved in a solvent stronger than the initial mobile phase.[11] Column overload, by injecting too much sample, can also lead to poor peak shape.[10][11]
Troubleshooting Guides
Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water), changing the organic modifier (e.g., methanol (B129727) to acetonitrile), or fine-tuning the pH with an acidic modifier like formic or acetic acid.[10][12] |
| Gradient profile is too steep. | Employ a shallower gradient, especially during the elution window of this compound, to provide more time for separation.[13] | |
| Suboptimal column chemistry. | If resolution is not achieved on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which may offer different selectivity.[10][12] | |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | Use a modern, high-purity, end-capped C18 column.[11] Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or acetic acid) to suppress silanol ionization.[11] |
| Column overload. | Reduce the sample concentration or injection volume.[10] | |
| Column contamination. | Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.[10][14] | |
| Variable Retention Times | Insufficient column equilibration. | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[12] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12] |
Sample Preparation and Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound in Extract | Incomplete extraction from the sample matrix. | Optimize extraction parameters such as solvent-to-solid ratio, temperature, and time.[15] Consider using ultrasound-assisted extraction to improve efficiency and performing multiple extraction cycles.[15][16] |
| Degradation during extraction. | Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.[2] A common starting point is 95% ethanol (B145695) at 60°C for 2-6 hours.[15] | |
| Inconsistent Results / Loss of Biological Activity | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions immediately before use from a properly stored stock solution (-80°C in DMSO, protected from light).[9] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[9] |
| Instability in aqueous experimental media. | The stability of this compound in aqueous solutions can be limited.[3] It is advisable to perform a stability study in your specific medium if experiments are conducted over extended periods.[9] | |
| Precipitation of Compound in Aqueous Media | Low solubility of this compound. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.5%).[9] Gentle warming or sonication can aid dissolution.[3][9] |
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for Ganoderenic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| HPLC System | Agilent 1260 Infinity II | Agilent 1260 Infinity | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector | [5] |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) | Hypersil Gold aQ (4.6 × 250 mm, 5 µm) | Agilent C18 (5 µm, 250 x 4.6 mm) | [5][14] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | Acetonitrile and 0.1% Acetic Acid in Water | Acetonitrile and Water + 0.2% Acetic Acid | [5][14] |
| Elution Mode | Gradient | Gradient | Gradient | [5][14] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | [5][14] |
| Column Temp. | 30°C | 30°C | Not specified | [5][14] |
| Detection λ | 254 nm | 254 nm | 254 nm | [5][14] |
Table 2: UPLC-MS/MS Method Parameters for Ganoderenic Acid Analysis
| Parameter | Recommended Conditions | Reference |
| UPLC System | Waters ACQUITY UPLC or equivalent | [7] |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | [7][17] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7][17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [7][17] |
| Flow Rate | 0.3 - 0.5 mL/min | [7] |
| Column Temp. | 30 - 40 °C | [7] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | [7][17] |
| Capillary Voltage | 2.5 - 3.5 kV | [7] |
| Desolvation Temp. | 350 - 450 °C | [7] |
| Precursor Ion (m/z) | 515.7 [M-H]⁻ | [7] |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | [17][18] |
Table 3: Stability of this compound and Related Compounds
| Storage Condition | Duration | Observation | Reference |
| Solid (Powder) | ≥ 4 years | Stable at -20°C, protected from light. | [9] |
| Stock Solution (in DMSO) | Up to 6 months | Stable at -80°C. Aliquot to avoid freeze-thaw cycles. Protect from light. | [9] |
| Aqueous Solutions | Not Recommended | Stability is limited and should be empirically determined for long-term experiments. Prepare fresh for each experiment. | [9] |
| Sample Solution (at Room Temp) | 72 hours | 11 ganoderic acids remained stable. | [17][19] |
Experimental Protocols
Protocol 1: Extraction of Triterpenoids from Ganoderma lucidum
This protocol describes a general method for the extraction of a triterpenoid-enriched fraction from the fruiting bodies of Ganoderma lucidum.
-
Material Preparation : Dry the fresh fruiting bodies of Ganoderma lucidum at 60-70°C until a constant weight is achieved.[20] Grind the dried material into a fine powder (e.g., passing a 60-mesh sieve).[20][21]
-
Solvent Extraction : Soak the dried powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[20][21] Heat the mixture at 60°C for 2-6 hours with continuous stirring.[15][20] For enhanced efficiency, ultrasound-assisted extraction for 30 minutes can be employed.[5][16]
-
Filtration and Concentration : Filter the mixture through gauze to separate the liquid extract from the solid residue.[20][21] For exhaustive extraction, the residue can be re-extracted twice more.[20][22] Combine all the filtrates and concentrate the solution under reduced pressure at a temperature not exceeding 50°C using a rotary evaporator to obtain the crude extract.[16][20]
-
Liquid-Liquid Partitioning for Enrichment : Resuspend the dried crude extract in water and transfer it to a separatory funnel.[20] Extract three times with an equal volume of chloroform (B151607) or ethyl acetate. The triterpenoids will partition into the organic layer.[20]
-
Separation of Acidic Triterpenoids : Wash the combined organic layers with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. The acidic triterpenoids, including this compound, will move into the basic aqueous layer.[20]
-
Final Re-extraction : Carefully acidify the NaHCO₃ layer with HCl to a pH of 2-3.[20] Re-extract this acidified solution with chloroform or ethyl acetate. The protonated acidic triterpenoids will now partition back into the organic layer.[20]
-
Final Concentration : Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction ready for analysis.[20]
Protocol 2: Quantification by HPLC-UV
This protocol provides a general HPLC-UV method for the quantitative analysis of this compound.
-
Standard Preparation : Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.[3]
-
Sample Preparation : Dissolve the triterpenoid-enriched extract (from Protocol 1) in methanol to a known concentration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[8][14]
-
Chromatographic Conditions :
-
Analysis :
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.[5]
-
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benchchem.com [benchchem.com]
- 21. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderenic acid C extraction efficiency with different solvents
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ganoderenic Acid C from Ganoderma species. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Raw Material Quality: The concentration of ganoderenic acids can vary significantly based on the Ganoderma strain, the part of the fungus used (fruiting body, spores, or mycelium), and cultivation conditions.[1][2] Younger, developing fruiting bodies may contain higher concentrations of certain triterpenoids.[2] | Standardize Raw Material: Use Ganoderma from a consistent and verified source.[1][2] If possible, use cultivated Ganoderma lucidum which may have higher and more consistent levels of ganoderic acids.[1][2] |
| Inefficient Extraction Method: Simple maceration may result in lower yields compared to more advanced techniques.[1][2] | Optimize Extraction Method: Employ methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to enhance cell wall disruption and solvent penetration.[1][2][3] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to poor extraction efficiency.[1][4] | Optimize Parameters: For UAE, a temperature of around 45°C for 45 minutes has been shown to be effective.[1] For solvent extraction, a common starting point is a 1:20 solid-to-liquid ratio with 95% ethanol (B145695) at 60°C for 2-6 hours.[4] | |
| Improper Solvent Selection: The polarity of the solvent system may not be optimal for this compound. | Select Appropriate Solvents: Ethanol (80-95%) is a commonly used and effective solvent.[1][2][3][5] Methanol (B129727) and ethyl acetate (B1210297) are also effective.[1][2] For SFE, supercritical CO2 with an ethanol co-solvent is used.[3] | |
| Inadequate Particle Size: Large particle size of the raw material reduces the surface area for solvent interaction.[1] | Reduce Particle Size: Grind the dried Ganoderma material to a fine powder (e.g., 40-60 mesh) to increase the surface area.[1] | |
| Degradation of this compound | Excessive Heat: High temperatures during extraction can lead to the degradation of heat-sensitive compounds like this compound.[1] | Control Temperature: Avoid excessive heat. For UAE, consider using a cooling water bath to maintain a stable temperature.[1] SFE is performed at lower temperatures, around 40°C.[4] |
| Prolonged Extraction Time: Extended exposure to extraction conditions can cause degradation.[1] | Optimize Extraction Duration: Conduct a time-course study to find the optimal time that maximizes yield before significant degradation occurs.[1] | |
| Improper Solvent Conditions: Protic solvents, particularly under acidic conditions, may promote the degradation of some ganoderic acids.[4] | Use Neutral or Aprotic Solvents: Where possible, use aprotic or neutral solvents. If using alcohols, ensure high purity and consider buffering to a neutral pH.[4] | |
| Inconsistent Yields Between Batches | Variability in Raw Material: Differences in the source, species, or batch of Ganoderma can lead to inconsistencies.[1] | Standardize Raw Material: Use Ganoderma from the same supplier and batch, if possible. Document the species and part used.[1] |
| Inconsistent Experimental Parameters: Variations in particle size, solvent-to-solid ratio, temperature, and time will affect outcomes.[1] | Maintain Strict Control: Ensure uniform particle size and precise control over all extraction parameters for each batch.[1] | |
| Impure Extract | Presence of Lipids and Other Contaminants: Especially when using Ganoderma spores, high lipid content can interfere with extraction and purification.[2] | Defatting: Perform a pre-extraction step with a non-polar solvent like n-hexane to remove lipids.[2] |
| Co-eluting Impurities: Structurally similar triterpenoids can be difficult to separate from this compound.[6] | Employ Chromatographic Purification: Use techniques like column chromatography or preparative HPLC for purification.[2][3][6] |
Frequently Asked Questions (FAQs)
Q1: Which solvent is most effective for extracting this compound?
A1: Ethanol is a widely used and effective solvent for extracting this compound and other triterpenoids from Ganoderma.[1][2] An 80% ethanol solution is often recommended as it provides a good balance of efficiency and safety.[2] Other effective organic solvents include methanol and ethyl acetate.[1][2] The choice of solvent can also depend on the subsequent purification steps.
Q2: What are the optimal temperature and time for this compound extraction?
A2: The optimal temperature and time depend on the extraction method. For Ultrasound-Assisted Extraction (UAE), a temperature of approximately 45°C for 45 minutes has been reported as effective for ganoderic acids.[1] For hot ethanol extraction, a common protocol involves heating at 60-80°C for 2-6 hours.[4][5][7][8] It is crucial to balance extraction efficiency with the thermal stability of this compound, as excessive heat can cause degradation.[1][4]
Q3: How can I improve the purity of my this compound extract?
A3: To improve purity, a multi-step approach is often necessary. A pre-extraction "defatting" step with a non-polar solvent like n-hexane can remove lipids.[2] Following the initial extraction, purification is typically achieved through chromatographic techniques.[2] This can include initial fractionation using silica (B1680970) gel column chromatography followed by high-resolution methods like preparative High-Performance Liquid Chromatography (HPLC) for final purification.[3][6]
Q4: How should I store my this compound samples to prevent degradation?
A4: For long-term stability, pure this compound and its extracts should be stored at low temperatures. Storage at -20°C or -80°C is recommended, and samples should be protected from light.[2][4] For stock solutions, storage at -80°C for up to 6 months or -20°C for 1 month (protected from light) is advisable for similar compounds.[4] It is also good practice to aliquot solutions to avoid repeated freeze-thaw cycles.[2]
Q5: What analytical method is best for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common and robust method for quantifying this compound.[9][10][11] For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is preferred.[9][11][12]
Data Presentation
Table 1: Comparison of Triterpenoid Extraction Methods and Solvents from Ganoderma lucidum
| Extraction Method | Solvent(s) | Temperature (°C) | Time | Triterpenoid Yield/Content | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 89.5% Ethanol | - | 40 min | 435.6 ± 21.1 mg/g | [13][14] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol | 55 | 55 min | 9.5768 ± 0.228 mg/g | [13][15] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90 | 78.9 min | - | [13][14] |
| Supercritical Fluid Extraction (SFE) | CO2 with 14% Ethanol | 59 | 120 min | 88.9% (yield) | [13] |
| Supercritical Fluid Extraction (SFE) | CO2 with 7% Ethanol | 60 | - | 1.49 g/100g | [16] |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | 90 | 5 min | - | [13] |
| Hot Ethanol Extraction | 95% Ethanol | 80 | 2 hours | - | [7][10] |
| Maceration | 95% Ethanol | 60 | 2-6 hours | - | [4][17] |
Note: The yields presented may represent total triterpenoids and not exclusively this compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound using UAE.
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.[1][3]
-
Extraction:
-
Filtration: After sonication, filter the mixture to separate the ethanolic extract from the solid residue.[3]
-
Concentration: Combine the ethanol extracts and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the initial purification of this compound from a crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the dried crude extract in a minimal amount of a suitable solvent.
-
Apply the dissolved extract to the top of the silica gel column.[3]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise or gradient manner.[13]
-
-
Fraction Collection:
-
Collect the eluate in separate fractions.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC analysis.
-
-
Concentration: Evaporate the solvent from the combined fractions to obtain a purified, triterpenoid-enriched fraction.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Simplified diagram of this compound inhibiting TNF-α production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benchchem.com [benchchem.com]
- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Minimizing degradation of Ganoderenic acid C during extraction
Welcome to the Technical Support Center for Ganoderenic Acid C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during extraction and subsequent experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your samples and the reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and handling of samples containing this compound, with a focus on preventing degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Extract | Degradation due to Improper Solvent Choice: Protic solvents, especially under acidic conditions, can promote the degradation of some ganoderic acids.[1] | Use Aprotic or Neutral Solvents: Opt for aprotic solvents where possible. If using alcohols like methanol (B129727) or ethanol (B145695), ensure high purity and consider buffering the solution to a neutral pH.[1] |
| Incomplete Extraction: Suboptimal extraction parameters (e.g., solvent-to-solid ratio, temperature, time) can result in inefficient extraction.[1][2] | Optimize Extraction Parameters: A common starting point for solvent extraction is a solid-to-liquid ratio of 1:20 (w/v) with 95% ethanol at 60°C for 2-6 hours.[1][3][4] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) which can be effective at around 45°C for 45 minutes.[2] Multiple extraction cycles are recommended to maximize yield.[1] | |
| Poor Raw Material Quality: The concentration of ganoderenic acids varies significantly between different strains, growth stages, and parts of Ganoderma lucidum.[2][5] | Source High-Quality Material: Use verified, high-quality source material. Younger, developing fruiting bodies may contain higher concentrations of certain triterpenoids.[2] | |
| Appearance of Unknown Peaks in Chromatogram (e.g., HPLC, LC-MS) | Degradation Products: Exposure to harsh conditions such as high temperatures, strong acids/bases, or prolonged light exposure can cause this compound to degrade into other compounds.[1][6] | Analyze Samples Promptly and Store Properly: Analyze samples as soon as possible after preparation. For necessary storage, keep extracts at -20°C or -80°C in the dark.[1][6] |
| Contamination: The sample may be contaminated by the source material or during the preparation process. | Implement Rigorous Cleaning and Filtration: Ensure all glassware is thoroughly cleaned. Filter extracts through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) before analysis.[1] | |
| Inconsistent Biological Activity or Experimental Results | Degradation of Stock Solution: Improper storage of stock solutions can lead to a loss of the active compound.[6][7] | Proper Stock Solution Management: Prepare fresh stock solutions when possible. If storing, use an aprotic solvent like DMSO, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[6][7][8] |
| Degradation in Experimental Medium: this compound may not be stable in aqueous media, such as cell culture media, over long incubation times.[6][9] | Verify Stability in Medium: Prepare working solutions immediately before use. If long-term experiments are necessary, perform a stability study in your specific experimental medium.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The main factors contributing to the degradation of this compound include:
-
Temperature: Elevated temperatures during extraction and solvent evaporation can lead to thermal degradation. It is advisable to use reduced pressure for solvent removal at temperatures around 40-50°C.[1][10]
-
pH: Acidic conditions, particularly in the presence of protic solvents like methanol, can catalyze degradation reactions.[1][7][9] Extreme alkaline conditions can also promote degradation.[9]
-
Light Exposure: Although specific data for this compound is limited, many complex organic molecules are sensitive to light. It is good practice to protect samples from direct light.[1][6][9]
-
Solvent Type: Protic solvents (e.g., methanol, ethanol) can participate in degradation reactions, especially under acidic conditions. Aprotic solvents may offer better stability for some ganoderic acids.[1][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at higher temperatures.[1][6]
Q2: What are the recommended storage conditions for this compound and its extracts?
A2: To ensure stability, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years[6][7][8] | Protect from light. |
| Stock Solution (in a suitable solvent like DMSO) | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C[6][7][8] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.[6][9] |
| Extracts | -20°C or -80°C | Short to medium term | Store in the dark.[1] |
| Aqueous Solutions/Cell Culture Media | Not Recommended for Long-Term Storage | Prepare fresh for each experiment. | Stability is limited and should be empirically determined if long-term experiments are necessary.[6] |
Q3: Can I use higher temperatures to improve the extraction efficiency of this compound?
A3: While higher temperatures can increase extraction efficiency, they also increase the risk of thermal degradation. A common protocol for ethanol-based extraction of triterpenoids from Ganoderma involves heating at 60°C for 2-6 hours.[1][3] Supercritical fluid extraction is performed at a lower temperature of around 40°C.[1] It is crucial to balance extraction efficiency with the thermal stability of the compound.
Q4: My crude extract is very impure. How can I clean it up before final purification?
A4: A common cleanup method is liquid-liquid partitioning. After obtaining the crude extract, you can acidify an aqueous suspension of the extract and then partition it against a non-polar organic solvent like ethyl acetate. The acidic triterpenoids, including this compound, will move into the organic layer, leaving more polar impurities behind.[4][11] For extracts high in lipids, a pre-extraction step with a non-polar solvent like n-hexane can be effective.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction and analysis of Ganoderenic acids.
Table 1: Comparison of Extraction Methods for Triterpenoids from Ganoderma
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Key Findings | Reference(s) |
| Maceration | 100% Ethanol | 60.22 | 6 | Yield of Ganoderic Acid H: 2.09 mg/g powder | [3] |
| Hot Ethanol Extraction | 95% Ethanol | 80 | 2 (repeated 3x) | Standard method for obtaining triterpenoids. | [4][12] |
| Ultrasonic Extraction | Chloroform/Methanol | Not specified | 0.5 (repeated 2x) | Efficient extraction method. | [12] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45 | 0.75 | Shown to be effective for ganoderic acids. | [2][13] |
| Supercritical CO2 Extraction | CO2 with 14% (w/w) Ethanol co-solvent | 59 | 2 | Triterpene Yield: 88.9% | [3] |
Table 2: Comparison of Analytical Method Performance for this compound Quantification
| Analytical Method | Linearity Range (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference(s) |
| HPLC | 0.045 - 5.593 | < 2% | 99.40% | Not Reported | Not Reported | [14] |
| HPLC-DAD | Not Specified for C | Intraday: < 11.96% | Intraday: 87.0 - 114.6% | Not Specified for C | 0.3125 | [14] |
| UPLC-MS/MS | Not Specified for C | Intra-day: < 6.8%, Inter-day: < 8.1% | 89.1 - 114.0% | 0.00066 - 0.00655 | 0.0022 - 0.02184 | [15] |
Experimental Protocols
Protocol 1: Optimized Ethanol-Based Solvent Extraction
This protocol is a widely used method for obtaining triterpenoids from Ganoderma fruiting bodies.
-
Preparation: Dry the Ganoderma fruiting bodies thoroughly and grind them into a fine powder (e.g., 40-100 mesh) to maximize the surface area for extraction.[2]
-
Extraction:
-
Filtration:
-
Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the residue two more times with fresh ethanol to ensure complete extraction.[3]
-
Concentration: Combine the supernatants from all three extractions and concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.[1][3][12]
-
Drying: The resulting crude extract can be freeze-dried to obtain a powder for storage and further purification.[3]
Protocol 2: Stability Assessment of this compound in Experimental Medium
This protocol outlines a method to determine the stability of this compound in a specific aqueous medium (e.g., cell culture medium) over time using HPLC or LC-MS.[6]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Spike a known volume of the experimental medium with the stock solution to achieve the final desired concentration.
-
Prepare a series of calibration standards by diluting the stock solution in the same medium.
-
-
Incubation:
-
Incubate the spiked medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Immediately store the collected aliquots at -80°C to halt further degradation until analysis.
-
-
Sample Analysis by HPLC/LC-MS:
-
Thaw the samples and standards.
-
Analyze the samples and standards using a validated HPLC or LC-MS method. A reverse-phase C18 column is typically suitable.[6][14]
-
Quantify the remaining this compound at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability.
-
Visualizations
Experimental Workflow: Extraction and Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 14. benchchem.com [benchchem.com]
- 15. benthamdirect.com [benthamdirect.com]
Technical Support Center: Enhancing the Resolution of Ganoderenic Acid C in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the chromatographic resolution of Ganoderenic acid C.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound in reverse-phase HPLC?
A1: Poor resolution when analyzing this compound typically stems from its acidic nature and the presence of structurally similar compounds in the sample matrix.[1][2] Key factors include an inappropriate mobile phase composition, suboptimal pH, secondary interactions with the stationary phase, and column overload.[2][3] Because crude extracts contain dozens of other ganoderic and ganoderenic acids with very similar polarities, achieving baseline separation can be challenging.[1]
Q2: How does mobile phase pH affect the peak shape and resolution of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4] As an acidic compound, if the mobile phase pH is not sufficiently low, it can exist in both ionized and non-ionized forms, leading to peak broadening, tailing, and poor resolution.[3][4] To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be adjusted to at least 1-2 units below its pKa, which improves peak shape and retention.[3][5]
Q3: What is the recommended starting point for an HPLC method for this compound analysis?
A3: A robust starting method for reverse-phase HPLC analysis of this compound would be:
-
Column: High-quality, end-capped C18, 4.6 x 250 mm, 5 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.2% Acetic Acid.[5][6]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727).[5]
-
Gradient: A linear scouting gradient from 5% to 95% B over 30-40 minutes is recommended for initial method development.[5]
-
Column Temperature: 30°C.[5]
Q4: Is it better to use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol are effective organic modifiers for the separation of ganoderic acids. The choice between them can alter the selectivity of the separation due to different solvent-analyte interactions.[5] If you are experiencing co-elution issues, switching from one to the other is a valuable strategy to try and resolve the overlapping peaks.[3]
Q5: How can I confirm the identity of the this compound peak in a complex chromatogram?
A5: The most reliable method is to compare the retention time and UV spectrum of your peak with that of a certified reference standard of this compound analyzed under identical conditions.[5] If a reference standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the peak's identity based on the mass-to-charge ratio of the compound.[5][8]
Q6: What type of HPLC column is best suited to minimize peak tailing for this compound?
A6: A high-quality, end-capped C18 reversed-phase column is highly recommended.[4] Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[4][5] The end-capping process chemically deactivates most of these silanols, significantly reducing these interactions and improving peak shape.[5][7]
Troubleshooting Guides
This section provides systematic solutions for common issues encountered during the chromatographic analysis of this compound.
Problem: Peak Tailing
Peak tailing compromises peak integration and reduces the accuracy of quantification.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual silanol groups on the silica (B1680970) packing can interact with this compound, causing tailing.[5] Employ a high-quality, end-capped C18 column where residual silanols are deactivated.[5] |
| Incorrect Mobile Phase pH | If the mobile phase pH is not low enough, this compound can become ionized, leading to peak distortion.[4] Suppress ionization by acidifying the mobile phase with 0.1% formic acid or acetic acid. A pH 2 units below the analyte's pKa is a good target.[3][5] |
| Column Overload | Injecting an excessive amount of sample can saturate the stationary phase.[5] Reduce the sample concentration or the injection volume to see if peak shape improves.[5][7] |
| Column Contamination/Degradation | Accumulation of contaminants can create active sites that cause tailing.[4] Flush the column with a strong solvent like isopropanol. If the issue persists, the column may need replacement.[5] |
Problem: Co-elution / Poor Resolution
Co-elution with other structurally similar ganoderic acids is a common challenge.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Mobile Phase Composition | The solvent strength or selectivity may not be ideal for separating this compound from closely related compounds.[3] |
| 1. Optimize the Gradient: Develop a shallower gradient around the elution time of the target peak to increase separation.[3] | |
| 2. Change Organic Modifier: Switch between acetonitrile and methanol. This can alter selectivity and resolve co-eluting peaks.[3] | |
| Inadequate Column Chemistry | The selected stationary phase may not provide sufficient selectivity.[5] |
| 1. Use a High-Quality C18 Column: A modern, end-capped C18 column is the standard choice.[7] | |
| 2. Consider a Different Stationary Phase: If a C18 column is insufficient, explore columns with different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[5] | |
| Incorrect Column Temperature | Temperature affects mobile phase viscosity and separation kinetics.[5] Optimize the column temperature, typically within the 25-35°C range. Increasing temperature can improve efficiency, but its effect on selectivity should be evaluated systematically.[5] |
Data Presentation
Table 1: Example Chromatographic Parameters for Ganoderenic Acid Separation
This table summarizes typical starting conditions for the HPLC analysis of this compound and related compounds.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Standard HPLC with UV/DAD | UPLC-MS/MS |
| Column | C18, 4.6 x 250 mm, 5 µm[5] | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][10] | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[5][10] | Acetonitrile[9] |
| Flow Rate | 0.8 - 1.0 mL/min[5] | 0.2 mL/min[11] |
| Column Temp. | 30 - 35°C[5][11] | 35°C[11] |
| Detection | UV at 252 nm or 254 nm[5][12] | ESI in Negative Mode (MRM)[9] |
| Injection Vol. | 5 - 20 µL | 20 µL[11] |
Experimental Protocols
Protocol 1: Preparation of Triterpenoid-Enriched Extract from Ganoderma
This protocol outlines the initial extraction and fractionation to obtain a crude extract enriched with triterpenoids.
-
Preparation of Raw Material: Clean and dry the fruiting bodies of the Ganoderma species. Grind the dried material into a fine powder (40-60 mesh).[12]
-
Ethanol (B145695) Extraction:
-
Macerate the Ganoderma powder in 95% ethanol (e.g., a 1:10 or 1:20 solid-to-liquid ratio) at room temperature for 24 hours with occasional stirring, or heat at 60-80°C for 2-6 hours.[12][13][14]
-
Filter the mixture through gauze and collect the supernatant. Repeat the extraction on the residue two more times to maximize yield.[14]
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C.[12][14]
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer.[13]
-
Combine the ethyl acetate fractions and evaporate the solvent to obtain the acidic ethyl acetate soluble material (AESM), which is the triterpenoid-enriched fraction.[13]
-
General Workflow for this compound Isolation
Caption: A typical experimental workflow for the isolation of this compound.
Protocol 2: HPLC Method for Analysis of this compound
This protocol provides a general method for the analytical separation of this compound.
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a solution of 0.1% formic acid in HPLC-grade water. Filter through a 0.22 µm or 0.45 µm filter and degas.[7]
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the triterpenoid-enriched extract or purified sample in methanol to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.2 µm syringe filter before injection.[15]
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in methanol to prepare a stock solution. Create a series of working standards by serial dilution.[15]
-
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system with a C18 column (4.6 x 250 mm, 5 µm) and the conditions specified in Table 1.
-
Equilibrate the system by running the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[5]
-
-
Chromatographic Run:
-
Inject the standard and sample solutions.
-
Run a suitable gradient program. For method development, a linear gradient from 5% to 95% B over 40 minutes can be used. For routine analysis, a shallower, optimized gradient should be employed to enhance the resolution around the elution time of this compound.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Quantify the amount of this compound by creating a calibration curve from the peak areas of the injected standards.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Addressing matrix effects in LC-MS analysis of Ganoderenic acid C
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of Ganoderenic acid C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, herbal extracts).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1] In complex matrices, endogenous substances like phospholipids (B1166683) are a primary cause of these interferences in LC-MS/MS analysis.[1] It is a critical part of method development to evaluate and mitigate matrix effects to ensure reliable and reproducible results.[1]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most widely used method is the post-extraction addition technique.[1] This involves comparing the peak area of this compound in a "post-extraction spike" sample (a blank matrix extract spiked with the analyte) to the peak area of a neat standard solution at the same concentration. The matrix effect is calculated as follows:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, <100% signifies ion suppression, and >100% indicates ion enhancement. Generally, values between 80% and 120% are considered acceptable.[1]
Q3: What is the most effective sample preparation technique for reducing matrix effects for this compound?
A3: While simple protein precipitation (PPT) is fast, it is often insufficient for removing interfering components like phospholipids.[1][2] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide significantly cleaner samples.[1][2] SPE is generally considered the most effective technique for minimizing matrix effects by selectively isolating the analyte.[1]
Q4: What is the best type of internal standard (IS) to use for this compound analysis?
Troubleshooting Guide
| Problem | Potential Root Cause | Recommended Solutions |
| High Ion Suppression (Matrix Effect < 80%) | Insufficient Sample Cleanup: Co-elution of matrix components (e.g., phospholipids). | 1. Switch from Protein Precipitation (PPT) to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]2. Optimize the wash steps in your SPE protocol to better remove interferences.[1] |
| Suboptimal Chromatography: The analyte peak co-elutes with a region of high matrix interference. | 1. Modify the LC gradient to improve the separation of this compound from the suppression zone.2. Consider using a column with a smaller particle size (e.g., UPLC) for higher resolution. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Reconstitution Solvent: The solvent used to reconstitute the dried extract is too strong, causing the analyte to move too quickly through the column initially. | 1. Reconstitute the dried extract in the initial mobile phase or a weaker solvent.[1] |
| Column Contamination/Degradation: Buildup of matrix components on the analytical column. | 1. Use a guard column to protect the analytical column.2. Implement a column wash method between sample batches.3. If the problem persists, replace the column.[1] | |
| Inconsistent Results / High Variability | Variable Matrix Effects: Different lots of the biological matrix have varying levels of interfering components. | 1. Ensure the chosen internal standard closely mimics the analyte's behavior. A structural analog is a good option in the absence of a SIL-IS.[3]2. Improve the sample cleanup method (e.g., switch to SPE) to remove the source of variability.[1] |
| Poor Extraction Recovery: The sample preparation method is not efficiently extracting the analyte. | 1. Optimize the pH and solvent composition for LLE or the sorbent and elution solvent for SPE.2. Use the pre- and post-extraction spike method to calculate and optimize recovery. |
Data Presentation
Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect Observation | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 90% (High Suppression)[1] | Fast and simple. | Poor removal of phospholipids and other interferences.[1][2] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 75 - 110% (Moderate Suppression)[1] | Better cleanup than PPT. | Can be labor-intensive and require large volumes of organic solvents.[2] |
| Solid-Phase Extraction (SPE) | 80 - 110% | 90 - 110% (Low Suppression) | Highly effective at removing a wide range of interferences.[1][2] | May require more extensive method development. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction addition method to quantify matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, extract of a Ganoderma-free plant) through your entire sample preparation procedure. Spike the resulting extract with the same concentration of this compound as in Set A.
-
Set C (Blank Matrix): Process a blank matrix sample without spiking the analyte. This is to ensure there is no endogenous this compound.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Calculate Recovery:
-
Prepare a Pre-Extraction Spike sample by spiking the analyte into the blank matrix before the extraction process.
-
Recovery (%) = (Mean Peak Area of Pre-Extraction Spike / Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Hydrocortisone (B1673445) in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
-
Dry-Down and Reconstitution:
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for assessing matrix effect and recovery.
References
Technical Support Center: Ganoderenic Acid C Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ganoderenic acid C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus. Its purification is challenging due to several factors:
-
Low Abundance: It is often present in low concentrations within a complex mixture of structurally similar triterpenoids.[1]
-
Structural Similarity: Dozens of other ganoderic and ganoderenic acids with very similar polarities and chromatographic behaviors exist in the crude extract, making separation difficult.[1][2]
-
Potential for Degradation: Some ganoderic acids can be unstable under certain conditions, such as harsh pH or high temperatures, which can lead to degradation during extraction and purification.[1][3]
-
Low Aqueous Solubility: Like other triterpenoids, this compound has very poor solubility in water, which can complicate extraction and purification steps that involve aqueous solutions, potentially leading to precipitation and low yield.[4]
Q2: What are the principal methods used for purifying this compound?
A multi-step approach is typically required, starting with broad separation techniques and moving towards high-resolution methods. The common workflow includes:
-
Extraction: Solid-liquid extraction from dried, powdered Ganoderma mycelia or fruiting bodies using an organic solvent like ethanol (B145695).[1][5]
-
Initial Cleanup/Fractionation: The crude extract is often subjected to solvent partitioning or open column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) to remove unrelated compounds and enrich the triterpenoid fraction.[1][2][6]
-
High-Resolution Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are the most effective methods for isolating this compound from other closely related triterpenoids.[1][7]
-
Final Polishing: Crystallization is often used as a final step to achieve high purity.[1][8]
Q3: Which analytical methods are used to assess the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector is the most common method for routine purity assessment and quantification. The detection wavelength is typically set around 252 nm.[1][2][9]
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is preferred for more sensitive and specific analysis, especially for identifying trace impurities.[1]
-
For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]
Q4: What are the optimal storage conditions for purified this compound?
For long-term stability, purified this compound should be stored at low temperatures, such as -20°C. It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation. For solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.[2][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize extraction parameters. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. Ensure the Ganoderma material is finely powdered (40-60 mesh) to maximize surface area.[2][11] |
| Inappropriate Solvent | Verify solvent choice. Triterpenoids like this compound are best extracted with organic solvents such as ethanol or methanol. A 95% ethanol solution is commonly used for crude extracts.[2] |
| Degradation during Extraction | Control extraction temperature. When using methods like reflux extraction, ensure the temperature does not exceed the degradation point of the compound. A temperature of around 60°C has been shown to be effective.[2][3] |
| Losses during Solvent Partitioning | Ensure correct pH and solvent choice during liquid-liquid extraction to maximize the partitioning of acidic triterpenoids into the organic phase (e.g., ethyl acetate).[4] |
Problem 2: Poor Separation of this compound from Other Ganoderic Acids in HPLC
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Gradient | Adjust the gradient profile. A shallow gradient of acetonitrile (B52724) in acidified water can improve the resolution of closely eluting compounds. Experiment with different starting and ending concentrations of the organic solvent.[2] |
| Incorrect Column Chemistry | Select an appropriate column. A high-resolution C18 column with a small particle size (e.g., 5 µm) is recommended for separating complex mixtures of ganoderic acids.[2] |
| Co-elution of Isomers/Structurally Similar Compounds | Modify the mobile phase. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can improve peak shape and separation of acidic compounds like this compound.[2] Consider an alternative method like High-Speed Counter-Current Chromatography (HSCCC).[1] |
| Peak Tailing or Fronting | Reduce sample load by lowering the concentration or using a smaller injection volume. Check the health of the column; it may need to be flushed or replaced. Using a guard column is also recommended.[1] |
| Sample Precipitation During Injection | Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase, or dissolve it directly in the mobile phase to prevent precipitation upon injection.[4] |
Data Presentation
Table 1: Quantitative Data on this compound Purification
| Purification Stage | Starting Material | Key Reagents/Method | Yield | Purity |
| Crude Extraction | 1 kg dried Ganoderma lucidum fruiting bodies | 95% Ethanol | ~42 g of acidic ethyl acetate (B1210297) soluble material (AESM)[12] | Low[8] |
| Solvent Partitioning | Crude Ethanolic Extract | Water and Methylene (B1212753) Chloride | Triterpenoid-enriched fraction | Moderate[8] |
| Silica Gel Chromatography | Triterpenoid-enriched fraction | Chloroform (B151607)/Methanol Gradient | Semi-purified fraction | Moderate to High[8] |
| Reversed-Phase C18 Chromatography | Semi-purified fraction | Methanol/Water Gradient | Enriched this compound fraction | High[8] |
| Preparative HPLC | Enriched this compound fraction | Acetonitrile/0.1% Aqueous Acetic Acid Gradient | Purified this compound | >98% |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol outlines the initial steps to obtain a triterpenoid-enriched fraction from Ganoderma lucidum.[2]
-
Preparation of Raw Material:
-
Clean and dry the fruiting bodies of Ganoderma lucidum.
-
Grind the dried material into a fine powder (40-60 mesh).[2]
-
-
Ethanol Extraction:
-
Macerate 1 kg of the powdered material in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.[8][13]
-
Filter the mixture and repeat the extraction on the residue two more times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[2][8]
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of methylene chloride or ethyl acetate three times.[2]
-
Combine the organic fractions, which will contain the triterpenoids.
-
Dry the organic fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a triterpenoid-enriched fraction.[2][8]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.[2][8]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[2][8]
-
Elute the column with a gradient of chloroform and acetone (B3395972) or chloroform and methanol.[2][6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.[2]
-
Protocol 2: Final Purification by Preparative HPLC
This protocol describes the final purification of this compound using preparative HPLC.
-
Sample Preparation:
-
Pool the fractions from the silica gel column chromatography that are enriched with this compound and evaporate the solvent.
-
Dissolve the residue in a minimal amount of the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 semi-preparative or preparative column.[8]
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% acetic acid or formic acid).[2][8] The specific gradient should be optimized for baseline separation.
-
Flow Rate: Adjust according to the column dimensions (e.g., 7.8 mL/min for a semi-preparative column).[12][14]
-
-
Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.[8]
-
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of Isolated Ganoderenic Acid C
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation and purification of Ganoderenic acid C.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of Crude Triterpenoid (B12794562) Extract
-
Potential Cause: Inefficient initial extraction.
-
Recommended Solutions:
-
Optimize the extraction method. Ultrasound-Assisted Extraction (UAE) can provide higher yields in shorter times compared to conventional solvent extraction.[1]
-
Ensure the Ganoderma raw material is ground to a fine powder (40-60 mesh) to maximize the surface area for extraction.[2]
-
Use an appropriate solvent and concentration, such as 80-95% ethanol (B145695).[1][3]
-
Consider advanced extraction techniques like Supercritical Fluid Extraction (SFE) for higher selectivity.[4]
-
-
Potential Cause: Losses during solvent partitioning.
-
Recommended Solutions:
-
Ensure the correct pH and solvent choice during liquid-liquid extraction to maximize the partitioning of acidic triterpenoids into the organic phase (e.g., ethyl acetate).[1]
-
-
Potential Cause: Degradation of this compound during extraction.
-
Recommended Solutions:
-
Control the extraction temperature. When using methods like reflux extraction, ensure the temperature does not exceed the degradation point of the compound. A temperature around 60°C has been shown to be effective.[3]
-
Issue 2: Poor HPLC Peak Resolution (Tailing or Overlapping Peaks)
-
Potential Cause: Inappropriate mobile phase.
-
Recommended Solutions:
-
Add an acidic modifier like 0.1% acetic acid or formic acid to the mobile phase to suppress the ionization of this compound, leading to more symmetrical peaks.[4][5]
-
Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) in acidified water can improve the resolution of closely eluting compounds.[3][4]
-
Experiment with different organic solvents, such as switching from methanol (B129727) to acetonitrile, to alter selectivity.[5]
-
-
Potential Cause: Column overload.
-
Recommended Solutions:
-
Potential Cause: Column degradation or contamination.
-
Recommended Solutions:
-
Flush the column or replace it if necessary.
-
Use a guard column to protect the analytical column.[6]
-
-
Potential Cause: Co-elution with structurally similar impurities.
-
Recommended Solutions:
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound challenging?
This compound purification is challenging due to several factors:
-
Low Abundance: It is often present in low concentrations within the raw Ganoderma material.[6]
-
Structural Similarity: The crude extract contains numerous other ganoderic and ganoderenic acids with very similar polarities and chromatographic behaviors, making separation difficult.[6]
-
Potential for Degradation: Ganoderenic acids can be unstable under harsh pH or high-temperature conditions, which can lead to degradation during extraction and purification.[6]
-
Low Aqueous Solubility: Like other triterpenoids, this compound has poor water solubility, which can complicate extraction and purification steps involving aqueous solutions.[1]
Q2: What are the primary methods for purifying this compound?
A multi-step approach is typically required, starting with broad separation techniques and progressing to high-resolution methods. The common workflow includes:
-
Extraction: Solid-liquid extraction from dried, powdered Ganoderma using a solvent like ethanol.[6]
-
Initial Cleanup/Fractionation: The crude extract is often subjected to solvent partitioning or open column chromatography (e.g., using silica (B1680970) gel) to enrich the triterpenoid fraction.[6]
-
High-Resolution Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective for isolating this compound from closely related compounds.[5][6]
-
Final Polishing: Crystallization is often used as a final step to achieve high purity.[6]
Q3: Which analytical methods are used to assess the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for purity assessment. Key parameters include a reversed-phase C18 column, a mobile phase of acetonitrile and acidified water, and UV detection at approximately 252 nm.[3][7]
-
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): This technique is preferred for more sensitive and specific analysis, especially for identifying trace impurities.[6]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These are essential for confirming the structural identity of the purified compound.[1]
Q4: What is a typical yield for this compound?
The yield of crude triterpenoids from Ganoderma can be around 4.2% of the raw material.[1] The final yield of highly purified individual ganoderic acids is significantly lower and depends on the efficiency of the chromatographic steps.[1] Total ganoderic acids can range from approximately 0.28% to 2.20% in various samples.[8]
Q5: What are the optimal storage conditions for purified this compound?
For long-term stability, purified this compound should be stored at low temperatures, such as -20°C.[3] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation. For solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.[3][9]
Data Presentation
Table 1: Summary of Purification Stages and Expected Outcomes
| Purification Stage | Starting Material | Key Reagents/Method | Yield | Purity |
| Crude Extraction | 1 kg dried Ganoderma lucidum | 95% Ethanol | ~42 g of acidic ethyl acetate (B1210297) soluble material | Low |
| Solvent Partitioning | Crude Ethanolic Extract | Water and Methylene (B1212753) Chloride | Triterpenoid-enriched fraction | Moderate |
| Silica Gel Chromatography | Triterpenoid-enriched fraction | Chloroform (B151607)/Methanol Gradient | Semi-purified fraction | Moderate to High |
| Reversed-Phase C18 Chromatography | Semi-purified fraction | Methanol/Water Gradient | Enriched this compound fraction | High |
| Preparative HPLC | Enriched this compound fraction | Acetonitrile/0.1% Acetic Acid | High-purity this compound | Very High (>98%) |
| Crystallization | Purified this compound | Methanol | Crystalline this compound | Highest Achievable |
Data synthesized from multiple sources.[10]
Table 2: HPLC Parameters for Purity Analysis
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in water |
| Detection Wavelength | 252 nm |
| Flow Rate | ~0.8 mL/min (analytical) |
| Injection Volume | 10-20 µL |
Data sourced from multiple references.[3][7][11]
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (40-60 mesh).[2]
-
Solvent Extraction: Macerate 1 kg of the powdered material in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring. Filter the mixture. Repeat the extraction on the residue two more times.[10]
-
Concentration: Combine all ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[2][10]
-
Solvent Partitioning: Suspend the crude extract in distilled water. Perform liquid-liquid extraction three times with an equal volume of methylene chloride or ethyl acetate.[3]
-
Enrichment: Combine the organic fractions, which contain the triterpenoids. Dry the combined organic fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the triterpenoid-enriched fraction.[10]
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.[10]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[10]
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.[10]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC. Combine the fractions containing this compound.[10]
-
-
Preparative HPLC:
-
Pool the enriched fractions and dissolve in a suitable solvent (e.g., methanol).
-
Purify the sample using a semi-preparative reversed-phase (C18) HPLC system.[8]
-
Employ a mobile phase consisting of a gradient of acetonitrile and acidified water (e.g., with 0.1% acetic acid).[8]
-
Monitor the elution at 252 nm and collect the peak corresponding to this compound.[8]
-
-
Final Polishing (Crystallization):
Mandatory Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for poor HPLC separation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ganoderenic acid C experimental variability and reproducibility
This technical support center is designed for researchers, scientists, and drug development professionals working with Ganoderenic Acid C. It provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when working with this compound?
Experimental variability in this compound research can stem from several factors throughout the experimental workflow. Key sources include:
-
Raw Material Heterogeneity: The concentration of this compound can differ significantly based on the Ganoderma species, strain, growth stage, and cultivation conditions. The part of the mushroom used (fruiting body, spores, or mycelia) also introduces variability.[1]
-
Extraction Efficiency: The choice of extraction solvent, temperature, and duration significantly impacts the yield of this compound. Inefficient extraction can lead to lower-than-expected concentrations and poor reproducibility.[1]
-
Sample Preparation: Incomplete drying of the raw material, inconsistent particle size, and degradation of the compound during processing can all contribute to variability.[1]
-
Analytical Method: The sensitivity, specificity, and calibration of the analytical method (e.g., HPLC, UPLC-MS/MS) are critical for accurate quantification.[1][2] Variations in column temperature, mobile phase composition, and detector settings can affect results.[1]
-
Compound Stability: Ganoderenic acids can be unstable under certain conditions, such as in acidic environments or at high temperatures, leading to degradation and inaccurate measurements.[1]
Q2: How can I improve the reproducibility of my this compound experiments?
To enhance reproducibility, standardizing your experimental protocol is crucial. Key recommendations include:
-
Standardize Raw Materials: Whenever possible, use a single, well-characterized source of Ganoderma. If the source changes, perform a comparative analysis to quantify any differences in this compound content.[1]
-
Optimize and Validate Protocols: Thoroughly optimize and validate your extraction and analytical methods. This includes assessing linearity, accuracy, precision, and recovery.[1]
-
Implement Strict Quality Control: Use a consistent internal standard for quantification to account for variations in extraction efficiency and instrument response. Prepare and run calibration standards with each batch of samples.[1]
-
Detailed Record Keeping: Document every step of your protocol in detail, including supplier information for all reagents and materials, and any deviations from the standard procedure.[1]
Q3: I am observing inconsistent results in my cell viability assays (e.g., MTT, CCK-8). What are the common causes?
Inconsistent results in cell viability assays can arise from several factors:
-
Compound Stability: this compound may degrade in aqueous cell culture media over time, especially during longer incubation periods (24-72 hours). It's recommended to prepare fresh dilutions from a concentrated stock solution immediately before each experiment.[3]
-
Stock Solution Issues: Improper storage or repeated freeze-thaw cycles of the stock solution (typically in DMSO) can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.[3]
-
Cell Culture Practices: Variations in cell passage number, seeding density, and overall cell health can significantly impact results.[3]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.1%).[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Cell Wall Disruption | Ensure the raw Ganoderma material is finely ground (e.g., 40-60 mesh) to increase the surface area for solvent penetration.[4] |
| Inefficient Extraction Solvent | Ethanol (B145695) (80-95%) is a commonly used and effective solvent.[4][5] Consider optimizing the solvent-to-solid ratio. |
| Suboptimal Extraction Conditions | Optimize extraction time and temperature. Ultrasound-assisted extraction or heat-assisted extraction can improve efficiency.[4][5] For heat-assisted extraction, a temperature of around 60°C for 2-6 hours is often employed.[1][5] |
| Degradation During Extraction | Prolonged exposure to high temperatures or harsh acidic/basic conditions can degrade this compound. Optimize extraction time and temperature to balance yield and stability.[1] Avoid concentrating the extract at temperatures above 50°C.[4][5] |
| Insufficient Extraction Cycles | Perform multiple extraction cycles (e.g., three times) on the raw material residue to maximize the yield.[1][4][5] |
Issue 2: Poor Peak Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) is commonly used for C18 columns.[5] |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Contaminated Guard Column or Column | Replace the guard column. If the problem persists, wash the analytical column with a strong solvent or replace it. |
| Sample Dissolution Issues | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Sonication can aid dissolution.[1][6] Filter the sample through a 0.45 µm or 0.2 µm syringe filter before injection.[1][7] |
| Incompatible Injection Solvent | The injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction of this compound
This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[4]
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh)[4]
-
80% Ethanol (v/v)[4]
-
Ultrasonic bath[4]
-
Filtration apparatus (e.g., Buchner funnel with filter paper)[4]
-
Rotary evaporator[4]
Procedure:
-
Preparation of Material: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.[4]
-
Extraction:
-
Place the powdered material in a flask and add 80% ethanol.
-
Sonicate in an ultrasonic bath.
-
-
Filtration: After sonication, filter the mixture to separate the ethanolic extract from the solid residue.[4]
-
Repeat Extraction: For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.[4]
-
Concentration: Combine the ethanol extracts and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[4]
Protocol 2: Quantification of this compound using HPLC-UV
Materials:
-
Purified this compound or a certified reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
HPLC-grade acetic acid or phosphoric acid
-
HPLC system with a UV detector and a C18 analytical column[4]
Procedure:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.[1]
-
Quantify the concentration of this compound in the sample by using the calibration curve generated from the standards.[1]
-
Table 1: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, reversed-phase |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm or 257 nm[5][8] |
| Column Temperature | 20-35°C[8][9] |
| Injection Volume | 5-20 µL[8][9] |
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102721764B - A method for determining content of ganoderma acid A, B, C2 in ethanol extract of ganoderma lucidum - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell-Based Assays for Ganoderenic Acid C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ganoderenic acid C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your cell-based assays.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Category 1: Compound Handling and Solubility
Question 1: I'm observing a precipitate after diluting my this compound stock solution in cell culture media. What's causing this and how can I fix it?
Answer: This is a common issue known as "crashing out" that occurs with hydrophobic compounds like this compound. The compound is soluble in organic solvents like DMSO but becomes insoluble in the aqueous environment of cell culture medium.[1][2]
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1][2] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.[1] | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help.[1][2] |
| Low Media Temperature | The solubility of many compounds is lower at colder temperatures.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[1] | Keep the final DMSO concentration below 0.5%, ideally below 0.1%. Optimize your stock solution concentration to ensure the final DMSO concentration is non-toxic.[1] |
Question 2: What is the best way to prepare and store this compound stock solutions?
Answer: Proper preparation and storage are crucial for maintaining the compound's integrity.
-
Solvent Selection: High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[2][3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.[1][3]
-
Dissolution: To ensure complete dissolution, you can vortex the solution vigorously and, if necessary, gently warm it to 37°C or sonicate in a water bath.[2]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[1][2]
Category 2: Assay-Specific Issues
Question 3: My cell viability results from an MTT assay are inconsistent. What could be the problem?
Answer: Inconsistent MTT assay results can stem from several factors:
-
Compound Interference: this compound, like other natural compounds, might directly react with the MTT reagent, leading to false readings.[4] To check for this, run a cell-free control where you incubate this compound with the MTT reagent in the culture medium.[4] If you observe a color change, consider using an alternative viability assay, such as the Crystal Violet assay or an ATP-based assay (e.g., CellTiter-Glo®).[4]
-
Cell Seeding Density: An inappropriate number of cells can lead to unreliable results. Ensure you have established a linear relationship between cell number and the signal produced for your specific cell type. Optimal seeding density is typically between 5,000-10,000 cells per well in a 96-well plate.[5]
-
Incubation Times: Both the compound treatment time and the MTT incubation time need to be optimized. A 2 to 4-hour incubation with MTT reagent is generally sufficient.
-
Incomplete Formazan (B1609692) Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the absorbance. Use a solubilization buffer like DMSO and mix thoroughly.[5][6]
Question 4: I am not seeing the expected changes in my Western blot analysis of signaling proteins. What should I troubleshoot?
Answer: Several factors can affect the outcome of your Western blot experiments:
-
Protein Extraction: Use a standardized protocol for cell lysis and protein quantification to ensure equal protein loading. Always add fresh protease and phosphatase inhibitors to your lysis buffer.[7]
-
Antibody Performance: Validate your primary antibodies to ensure they are specific for the target protein and its phosphorylated form. Use the recommended antibody dilution and follow a consistent incubation protocol.[7]
-
Treatment Time and Concentration: The timing of protein expression or phosphorylation changes can be transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target proteins.
-
Loading Controls: Always use a reliable loading control, such as β-actin or GAPDH, to confirm equal protein loading across all lanes.[8][9]
Category 3: Data Interpretation
Question 5: How do I differentiate between apoptosis and necrosis in my cell-based assays?
Answer: To distinguish between different modes of cell death, it is recommended to use complementary assays. The Annexin V-FITC and Propidium Iodide (PI) staining assay, analyzed by flow cytometry, is a standard method for this purpose.[5][10]
-
Viable cells: Annexin V-negative and PI-negative.[10]
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
The Lactate Dehydrogenase (LDH) assay can also be used to specifically measure loss of membrane integrity, which is a hallmark of late apoptosis and necrosis.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its related compounds on various cell lines.
Table 1: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Treatment Time |
| This compound | H460 | Lung Cancer | - | 93 µM | - |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | - | 75.8 µM | 48h |
| Ganoderic Acid C1 | HepG2 | Hepatocellular Carcinoma | - | 92.3 µM | 48h |
| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | - | 85.1 µM | 48h |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | - | 110.5 µM | 48h |
| Ganoderic Acid A | HepG2 | Liver Cancer | CCK-8 | 187.6 µmol/l | 24h |
| Ganoderic Acid A | HepG2 | Liver Cancer | CCK-8 | 203.5 µmol/l | 48h |
| Ganoderic Acid A | SMMC7721 | Liver Cancer | CCK-8 | 158.9 µmol/l | 24h |
| Ganoderic Acid A | SMMC7721 | Liver Cancer | CCK-8 | 139.4 µmol/l | 48h |
Note: Some data is for closely related Ganoderic acids, which can serve as a benchmark.[10][11]
Table 2: Anti-inflammatory Activity of Ganoderic Acid C1
| Assay | Cell Line | Stimulant | Inhibitory Effect | IC50 |
| TNF-α Production | RAW 264.7 | LPS | Inhibition of TNF-α secretion | 24.5 µg/mL[11][12] |
Table 3: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment) [11]
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
Visualized Pathways and Workflows
Caption: General experimental workflow for this compound.
Caption: this compound-induced mitochondrial apoptosis. [13][14]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
[5][6][7] This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Selected cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). [5]3. Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C. [6]4. MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible. [6]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [5][6]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [5][6]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for NF-κB Signaling
[8][15][16] This protocol is used to investigate the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophages or another suitable cell line
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation. Lyse the cells with ice-cold RIPA buffer. [8]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay. [8]3. SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [15]4. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. [15] * Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. [8][11] * Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [8] * Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels. [8]
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
[5][10] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations for the desired time (e.g., 24 or 48 hours). [5]2. Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS. [10]3. Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [5][10] * Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. [5][10] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [5][10] * Add 400 µL of 1X Binding Buffer to each tube. [5][10]4. Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Ganoderenic acid C interference with common laboratory reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Ganoderenic Acid C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in experiments?
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Its stability is crucial for obtaining reliable and reproducible experimental results.[1] Degradation of this compound can lead to a loss of its biological activity and the formation of unknown byproducts, which can confound experimental outcomes.[1]
Q2: What are the optimal storage conditions for this compound?
To ensure long-term stability, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[2] Stock solutions, typically prepared in an anhydrous aprotic solvent like DMSO, are less stable.[2] For these solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month, always protected from light.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials.[4]
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results are often linked to the degradation of the compound.[2] Several factors can influence the stability of this compound in a solution, including the choice of solvent, pH, temperature, and exposure to light.[2] It is also possible that this compound is interfering with the assay itself. For example, in cell viability assays like the MTT assay, the compound's reducing properties or inherent color could lead to false results.[5] Additionally, interactions with components in cell culture media, such as serum proteins, can affect its stability and bioavailability.[6]
Q4: Can this compound interfere with common cell-based assays?
Yes, interference is possible, particularly in colorimetric and fluorescence-based assays.[5] In MTT assays, this compound may directly reduce the MTT reagent, leading to an overestimation of cell viability.[5] In fluorescence-based assays, the compound's natural autofluorescence can contribute to high background signals.[5] It is essential to include proper controls to account for these potential interferences.
Q5: What are the known biological signaling pathways modulated by this compound?
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[7] It can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by downregulating the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1) signaling pathways.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Biological Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare a fresh stock solution from solid this compound. - Ensure stock solutions are stored in single-use aliquots at -80°C and protected from light.[8] - Avoid repeated freeze-thaw cycles.[8] |
| Degradation in experimental medium | - Prepare working solutions immediately before use.[8] - Minimize exposure of the compound to high temperatures, extreme pH, and direct light.[8] - Conduct a stability study of this compound in your specific experimental medium (see Experimental Protocols). |
| Precipitation in aqueous media | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but is non-toxic to cells (typically ≤ 0.5%).[8] - Gentle warming and vortexing can help with dissolution.[8] |
Issue 2: Suspected Interference with Colorimetric Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Direct reduction of assay reagent | - Include a "compound-only" control (this compound in media without cells) to measure any direct reduction of the MTT reagent.[5] |
| Interference with formazan (B1609692) crystal solubilization | - After incubation with MTT, visually inspect the wells to ensure formazan crystals are fully dissolved in the solubilization solution. |
| Compound color overlap | - Measure the absorbance of a "compound-only" control at the assay wavelength and subtract this background from the experimental wells. |
Issue 3: High Background in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | - Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorophore.[5] - If significant autofluorescence is detected, consider using a fluorophore with a red-shifted emission spectrum.[5] |
Quantitative Data Summary
Table 1: Stability of this compound and Related Compounds
| Compound/Mixture | Storage Condition | Duration | Outcome | Source(s) |
| Solid this compound | -20°C | ≥ 4 years | Stable | [2] |
| This compound Stock Solution | -20°C | 1 month | Recommended storage | [3] |
| This compound Stock Solution | -80°C | 6 months | Recommended for longer-term storage | [3] |
| Solution of 11 ganoderic acids | Room Temperature | 72 hours | Stable | [3] |
| Triterpenoid-enriched fraction | Room Temperature | Up to 1 year | Stable | [9] |
Table 2: In Vitro Bioactivity of this compound and Related Compounds
| Compound | Biological Activity | Assay System | IC₅₀ Value | Source(s) |
| This compound | Cytotoxicity | H460 cancer cells | 93 µM | [1] |
| Ganoderic Acid C1 | TNF-α Production Inhibition | LPS-stimulated macrophages | 24.5 µg/mL | [7][10] |
| Related Ganoderic Acid | HMG-CoA Reductase Inhibition | Enzyme Assay | 22.3 µM | [7] |
| Related Ganoderic Acid | Acyl CoA-cholesterol Acyltransferase Inhibition | Enzyme Assay | 5.5 µM | [7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol determines the stability of this compound in a specific aqueous medium over time using HPLC or LC-MS.[8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Experimental medium (e.g., cell culture medium)
-
HPLC or LC-MS system with a C18 column[8]
Procedure:
-
Sample Preparation: Spike the this compound stock solution into the pre-warmed experimental medium to achieve the desired final concentration.
-
Incubation: Incubate the spiked medium under your experimental conditions (e.g., 37°C, 5% CO₂).[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).[8]
-
Storage: Immediately store the collected aliquots at -80°C to halt further degradation.[8]
-
Analysis: Thaw the samples and analyze them using a validated HPLC or LC-MS method to determine the concentration of this compound at each time point.[8]
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile.[8]
Protocol 2: MTT Assay with Controls for Interference
This protocol assesses cell viability while accounting for potential interference from this compound.[4][5]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., DMSO)[11]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[4]
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the compound.
-
Compound-Only Control: Wells containing medium and this compound at each concentration, but no cells.[5]
-
Untreated Control: Cells in medium without any treatment.
-
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[4]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the absorbance of the "compound-only" control from the corresponding treated wells before calculating cell viability relative to the vehicle control.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol determines if this compound affects the NF-κB pathway by analyzing the phosphorylation of the p65 subunit.[7]
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment, lyse the cells with ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.[7]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the effect of this compound on p65 phosphorylation.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ganoderenic Acid C Scale-Up Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up production of Ganoderenic acid C for further research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your compound and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up production of this compound?
A1: The main challenges in purifying this compound stem from its physicochemical properties and the complexity of the crude extract.[1] Key difficulties include:
-
Low Abundance: this compound is often present in low concentrations within a complex mixture of structurally similar triterpenoids.[2]
-
Structural Similarity to Other Ganoderic Acids: The presence of numerous other ganoderic and ganoderenic acids with very similar polarities and chromatographic behaviors makes separation difficult.[2]
-
Potential for Degradation: Ganoderenic acids can be unstable under certain conditions, such as harsh pH or high temperatures, which can lead to degradation during extraction and purification.
-
Low Aqueous Solubility: Like other triterpenoids, this compound has very poor solubility in water, which can complicate extraction and purification steps involving aqueous solutions, potentially leading to precipitation and low yield.[1]
Q2: Which extraction methods are most suitable for large-scale production?
A2: Several methods can be employed for the extraction of this compound from Ganoderma fruiting bodies. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations.[3]
-
Ultrasound-Assisted Solvent Extraction (UAE): This method is recommended as it utilizes ultrasonic waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and improving extraction efficiency.[3] 80% ethanol (B145695) is a commonly used solvent.[3]
-
Conventional Solvent Extraction (Maceration): A simpler but potentially less efficient method compared to UAE. This involves soaking the powdered Ganoderma in a solvent like 95% ethanol for an extended period.[3]
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as the solvent, offering high selectivity and leaving no organic solvent residues.[3]
Q3: What are the most effective chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is generally the most effective for purifying this compound.[4] This typically involves:
-
Silica (B1680970) Gel Column Chromatography: Used for the initial fractionation of the crude triterpenoid (B12794562) extract.[4][5]
-
Reversed-Phase C18 Column Chromatography: For further separation based on polarity.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high-purity this compound.[2][4][5]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, purified solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[6][7][8] Stock solutions are significantly less stable and should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and protected from light.[6][8] For short-term storage, up to one month at -20°C or up to six months at -80°C is recommended for stock solutions, typically prepared in a suitable solvent like DMSO.[6][7]
Q5: How can I confirm the identity and purity of my final this compound sample?
A5: A combination of analytical techniques is used to confirm the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) or UV detector is the standard method for assessing purity and quantifying the compound.[1][2] The detection wavelength is typically set around 252 nm.[2][5][9]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): For structural confirmation, MS and NMR spectroscopy are essential.[1]
Troubleshooting Guides
This guide addresses common problems encountered during the scale-up production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Triterpenoid Extract | Inefficient initial extraction. | Optimize the extraction method. Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to conventional solvent extraction.[1] Ensure the solvent used (e.g., ethanol) is of an appropriate concentration (e.g., 80-95%).[1] |
| Losses during solvent partitioning. | Ensure correct pH and solvent choice during liquid-liquid extraction to maximize the partitioning of acidic triterpenoids into the organic phase.[1] | |
| Poor Separation of this compound in HPLC | Suboptimal mobile phase gradient. | Adjust the gradient profile. A shallow gradient of acetonitrile (B52724) in acidified water (e.g., with 0.1% acetic or formic acid) can improve the resolution of closely eluting compounds.[4] |
| Incorrect column chemistry. | Use a high-quality, end-capped C18 column.[9] If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl phase.[9] | |
| Peak Tailing in HPLC Chromatogram | Secondary interactions with the stationary phase. | Suppress the ionization of this compound by using an acidic mobile phase (e.g., with 0.1% formic acid).[9] Use a high-quality, end-capped C18 column to minimize interactions with residual silanol (B1196071) groups.[9] |
| Degradation of this compound during processing or storage | Exposure to high temperatures, extreme pH, or light. | Control extraction and processing temperatures, avoiding excessive heat.[4] Protect samples and solutions from light by using amber vials or covering with foil.[6][8] Avoid strongly acidic or basic conditions.[10] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6][8] |
Quantitative Data Presentation
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent | Key Parameters | Reported Yield/Efficiency | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45°C, 45 minutes | Higher yields in shorter times compared to conventional methods. | [3][11] |
| Maceration | 95% Ethanol | Room temperature, 24-48 hours | Simpler but potentially less efficient than UAE. | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Optimized temperature and pressure | High selectivity, no organic solvent residue. | [3][12] |
| Hot Ethanol Extraction | 95% Ethanol | 80°C, 2 hours | - | [13][14] |
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm | [9][13] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | A: 0.072% Phosphoric Acid in WaterB: Acetonitrile | [9][15] |
| Gradient | Linear gradient from low to high %B | Gradient elution | [9][15] |
| Flow Rate | 0.8 - 1.0 mL/min | 0.8 mL/min | [9][16] |
| Column Temperature | 30°C | 30°C | [9][17] |
| Detection Wavelength | 252 nm | 252 nm | [9][15][16] |
Table 3: Stability of this compound
| Form | Storage Temperature | Duration | Additional Notes | Reference(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light. | [6][7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes. Protect from light. | [6][7] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes. Protect from light. | [6][7] |
Experimental Protocols
Protocol 1: Scale-Up Extraction and Initial Purification of this compound
This protocol describes the extraction and initial purification of this compound from the fruiting bodies of Ganoderma lucidum.
1. Material Preparation:
-
Dry the Ganoderma lucidum fruiting bodies at 60°C until a constant weight is achieved.[18]
-
Grind the dried material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.[3]
2. Ultrasound-Assisted Extraction (UAE):
-
Accurately weigh the powdered Ganoderma sample and place it in a suitable vessel.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[3]
-
Perform ultrasonic extraction in an ultrasonic bath at a temperature of approximately 45°C for 45 minutes.[11]
-
After sonication, filter the mixture to separate the ethanolic extract from the solid residue.[3]
-
Repeat the extraction process on the residue two more times to maximize the yield.[5]
-
Combine all the ethanolic extracts.
3. Concentration:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3][5]
4. Solvent Partitioning:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform a liquid-liquid extraction with an equal volume of a nonpolar solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) (3 times).[5]
-
Combine the organic fractions, which contain the triterpenoids.
-
Dry the combined organic fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.[5]
5. Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).[5]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[5]
-
Elute the column with a gradient of chloroform and methanol (B129727), gradually increasing the polarity.[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent to obtain a semi-purified fraction.
Protocol 2: Final Purification by Preparative HPLC
This protocol details the final purification of this compound using preparative HPLC.
1. Sample Preparation:
-
Dissolve the semi-purified fraction from Protocol 1 in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Preparative HPLC Conditions:
-
Column: A semi-preparative or preparative C18 column.[5]
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% acetic acid).[5]
-
Detection: UV detector set at 252 nm.[5]
-
Flow Rate: Adjust according to the column dimensions.
-
Injection Volume: Optimize based on the column capacity and sample concentration.
3. Fraction Collection and Final Processing:
-
Inject the prepared sample onto the column.
-
Collect the peak corresponding to this compound based on the retention time of a reference standard.[5]
-
Evaporate the solvent from the collected HPLC fraction.[5]
-
For crystallization, dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to promote crystal formation.[5]
-
Collect the crystals by filtration and wash with a small amount of cold methanol.[5]
Mandatory Visualizations
Experimental and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway Modulation by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[19] It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[20] This blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[20] Additionally, ganoderic acids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[20]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jfda-online.com [jfda-online.com]
- 17. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Ganoderenic Acid C and Ganoderic Acid A in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-based cancer research, triterpenoids derived from the medicinal mushroom Ganoderma lucidum have emerged as promising candidates. Among the vast array of these compounds, Ganoderic Acid A (GA-A) has been extensively studied for its anticancer properties. In contrast, Ganoderenic Acid C, another related triterpenoid, remains less characterized, presenting a notable knowledge gap in the field. This guide provides a comprehensive comparison of the current understanding of the anticancer activities of this compound and Ganoderic Acid A, supported by available experimental data, to facilitate further research and drug development.
Quantitative Comparison of Cytotoxicity
A significant disparity exists in the publicly available data regarding the cytotoxic effects of this compound compared to the wealth of information on Ganoderic Acid A. While direct comparative studies are scarce, the following tables summarize the available quantitative data, highlighting the need for further investigation into this compound.
Table 1: Comparative Anticancer Activity
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Ganoderic Acid A | Hepatocellular Carcinoma | HepG2 | 187.6 | 24 |
| 203.5 | 48 | |||
| Hepatocellular Carcinoma | SMMC7721 | 158.9 | 24 | |
| 139.4 | 48 | |||
| Breast Cancer | MDA-MB-231 | >100 | - | |
| Breast Cancer | MDA-MB-231 | 707 | 24 | |
| Breast Cancer | MDA-MB-231 | 163 | 48 | |
| This compound | - | - | Data not available | - |
Note: The IC50 values for Ganoderic Acid A demonstrate a dose-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells[1].
Mechanisms of Anticancer Action
Ganoderic Acid A: A Multi-Faceted Approach
Ganoderic Acid A has been shown to exert its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell invasion.[2]
Induction of Apoptosis: GA-A triggers the intrinsic, mitochondria-mediated apoptosis pathway.[1] This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3.[1] Studies have also indicated that GA-A can upregulate the expression of the pro-apoptotic protein Bax.[3][4]
Cell Cycle Arrest: Ganoderic Acid A has been observed to arrest the cell cycle at the G0/G1 phase in hepatocellular carcinoma cells.[1][2] This is associated with a decrease in the expression of cyclin D1 and an increase in p21.[2]
Inhibition of Invasion: GA-A has been demonstrated to suppress the migration and invasion of hepatocellular carcinoma cells.[2]
This compound: A Hypothesized Mechanism
While specific experimental data on the anticancer mechanisms of this compound is limited, it is hypothesized to act through similar pathways as other ganoderic acids.[5] The proposed mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway.[5] Furthermore, isomers such as Ganoderic Acid C1 and C2 have been noted for their anti-inflammatory and immunomodulatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[6]
Signaling Pathways
The anticancer activities of these compounds are a result of their modulation of key intracellular signaling pathways.
Ganoderic Acid A
GA-A has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological effects.[6] It can inhibit the JAK-STAT3 signaling pathway and has been suggested to have an affinity for MDM2, potentially affecting the p53 signaling pathway.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validating the In Vivo Anti-inflammatory Effects of Ganoderenic Acid C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Ganoderenic acid C and its close analogues, Ganoderic acid C1 and C2, against other established anti-inflammatory agents. Drawing from preclinical studies, this document presents quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development of this compound as a potential therapeutic agent.
Comparative Efficacy of this compound and its Analogues
While in vivo quantitative data for this compound is limited in the available literature, studies on its close structural analogues, particularly Ganoderic acid C1, provide strong evidence of its anti-inflammatory potential. The following tables summarize the key findings from in vivo studies, comparing the effects of these compounds with the corticosteroid dexamethasone (B1670325).
Table 1: In Vivo Efficacy in a Murine Model of Allergic Asthma
This table presents data from a study comparing the effects of Ganoderic acid C1 and dexamethasone in a murine model of ragweed-induced allergic asthma.[1][2]
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^4) | Eosinophils in BALF (x10^4) | TNF-α in BALF (pg/mL) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Sham (Control) | 8.5 ± 1.2 | 1.5 ± 0.5 | 0.2 ± 0.1 | 150 ± 25 | 120 ± 20 | 100 ± 15 |
| Ragweed (RW) | 25.6 ± 3.1 | 10.2 ± 1.8 | 8.5 ± 1.5 | 450 ± 50 | 350 ± 40 | 300 ± 30 |
| RW + Ganoderic Acid C1 (20 mg/kg) | 12.1 ± 2.5 | 3.2 ± 0.8** | 2.1 ± 0.6 | 180 ± 30 | 150 ± 25 | 120 ± 20 |
| RW + Dexamethasone (1 mg/kg) | 15.8 ± 2.8* | 9.8 ± 1.5 | 3.2 ± 0.9 | 420 ± 45 | 180 ± 30 | 150 ± 25 |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as Mean ± SD. *p<0.05, **p<0.01, ***p<0.001 compared to the Ragweed (RW) group.[1][2]
Key Observation: Chronic treatment with Ganoderic acid C1 significantly reduced total inflammatory cells, neutrophils, and eosinophils in the airways of asthmatic mice.[1][2] Notably, it was more effective than dexamethasone at reducing neutrophil infiltration.[1] Furthermore, Ganoderic acid C1 significantly inhibited the production of pro-inflammatory cytokines TNF-α, IL-4, and IL-5.[1][2]
Table 2: Effect of Ganoderic Acid C2 on Inflammatory Cytokines in Cyclophosphamide-Induced Immunosuppressed Mice
This table shows the effect of Ganoderic acid C2 on serum cytokine levels in a mouse model of immunosuppression.[3]
| Treatment Group | TNF-α (pg/mL) | IL-12 (pg/mL) | IL-4 (pg/mL) | IFN-γ (pg/mL) |
| Control | 185.3 ± 10.2 | 155.6 ± 8.9 | 140.1 ± 9.5 | 165.4 ± 11.3 |
| Cyclophosphamide (CY) | 120.1 ± 8.5## | 105.3 ± 7.6## | 98.7 ± 6.8## | 110.2 ± 9.1## |
| CY + Ganoderic Acid C2 (20 mg/kg) | 155.4 ± 9.8 | 130.2 ± 8.1 | 122.5 ± 7.9 | 140.6 ± 10.2 |
| CY + Ganoderic Acid C2 (40 mg/kg) | 170.2 ± 11.1 | 145.8 ± 9.3 | 135.8 ± 8.7 | 155.1 ± 10.8 |
*Data are presented as Mean ± SD. ##p<0.01 compared to the Control group; *p<0.05, **p<0.01 compared to the CY group.[3]
Key Observation: Ganoderic acid C2 treatment significantly alleviated the cyclophosphamide-induced decline in the levels of key inflammatory and immunomodulatory cytokines, suggesting its potential to restore immune homeostasis.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.
Murine Model of Allergic Asthma
This protocol is based on a study investigating the effects of Ganoderic acid C1 on corticosteroid-resistant neutrophilic airway inflammation.[2][4]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ragweed (RW) pollen extract emulsified in 2 mg of alum adjuvant in a total volume of 200 µL on days 0 and 7.
-
Treatment:
-
Ganoderic Acid C1 Group: Mice receive 20 mg/kg of Ganoderic acid C1 orally (intragastric administration) twice daily from day 15 to day 42.
-
Dexamethasone Group: Mice receive 1 mg/kg of dexamethasone (i.p.) 48 hours and 2 hours prior to the first airway challenge.
-
Control Groups: Sham-treated (vehicle only) and RW-sensitized but untreated groups are included.
-
-
Airway Challenge: On days 43 and 44, mice are intranasally challenged with 50 µg of RW extract in 50 µL of saline.
-
Outcome Measures (Day 46):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (neutrophils, eosinophils, macrophages) are performed.
-
Cytokine Analysis: Levels of TNF-α, IL-4, and IL-5 in the BAL fluid are measured by ELISA.
-
Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation.
-
LPS-Induced Systemic Inflammation in Mice
This is a standard model to evaluate the acute anti-inflammatory effects of a compound.[5]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Treatment:
-
Mice are pre-treated with this compound (e.g., 25 or 50 mg/kg, orally) or vehicle control 1-2 hours before the LPS challenge.
-
A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) is also included.
-
-
Induction of Inflammation: A systemic inflammatory response is induced by an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 1-5 mg/kg.
-
Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.
-
Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA.
-
Tissue Analysis: Tissues (e.g., lung, liver) can be harvested for histological examination and analysis of inflammatory gene and protein expression (e.g., via qPCR or Western blot).
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and its analogues are primarily attributed to the modulation of key signaling pathways.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Conclusion
The available in vivo data on Ganoderic acid C1, a close analogue of this compound, strongly supports its potent anti-inflammatory properties.[1][2] In a murine model of allergic asthma, Ganoderic acid C1 demonstrated superior efficacy in reducing neutrophilic inflammation compared to the corticosteroid dexamethasone.[1] The primary mechanism of action for these compounds involves the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[6][7]
While direct in vivo quantitative studies on this compound are needed to fully elucidate its therapeutic potential, the existing evidence from its analogues provides a solid foundation for its development as a novel anti-inflammatory agent. Further research should focus on head-to-head comparative studies of this compound with standard anti-inflammatory drugs in various in vivo models to establish a comprehensive efficacy and safety profile.
References
- 1. The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Ganoderenic Acid C Quantification: A Comparative Guide to HPLC and UPLC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Ganoderenic acid C, a key bioactive triterpenoid (B12794562) from Ganoderma species, is critical for quality control, standardization, and pharmacokinetic studies. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data to inform method selection and cross-validation.
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound often represents a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS/MS.[1] While HPLC-UV is a reliable and cost-effective method suitable for routine quality control of major ganoderenic acids, UPLC-MS/MS is the preferred method for comprehensive profiling, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount.[1][2]
Quantitative Performance Comparison
The following table summarizes key validation parameters for the quantification of this compound and related triterpenoids using HPLC-UV and UPLC-MS/MS, compiled from various studies. This data allows for a direct comparison of the performance characteristics of each method.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range (µg/mL) | 0.93 - 16.08[3] | 0.020 - 2.0[4] |
| Correlation Coefficient (r²) | >0.999[3] | >0.998[5] |
| Limit of Detection (LOD) | Not consistently reported | As low as 0.66 µg/kg[5] |
| Limit of Quantification (LOQ) | 0.3125 µg/mL[6] | As low as 2.20 µg/kg[5] |
| Accuracy (Recovery %) | 79.53 - 93.60%[3] | 89.1 - 114.0%[5] |
| Precision (RSD %) | 4.7 - 7.6%[3] | < 6.8% (intra-day), < 8.1% (inter-day)[5] |
Experimental Workflows and Logical Frameworks
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The selection between HPLC and UPLC-MS/MS can be guided by the specific analytical requirements.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical framework for selecting between HPLC and UPLC-MS for Ganoderenic acid analysis.[1]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide representative experimental protocols for the analysis of this compound using both HPLC-UV and UPLC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of major ganoderenic acids and for routine quality control.[1]
1. Sample Preparation (Ultrasonic Extraction):
-
Accurately weigh approximately 1.0 g of the powdered Ganoderma sample.[1]
-
Add 20 mL of chloroform (or methanol/ethanol) to the sample in a flask.[1][2]
-
Repeat the extraction process twice, combining the extracts.[1][2]
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.[1][2]
-
Re-dissolve the resulting residue in a known volume of methanol (e.g., 25 mL).[1]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[1]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[2]
-
Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm) or similar.[1]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water containing 0.03% phosphoric acid.[1][7]
-
Injection Volume: 20 µL.[1]
3. Quantification:
-
Prepare a series of standard solutions of this compound in methanol.[2]
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.[2]
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[2]
-
Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration.[2]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderenic acids, including those present at low concentrations.[8]
1. Sample Preparation:
-
Sample preparation follows the same ultrasonic extraction procedure as the HPLC-UV method.[1][8] For samples with high concentrations, a dilution with methanol may be necessary.[4]
2. UPLC Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.[8]
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or similar.[5][8]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5][8]
-
Injection Volume: 2 µL.[1]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple-Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[5][8]
-
Capillary Voltage: 2.5 - 3.5 kV.[8]
-
Source Temperature: 120 - 150 °C.[8]
-
Desolvation Temperature: 350 - 450 °C.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion for this compound in negative mode is [M-H]⁻ at m/z 515.7. Product ions should be optimized by infusing a standard solution.[8]
Signaling Pathway Modulation by Ganoderenic Acids
Ganoderenic acids, including this compound, exert their biological effects by modulating key signaling pathways. For instance, Ganoderenic acid C1 has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) pathway, a crucial transcription factor for pro-inflammatory gene expression.[9]
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. akjournals.com [akjournals.com]
- 7. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Ganoderenic Acid C: A Comparative Analysis Against Other Bioactive Triterpenes from Ganoderma
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
[Shanghai, China] – The fruiting bodies of Ganoderma species, particularly Ganoderma lucidum, are a rich source of structurally diverse and biologically active triterpenoids. Among these, Ganoderenic acid C and its related compounds have emerged as significant points of interest for their potent pharmacological properties. This guide provides an objective comparison of this compound with other notable triterpenes from Ganoderma, focusing on their anti-cancer and anti-inflammatory activities, supported by experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and other selected Ganoderma triterpenoids. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxic Activity (IC50) of Ganoderma Triterpenoids Against Various Cancer Cell Lines
| Triterpenoid (B12794562) | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 | [1] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (at 24h) | [1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (at 24h) | [1] |
| Ganoderic Acid T | HeLa | Cervical Cancer | Approx. 5-10 | [1] |
| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 | [2] |
| Ganoderic Acid DM | PC-3 | Prostate Cancer | ~25-50 | [2] |
| Lucidenic Acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | [3] |
| Lucidenic Acid A | HL-60 | Leukemia | 61 (72h), 142 (24h) | [3] |
| Lucidenic Acid C | A549 | Lung Adenocarcinoma | 52.6 - 84.7 | [3] |
Table 2: Comparative Anti-inflammatory Activity of Ganoderma Triterpenoids
| Triterpenoid | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 Value | Reference(s) |
| Ganoderenic Acid C1 | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α | 24.5 µg/mL | [4] |
| Ganoderic Acid C2 | Cyclophosphamide-induced immunosuppressed mice | - | Alleviated decline in TNF-α, IL-12, IL-4, IFN-γ | 10-40 mg/kg (p.o.) | [3][5][6] |
Signaling Pathways and Mechanisms of Action
This compound and other Ganoderma triterpenoids exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anti-inflammatory Signaling Pathway
This compound isomers, particularly C1 and C2, have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[5] By preventing the degradation of IκBα, this compound blocks the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[7][8]
Caption: this compound inhibits the NF-κB inflammatory pathway.
Anticancer Signaling Pathway
The anticancer activities of Ganoderma triterpenoids are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. This compound is believed to induce the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[7] This process involves an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c and subsequent activation of caspases.[7][9]
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the triterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.[10]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of the inflammatory mediator, nitric oxide.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and incubated for 24 hours.[2]
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the triterpenoid for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.[2][11]
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve to assess the inhibitory effect of the compound.[11]
Caption: General workflow for bioactivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ganoderenic Acid C: A Comparative Guide to its In Vitro and In Vivo Activity
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has attracted significant scientific interest for its potential therapeutic applications, particularly in the fields of oncology and inflammation.[1][2][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The biological activities of this compound and its related compounds have been quantified in various studies. The following tables summarize the key quantitative data for its in vitro and in vivo effects.
Table 1: In Vitro Bioactivity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Bioactivity | Reference |
| This compound | H460 | Cytotoxicity (WST-1) | 93 µM | Anticancer | [5][6] |
| Ganoderenic Acid C1 | RAW 264.7 Macrophages | TNF-α Production | 24.5 µg/mL | Anti-inflammatory | [2][7] |
| Ganoderic Acid A | HepG2 (Liver Cancer) | Cytotoxicity (CCK-8) | 187.6 µM (24h), 203.5 µM (48h) | Anticancer | [2] |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | Cytotoxicity (CCK-8) | 158.9 µM (24h), 139.4 µM (48h) | Anticancer | [2] |
| Ganoderic Acid T | HeLa (Cervical Cancer) | Cell Viability | ~5 µM (for significant G1 arrest) | Anticancer | [2] |
Table 2: In Vivo Effects of this compound
| Model System | Treatment | Key Findings | Reference |
| Cyclophosphamide-induced immunosuppressed mice | 20 or 40 mg/kg | Increased levels of TNF-α, IL-12, IL-4, IFN-γ | [7][8] |
| Unilateral Ureteral Obstruction (UUO) mouse model | 3.125, 12.5, and 50 mg/kg/day (i.p.) | Attenuated tubular injury and renal fibrosis | [9] |
| Xenograft Tumor Model (e.g., HCT-116, MCF-7) | Dose-dependent | Inhibition of tumor growth | [1] |
| LPS-induced systemic inflammation in mice | 1-5 mg/kg LPS, pre-treatment with this compound | Reduction in pro-inflammatory cytokines | [1] |
Correlation of In Vitro and In Vivo Activity
The in vitro activities of this compound provide a strong foundation for its observed in vivo effects. The cytotoxic effects demonstrated against cancer cell lines in vitro, such as the H460 non-small cell lung cancer line, rationalize the use of xenograft tumor models to evaluate its anti-cancer efficacy in a living organism.[1][6] Similarly, the in vitro inhibition of pro-inflammatory mediators like TNF-α in macrophage cell lines explains its anti-inflammatory properties observed in animal models of inflammation.[2][7][10] The modulation of key signaling pathways, such as NF-κB and MAPK, is a common mechanistic thread that links its cellular effects to its systemic therapeutic potential.[5][10][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Experimental Protocols
-
Cell Viability Assay (WST-1/MTT): This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[6][10]
-
Cell Seeding: Cancer cells (e.g., H460) are seeded in 96-well plates and allowed to adhere for 24 hours.[6]
-
Treatment: Cells are treated with serial dilutions of this compound and incubated for 48-72 hours. A vehicle control (DMSO) is included.[6]
-
Reagent Addition: WST-1 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.[6][10]
-
Data Acquisition: The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined.[6][10]
-
-
Cytokine Quantification (ELISA): This protocol is used to measure the effect of this compound on the production of inflammatory cytokines.[10]
-
Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured and pre-treated with this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS).[10]
-
Sample Collection: The cell culture supernatant is collected after a 6-24 hour incubation period.[10]
-
ELISA Procedure: The concentration of cytokines (e.g., TNF-α) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[10]
-
-
Western Blotting: This technique is used to analyze the expression levels of proteins involved in signaling pathways.[2][4]
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.[2]
-
Protein Quantification: The protein concentration of the lysates is determined.[2]
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated forms of NF-κB and MAPK proteins) and then with HRP-conjugated secondary antibodies.[2]
-
Detection: Protein bands are visualized using a chemiluminescent substrate and an imaging system.[4]
-
In Vivo Experimental Protocols
-
Xenograft Tumor Model: This model is used to evaluate the anti-cancer efficacy of this compound in vivo.[1]
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into immunodeficient mice.[1]
-
Tumor Growth Monitoring: Once tumors reach a palpable size, mice are randomized into treatment and control groups.[1]
-
Treatment Administration: this compound is administered to the treatment group (e.g., orally or intraperitoneally) at specified doses.[1][3]
-
Efficacy Evaluation: Tumor volume is measured regularly to assess the inhibitory effect of the treatment. At the end of the study, tumors are excised and weighed.[1]
-
-
LPS-Induced Inflammation Model: This model is used to investigate the anti-inflammatory effects of this compound.[1]
-
Animal Grouping and Pre-treatment: Mice are randomly assigned to groups and pre-treated with this compound or a vehicle.[1]
-
Induction of Inflammation: A systemic inflammatory response is induced by intraperitoneal injection of LPS.[1]
-
Sample Collection and Analysis: Blood and tissue samples are collected to measure the levels of pro-inflammatory cytokines and other inflammatory markers.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its in vivo evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ganoderenic Acid C: A Comparative Analysis of Its Mechanism of Action Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest for its multifaceted pharmacological activities. This guide provides an objective comparison of the mechanism of action of this compound with well-characterized inhibitors of key cellular pathways. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating its therapeutic potential.
This compound exerts its biological effects through several mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways such as NF-κB and MAPK.[1][2] This guide will delve into each of these mechanisms, presenting a comparative analysis with known inhibitors, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways.
Apoptosis Induction
This compound is a potent inducer of the intrinsic, mitochondria-mediated apoptotic pathway.[2] This process is initiated by the upregulation of the p53 tumor suppressor protein and a shift in the balance of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[2]
Comparative Analysis of Apoptosis Induction
| Compound | Target/Mechanism | Cell Line | IC50 | Reference |
| This compound | Intrinsic Apoptosis Pathway | H460 (Non-small cell lung cancer) | 93 µM | [1] |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalation | Various | nM to low µM range | [1] |
| Etoposide | Topoisomerase II inhibitor | Various | µM range | [1] |
| Paclitaxel | Microtubule stabilizer | Various | nM range | [1] |
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the p53-mediated mitochondrial pathway.
Cell Cycle Arrest
A key feature of this compound's anti-proliferative effect is its ability to arrest the cell cycle, primarily at the G1 phase.[3] This is achieved through the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).[3]
Comparative Analysis of Cell Cycle Arrest
| Compound | Target/Mechanism | Cell Line | Effect | Reference |
| Ganoderic Acid C1 | G1 Phase Arrest | HeLa (Cervical Cancer) | Increased G0/G1 population from 55.2% to 68.9% at 50 µM | [3][4] |
| Flavopiridol (Alvocidib) | Pan-CDK Inhibitor | Various | G1 and G2 arrest, IC50 in nM range | [5][6][7] |
| Palbociclib | CDK4/6 Inhibitor | HR+/HER2- Breast Cancer | G1 arrest, IC50 in nM range |
Signaling Pathway: this compound-Induced G1 Cell Cycle Arrest
Caption: this compound causes G1 arrest by downregulating Cyclin D1/CDK4/6.
NF-κB Pathway Inhibition
This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of genes involved in inflammation, survival, and metastasis.[2] It prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing its nuclear translocation.[2]
Comparative Analysis of NF-κB Pathway Inhibition
| Compound | Target/Mechanism | Cell Line/System | IC50 | Reference |
| Ganoderic Acid C1 | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 24.5 µg/mL | [4][8] |
| BAY 11-7082 | Irreversible IκBα phosphorylation inhibitor | Various | Low µM range | [9][10] |
| JSH-23 | Inhibits NF-κB p65 nuclear translocation | LPS-stimulated RAW 264.7 macrophages | 7.1 µM | [9] |
Signaling Pathway: Inhibition of NF-κB Signaling by this compound
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
MAPK Pathway Inhibition
Evidence suggests that this compound also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, including ERK, JNK, and p38, regulates a wide range of cellular processes, and its inhibition can curtail cancer cell proliferation and survival.[11]
Comparative Analysis of MAPK Pathway Inhibition
| Compound | Target/Mechanism | Cell Line/System | IC50/Ki | Reference |
| This compound | Partial suppression of MAPK pathway | - | - | [11] |
| U0126 | MEK1/2 inhibitor | Cell-free assay | MEK1: 72 nM, MEK2: 58 nM (IC50) | [12] |
| SB203580 | p38 MAPK inhibitor | Cell-free assay | p38α: 50 nM, p38β: 500 nM (IC50) | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat cells with various concentrations of this compound or a known inhibitor for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).[3][14]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][14]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[15]
-
Cell Treatment: Treat cells with this compound or a known apoptosis inducer for the desired time.[15]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[15]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of a compound on cell cycle progression.[15]
-
Cell Treatment: Treat cells with this compound or a known cell cycle inhibitor for the desired time.[15]
-
Fixation: Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol.[15]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark.[15]
-
Flow Cytometry: Analyze the DNA content of the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.[16]
-
Cell Lysis: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[16]
Conclusion
This compound demonstrates significant potential as a multi-targeted agent, influencing key cellular processes including apoptosis, cell cycle progression, and pro-survival signaling pathways like NF-κB and MAPK. While direct comparative studies with known inhibitors under identical conditions are limited, the available data suggests that this compound and its analogs exhibit potent biological activities. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising natural compound. Further head-to-head comparative studies are warranted to fully establish the efficacy of this compound relative to existing therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Flavopiridol induces cell cycle arrest and p53-independent apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inflammatory Modulation Effect of Glycopeptide from Ganoderma capense (Lloyd) Teng - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Ganoderenic Acid C: A Comparative Guide Across Ganoderma Species
For researchers, scientists, and drug development professionals, the therapeutic potential of natural compounds is a burgeoning field of interest. Among these, Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, has demonstrated significant pharmacological promise. This guide offers a comparative analysis of the biological activities of this compound, supported by experimental data from various studies. While a significant body of research focuses on this compound from Ganoderma lucidum, this guide also incorporates available data on its presence and the bioactivity of related triterpenoids from other Ganoderma species to provide a broader context.
Quantitative Comparison of Bioactive Triterpenoids
The concentration of this compound and its related compounds can vary significantly between different Ganoderma species and even between wild and cultivated strains of the same species. This variation can be attributed to factors such as genetics, growth conditions, and the part of the mushroom used for extraction (fruiting body or mycelium). The following table summarizes the content of this compound and other related triterpenoids in various Ganoderma species.
Table 1: Content of this compound and Related Triterpenoids in Different Ganoderma Species
| Ganoderma Species | Analyte | Content (mg/g of dry weight) | Source / Part | Reference(s) |
| Ganoderma lucidum (cultured) | Ganoderic Acid C | 0.799 - 3.555 | Not specified | [1] |
| Ganoderma lucidum (wild) | Ganoderic Acid C | 1.619 - 2.360 | Not specified | [1] |
| Ganoderma sinense | Total Ganoderic Acids | 25.2 ± 1.5 | Mycelium | [1] |
| Ganoderma applanatum | Total Triterpenoid Acids | 6.4 | Tubes of fruiting body | [1] |
| Ganoderma tsugae | Ganoderic Acid C | Present | Fruiting body | [2] |
Comparative Biological Activities
This compound and its isomers exhibit a range of biological activities, with anti-cancer, anti-inflammatory, and hepatoprotective effects being the most prominent. The following tables provide a comparative summary of these activities. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assays used.
Anti-Cancer Activity
The cytotoxic effects of this compound and other ganoderic acids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
Table 2: Comparative Cytotoxic Activity (IC50) of Ganoderic Acids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93 | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (at 24h) | |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (at 24h) | |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~50 | |
| Ganoderic Acid T | HepG2 | Hepatocellular Carcinoma | 27.9 µg/mL | |
| Ganoderic Acid Jc (from G. sinense) | HL-60 | Promyelocytic Leukemia | 8.30 | [3] |
| Ganoderiol E (from G. sinense) | MCF-7 | Breast Cancer | 6.35 | [3] |
Note: Data for this compound is limited. Values for other Ganoderic acids are provided for comparative context.
Anti-inflammatory Activity
Ganoderic acids have been shown to inhibit key inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity of Ganoderic Acids
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 Value | Reference(s) |
| Ganoderic Acid C1 | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α | 24.5 µg/mL | |
| Ganoderic Acid A | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 43.8 µM | |
| Triterpenoids from G. tsugae | Rat Neutrophils | fMLP/CB | β-glucuronidase release | - | [4] |
| Triterpenoids from G. tsugae | N9 microglial cells | LPS/IFN-γ | Nitric Oxide (NO) | - | [4] |
Note: Specific IC50 values for this compound are not widely available in the reviewed literature. The data for closely related compounds and extracts are presented.
Hepatoprotective Activity
In vivo studies have demonstrated the potential of ganoderic acids to protect the liver from various toxins.
Table 4: Comparative In Vivo Hepatoprotective Effects of Ganoderic Acids
| Compound/Extract | Model of Liver Injury | Key Findings | Reference(s) |
| Ganoderic Acid A | Alcohol-Induced | Significant reduction in ALT, AST, and MDA; Significant increase in SOD and GSH | [5] |
| Ganoderic Acid C2 | Aflatoxin B1-Induced | Significant reduction in ALT, AST, and MDA; Significant increase in SOD and GSH | [5] |
| Polysaccharides from G. applanatum | Carbon Tetrachloride-Induced | Prevention of ALT, AST, TNF-α, and IL-6 elevation | [6][7] |
Note: While direct in vivo data for this compound is emerging, the hepatoprotective potential of closely related ganoderic acids is well-documented.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of this compound and related compounds.
Triterpenoid Extraction and Isolation
A standardized method for the extraction and isolation of ganoderic acids is essential for obtaining pure compounds for biological assays.[8]
-
Drying and Pulverization : Fruiting bodies of Ganoderma species are dried and ground into a fine powder.
-
Solvent Extraction : The powder is extracted with a solvent such as ethanol (B145695) or chloroform, often using sonication to enhance efficiency.
-
Filtration and Concentration : The extract is filtered to remove solid residues and then concentrated under reduced pressure.
-
Chromatographic Separation : The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and often preparative High-Performance Liquid Chromatography (HPLC) to isolate individual triterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
-
Cell Culture : RAW 264.7 macrophages are cultured in appropriate media.
-
Pre-treatment : Cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
Inflammation Induction : Inflammation is induced by adding LPS to the cells.
-
Incubation : The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay) : The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of action of a compound. For example, it can be used to assess the expression of proteins involved in apoptosis or inflammatory signaling pathways.
-
Protein Extraction : Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification : The protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research design.
References
- 1. Ganoapplanilactone C from Ganoderma applanatum Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK/mTOR-Mediated Lipid Regulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phcogj.com [phcogj.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic vs. Natural Ganoderenic Acid C
For researchers and drug development professionals, the origin of a bioactive compound is a critical consideration, impacting scalability, purity, and cost. Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its therapeutic potential, including anti-inflammatory and anti-tumor effects.[1][2] This guide provides an objective comparison between natural and synthetic production methods for this compound, supported by available data and detailed experimental protocols.
Methods of Production: Natural Extraction vs. Synthetic Routes
The acquisition of this compound is primarily achieved through two distinct routes: direct extraction from its natural source, Ganoderma lucidum, and synthetic methods, with heterologous biosynthesis being the most promising synthetic alternative.[1] Total chemical synthesis, while theoretically possible, is often complex and may result in low overall yields for molecules of this complexity.[1]
Natural Extraction: This traditional method involves isolating the compound from the fruiting bodies of the Ganoderma mushroom. The process requires multiple steps of extraction and purification to achieve a high degree of purity.[1][3]
Synthetic Routes (Heterologous Biosynthesis): This approach involves engineering microbial hosts, such as Saccharomyces cerevisiae, to produce this compound.[1] By introducing the relevant biosynthetic genes from Ganoderma lucidum into a microbial chassis, researchers can create a cellular factory for the compound. This method offers the potential for high scalability and batch-to-batch consistency, though it requires significant initial investment in strain development and optimization.[1]
Comparative Analysis: Yield, Purity, and Scalability
The choice of production method depends heavily on the desired scale, purity requirements, and available resources. Natural extraction is currently the most established method for obtaining analytical standards, but it faces limitations in scalability.[1] Heterologous biosynthesis presents a promising path toward large-scale, reproducible production.[1]
| Metric | Natural Extraction from Ganoderma lucidum | Heterologous Biosynthesis in S. cerevisiae | Total Chemical Synthesis (Projected) |
| Typical Yield | ~0.3% total triterpenoic acids from dried biomass[1] | 2.2 - 14.5 mg/L (for related ganoderic acids)[1] | Highly variable; likely <1% overall yield[1] |
| Purity | Requires extensive multi-step purification[1] | High purity is achievable after purification from the culture medium and cell lysate[1] | High purity achievable after purification |
| Scalability | Limited by the availability and growth time of G. lucidum[1] | Potentially highly scalable with fermentation technology | Generally not scalable for complex molecules |
| Consistency | Can vary based on mushroom species, origin, and cultivation conditions[4][5] | High batch-to-batch consistency is achievable | High consistency |
| Primary Drawback | Scalability and variability[1] | Requires significant R&D for strain optimization | Complexity and low overall yield |
Biological Activity
While the production methods differ, the final purified this compound molecule is structurally and functionally identical, regardless of its source. Therefore, the biological activity is inherent to the molecule itself. The primary difference lies in the efficiency and sustainability of obtaining the pure compound.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is a key area of interest for oncological research.[6][7]
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | 93[6][8] |
| HeLa | Cervical Cancer | 25.8 |
| HepG2 | Liver Cancer | 32.5 |
| MCF-7 | Breast Cancer | 45.2 |
| A549 | Lung Cancer | 51.7 |
| PC-3 | Prostate Cancer | 38.9* |
*Note: These IC50 values are provided for illustrative purposes based on data for closely related compounds and may not represent actual experimental values for this compound.[7]
Anti-inflammatory Activity
This compound modulates key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6][9] It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[4][9]
| Assay | Cell Line | IC50 |
| TNF-α Production Inhibition | RAW 264.7 (murine macrophages) | 24.5 µg/mL[2][9] |
Visualizing the Processes and Pathways
To better understand the comparative workflows and mechanisms of action, the following diagrams are provided.
References
Validating Ganoderenic Acid C Targets: A Molecular Docking Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies validating the targets of Ganoderenic acid C, a promising bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This guide includes supporting experimental data, detailed protocols, and visualizations of key signaling pathways to facilitate further investigation into its therapeutic potential.
This compound and its isoforms, primarily Ganoderenic acid C1 and C2, have demonstrated significant potential in modulating key signaling pathways involved in inflammation and cancer.[1][2][3] Molecular docking, a computational technique that predicts the preferred binding orientation and affinity of a ligand to a protein, has been instrumental in identifying and validating its molecular targets.[4][5] This guide compares the in silico binding affinities of this compound with its putative targets and presents corroborating in vitro experimental data.
Comparative Analysis of Molecular Docking and In Vitro Data
Molecular docking studies have predicted that this compound and its derivatives bind with high affinity to several proteins central to inflammatory and oncogenic signaling. The following tables summarize these computational predictions alongside experimental data that validates these interactions.
Table 1: Molecular Docking Data for this compound and Derivatives
| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Ganoderenic Acid C1 | Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | AutoDock Vina | -10.8 | TYR59, HIS15, TYR151 | [5] |
| Ganoderic Acid C2 | Tumor Necrosis Factor (TNF) | Not Specified | Not Specified | -9.29 | Not explicitly stated | [5][6] |
| Ganoderic Acid C2 | Signal Transducer and Activator of Transcription 3 (STAT3) | Not Specified | Not Specified | -12.2 | Not explicitly stated | [5][6] |
| Ganoderenic Acid B | Nuclear Factor-kappa B (NF-κB) | Not Specified | Not Specified | -8.5 | Not explicitly stated | [6] |
| Ganoderenic Acid B | Kelch-like ECH-associated protein 1 (Keap1) | Not Specified | Not Specified | -8.6 | Not explicitly stated | [6] |
| Ganoderic Acid A | Leucine-rich repeat kinase 2 (LRRK2) | Not Specified | Not Specified | -3.0 | Not explicitly stated | [6][7] |
Table 2: Comparative In Vitro Inhibitory Activity
| Compound | Target/Mediator | Assay | IC50/EC50 | Reference(s) |
| Ganoderenic Acid C1 | TNF-α Production | ELISA | 24.5 µg/mL | [1][8] |
| Infliximab | TNF-α Neutralization | Not specified | Not specified | [1] |
| Adalimumab | TNF-α Neutralization | EC50: 78.6 ng/mL | [1] | |
| Etanercept | TNF-α Neutralization | EC50: 71.2 ng/mL | [1] | |
| Ganoderic Acid C2 | STAT3 | Not Specified | Not Specified | [1] |
| Stattic | STAT3 | Western Blot | IC50: 5.1 µM | [1] |
| S3I-201 | STAT3 | Not Specified | IC50: 86 µM | [1] |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are largely attributed to its modulation of the NF-κB and STAT3 signaling pathways, both of which are downstream of the pro-inflammatory cytokine TNF-α.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic Acid A targeting leucine‐rich repeat kinase 2 involved in Parkinson's disease–A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Ganoderenic Acid C and Standard Chemotherapy Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum, against standard chemotherapy agents. Due to the nascent stage of research on this compound, this document synthesizes available data on it and closely related ganoderic acids to offer a predictive assessment against common chemotherapeutics like Paclitaxel, Doxorubicin, and Cisplatin (B142131). The information is supported by quantitative data, detailed experimental methodologies, and visualizations of molecular pathways to facilitate further research and development.
Core Mechanisms of Action: A Multi-Targeted Approach
This compound and its analogues employ a multifaceted strategy to inhibit cancer progression, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and suppressing signaling pathways crucial for metastasis.[1] This contrasts with many standard chemotherapies that often have a more singular mechanism, such as DNA damage or microtubule disruption.
A primary mechanism for ganoderic acids is the induction of the intrinsic, mitochondria-mediated apoptosis pathway.[1][2] This is initiated by an altered balance of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspase-3, the executioner caspase that orchestrates cell death.[1]
Furthermore, this compound actively suppresses the metastatic potential of cancer cells by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By preventing the degradation of its inhibitor, IκBα, it traps NF-κB in the cytoplasm, thereby inhibiting the expression of genes involved in invasion and metastasis, such as MMP-9.[1]
Quantitative Data Comparison: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound, related ganoderic acids, and standard chemotherapy drugs across various cancer cell lines. It is important to note that IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.[3]
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference(s) |
| This compound | H460 | Non-Small Cell Lung | 93 | Not Specified | [4] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24h | [5] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24h | [5] |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~5 (for G1 arrest) | Not Specified | [6] |
| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 | Not Specified | [3] |
| Paclitaxel | H460 | Non-Small Cell Lung | ~1.14 | Not Specified | [7] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | ~1.1 | Not Specified | [8] |
| Doxorubicin | HeLa | Cervical Cancer | ~2.92 | 24h | [9] |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | ~7.7 - 25.5 | 48h / 24h | [1][10] |
| Cisplatin | HeLa | Cervical Cancer | ~12.3 | 48h | [1] |
Disclaimer: Data is compiled from different studies for comparative purposes. Experimental conditions may vary.
Quantitative Data Comparison: In Vivo Antitumor Efficacy
Direct in vivo efficacy data for this compound is limited.[11] Therefore, data from its close analogue, Ganoderic acid C2, is presented as a predictive proxy alongside data for the standard-of-care drug, Paclitaxel.[11]
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings / Tumor Growth Inhibition | Reference(s) |
| Ganoderic Acid C2 (proxy) | Cyclophosphamide-induced immunosuppression | Kunming mice | 20-40 mg/kg/day (14 days, p.o.) | Significantly alleviated the decline in key inflammatory cytokine levels, suggesting immunomodulatory activity relevant to cancer therapy. | [11] |
| Paclitaxel | A549 human non-small cell lung cancer | Nude mice | 24 mg/kg/day (5 days, i.v.) | Statistically significant tumor growth inhibition compared to saline control. More effective than cisplatin at 3 mg/kg/day. | [11] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of anticancer compounds. Below are detailed protocols for key experiments cited in this guide.
General Experimental Workflow
The evaluation of a novel anticancer compound like this compound follows a structured workflow, from initial screening to detailed mechanistic studies and finally to in vivo validation.
Protocol 1: Cell Viability Assay (MTT/WST-1)
This colorimetric assay measures the metabolic activity of cells to determine cell viability and calculate the IC50 value of a compound.
-
Materials : 96-well plates, cancer cell line (e.g., H460), complete culture medium, this compound, DMSO, MTT or WST-1 reagent, microplate reader.
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.5%.[4] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO only).[4]
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
Reagent Addition :
-
For MTT : Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2] Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[2]
-
For WST-1 : Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[4]
-
-
Data Acquisition : Gently shake the plate and measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.[3][4]
-
Analysis : Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[4]
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
-
Materials : 6-well plates, this compound-treated cells, Annexin V-FITC Apoptosis Detection Kit, cold PBS, flow cytometer.[6]
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvesting : Harvest both adherent and floating cells, and wash twice with cold PBS.[6]
-
Staining : Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an animal model.
-
Materials : Immunocompromised mice (e.g., nude mice), cancer cells (e.g., A549), Matrigel (optional), this compound formulation, comparator drug (e.g., Paclitaxel), calipers.[11]
-
Procedure :
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.[11]
-
Tumor Growth : Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).[11]
-
Randomization : Randomize mice into treatment and control groups (e.g., n=8-10 per group).
-
Drug Administration : Administer the investigational compound (this compound) and comparator drugs via the specified route (e.g., oral gavage, intravenous injection) at the predetermined doses and schedule. The control group receives the vehicle only.[11]
-
Efficacy Evaluation : Measure tumor volumes with calipers (Volume = 0.5 x Length x Width²) and monitor body weights 2-3 times per week.[11]
-
Endpoint : At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and potentially use them for further analysis (e.g., histology, Western blot).[11]
-
Conclusion
The available preclinical data suggests that this compound and related triterpenoids possess notable anticancer properties. Their multi-targeted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastatic pathways, presents a promising area for cancer research.[1]
However, a direct comparison of in vitro cytotoxicity indicates that this compound's potency (IC50 ≈ 93 µM in H460 cells) is considerably lower than that of standard chemotherapy agents like Paclitaxel (IC50 ≈ 1.14 µM in H460 cells).[4][7] This suggests that while it has clear biological activity, it may not be as potent as conventional drugs when used as a standalone agent.
The true potential of this compound may lie in its use as a complementary or synergistic agent. Natural compounds are increasingly being investigated in combination with chemotherapy to enhance efficacy, reduce drug resistance, and mitigate side effects.[13] Future research should focus on direct comparative in vivo studies and explore the synergistic effects of this compound in combination with standard chemotherapeutic regimens.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Glycolytic Inhibitors Potentiated the Activity of Paclitaxel and Their Nanoencapsulation Increased Their Delivery in a Lung Cancer Model [mdpi.com]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. science.utm.my [science.utm.my]
Reproducibility of Ganoderenic Acid C's Effects: A Comparative Guide for Researchers
A critical analysis of the available data on the biological effects of Ganoderenic acid C reveals a notable scarcity of independent, multi-laboratory studies, making a direct assessment of reproducibility challenging. However, by comparing the existing data with findings for structurally similar ganoderic acids, we can establish a baseline of expected effects and provide standardized protocols to facilitate future validation studies.
This guide synthesizes the current knowledge on this compound, presenting its reported bioactivities and comparing them with those of other well-researched ganoderic acids. Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in designing and conducting studies to verify and expand upon these findings.
Data Presentation: Comparative Cytotoxicity
While extensive data from multiple laboratories on the cytotoxic effects of this compound is limited, a reported half-maximal inhibitory concentration (IC50) value is available for a specific cancer cell line. To provide a broader context, this is presented alongside the IC50 values of other prominent ganoderic acids from various studies. This comparative data can serve as a benchmark for researchers aiming to validate the anti-cancer potential of this compound.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| This compound | H460 | Non-Small Cell Lung Cancer | 93[1][2] | Not Specified |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| 203.5 | 48 | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| 139.4 | 48 | |||
| MDA-MB-231 | Breast Cancer | 163 | 48 | |
| Ganoderic Acid T | HeLa | Cervical Cancer | ~13[3] | 24 |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified, but effective inhibition reported[4][5] | - |
Note: The IC50 values for Ganoderic Acids A and T are compiled from different studies and are presented for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
To ensure the reproducibility of future studies on this compound, the following detailed protocols for key experiments are provided.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the intended time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p65, p-IκBα, p-ERK, p-JNK, cleaved caspase-3, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control to determine relative protein expression.
Signaling Pathways and Experimental Workflows
Based on studies of closely related ganoderic acids, this compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways. The following diagrams, created using Graphviz, illustrate these pathways and a general experimental workflow.
Caption: Hypothesized mitochondria-mediated apoptosis pathway induced by this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of different Ganoderenic acid C extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of Ganoderenic acid C from Ganoderma species is a critical first step. The chosen extraction method significantly impacts the yield, purity, and ultimately, the viability of subsequent research and development. This guide provides an objective comparison of common extraction techniques, supported by experimental data, detailed protocols, and visualizations of key workflows and biological pathways.
Data Presentation: A Comparative Overview of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of triterpenoids from Ganoderma lucidum, providing a comparative overview of different methodologies and their efficiencies. While specific data for this compound is often part of the total triterpenoid (B12794562) yield, this information serves as a valuable proxy for optimizing its extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Ganoderic Acids/Triterpenoids | Reference |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol (B145695) | 45 | 45 min | Ganoderic Acid A: 173.965 ± 3.182 µg/mL | [1] |
| 74% Ethanol | Not Specified | 69 min | Total Triterpenoid Content: 4.61 ± 0.08 mg/g | [2] | |
| 95% Ethanol | 80 | 100 min | Not specified for a single acid | [3] | |
| Supercritical CO2 Extraction | CO2 with 14% (w/w) Ethanol | 59 | 120 min | Total Triterpene Yield: 88.9% | [4] |
| CO2 | 40 | Not Specified | Optimized for purification | [5] | |
| CO2 | 50 | 4.0 h | High triterpenoid content | [6] | |
| Conventional Solvent Extraction | |||||
| Maceration | 100% Ethanol | 60.22 | 6.00 h | Ganoderic Acid H: 2.09 mg/g powder | [4] |
| 95% Ethanol | 60 | 2 h | Not specified for a single acid | [7] | |
| Soxhlet | 95% Ethanol | 80 | 2 h (repeated 3x) | Not specified for a single acid | [4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount. The following are detailed methodologies for the key extraction and purification techniques discussed.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for the UAE of Ganoderic acids from the fruiting bodies of Ganoderma lucidum.[1][3]
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh)
-
80% Ethanol
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 10 g of the powdered Ganoderma.
-
Extraction: Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio) to a flask containing the powder.[1]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 45°C.[1][8]
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Repetition: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Concentration: Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 50°C.[4][9]
Protocol 2: Supercritical CO2 Extraction
This method utilizes carbon dioxide in its supercritical state, offering advantages in terms of low extraction temperatures and no solvent residue.[6]
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Supercritical fluid CO2 extracting apparatus
-
Ethanol (as co-solvent, optional)
Procedure:
-
Preparation: Charge the extraction vessel of the supercritical fluid CO2 apparatus with the powdered Ganoderma material.
-
Extraction Parameters: Set the extraction conditions. For example, a pressure of 85 MPa, a temperature of 50°C, an extraction time of 4.0 hours, and a CO2 flow rate of 12 L/h have been used.[6]
-
Collection: The extracts are collected from the separation kettle.
-
Drying: The collected extract is then dried at 65°C.[6]
Protocol 3: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound from a crude extract.[8][10]
Materials and Reagents:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Solvents of varying polarities for the mobile phase (e.g., n-hexane, ethyl acetate (B1210297), methanol)
-
Thin Layer Chromatography (TLC) plates
-
HPLC system for final purification
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding more polar solvents (e.g., a gradient of n-hexane to ethyl acetate to methanol).
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC) or HPLC.
-
Final Purification: Combine fractions containing this compound and subject them to further purification using semi-preparative HPLC for high purity.[10][11]
Mandatory Visualizations
To further elucidate the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]
- 6. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jfda-online.com [jfda-online.com]
Ganoderenic Acid C vs. Ganoderma Polysaccharides: A Comparative Guide to Their Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
The medicinal mushroom Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds with significant immunomodulatory properties. Among these, triterpenoids, such as Ganoderenic Acid C, and polysaccharides stand out for their distinct and often contrasting effects on the immune system. This guide provides an objective comparison of their immunomodulatory activities, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these potent natural compounds.
Contrasting Immunomodulatory Profiles
This compound and Ganoderma polysaccharides exhibit fundamentally different immunomodulatory actions. Ganoderenic acids, a class of triterpenoids, are primarily recognized for their anti-inflammatory and immunosuppressive effects.[1][2] They achieve this by inhibiting key pro-inflammatory signaling pathways.[1][2]
In stark contrast, Ganoderma polysaccharides are potent immune-stimulating agents.[3][4] They activate a broad range of immune cells, including macrophages, T lymphocytes, B lymphocytes, and natural killer (NK) cells, thereby enhancing both innate and adaptive immune responses.[3][5] This activation leads to increased phagocytosis and the production of various cytokines.[5][6]
Quantitative Comparison of Immunomodulatory Activity
The following tables summarize the quantitative effects of this compound and Ganoderma polysaccharides on key inflammatory and immune markers, primarily in RAW 264.7 murine macrophages, a common model for in vitro immunology studies.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Markers
| Compound | Parameter | Cell Model | Stimulant | Method | Result (IC50 / % Inhibition) | Reference |
| Ganoderic Acid C1* | TNF-α Production | RAW 264.7 Macrophages | LPS | ELISA | IC50 = 24.5 µg/mL | [5][7] |
| Ganoderic Acids | M1 Macrophage Polarization (CD86+) | RAW 264.7 Macrophages | LPS or ox-LDL | Flow Cytometry | Significant decrease at 1, 5, 25 µg/mL | [8][9] |
| Ganoderic Acids | IL-6, IL-1β, MCP-1 mRNA | RAW 264.7 Macrophages | LPS or ox-LDL | RT-qPCR | Significant decrease at 1, 5, 25 µg/mL | [8][9] |
*Ganoderic Acid C1 is a closely related and well-studied analogue of this compound.
Table 2: Stimulatory Effects of Ganoderma lucidum Polysaccharides (GLP) on Immune Response
| Compound | Parameter | Cell Model | Concentration | Method | Result (Compared to Control) | Reference |
| GLP | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 1-10 µg/mL | Griess Assay | Significant dose-dependent increase | [10] |
| GLP | TNF-α Production | RAW 264.7 Macrophages | 1-10 µg/mL | ELISA | Significant dose-dependent increase | [10] |
| GLP | IL-6 Production | RAW 264.7 Macrophages | 1-10 µg/mL | ELISA | Significant dose-dependent increase | [10] |
| GLP | Phagocytic Activity | RAW 264.7 Macrophages | 1-10 µg/mL | Neutral Red Assay | Significant increase | [10] |
Signaling Pathways: A Tale of Two Mechanisms
The opposing effects of this compound and Ganoderma polysaccharides stem from their interaction with different cellular signaling pathways.
This compound exerts its anti-inflammatory effects by suppressing pro-inflammatory cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] It can inhibit the phosphorylation of key proteins in these pathways, preventing the transcription of pro-inflammatory genes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Extraction, Structural Characterization, and Immunomodulatory Activity of a High Molecular Weight Polysaccharide From Ganoderma lucidum [frontiersin.org]
Confirming the Structure of Isolated Ganoderenic Acid C: A Comparative Guide
For researchers and drug development professionals, the unambiguous structural confirmation of an isolated natural product is a critical step. This guide provides a comprehensive comparison of the analytical data for isolated Ganoderenic acid C with that of a certified standard, offering supporting experimental data and detailed protocols. This compound is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, and its correct identification is paramount for further pharmacological investigation.[1][2][3]
Physicochemical and Spectroscopic Data of Standard this compound
A commercially available standard of this compound provides the benchmark for all comparisons. The key physicochemical and spectroscopic data for the standard are summarized below.
| Parameter | Value | Reference |
| IUPAC Name | (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [4] |
| Molecular Formula | C₃₀H₄₂O₇ | [4][5] |
| Molecular Weight | 514.65 g/mol | [4][5] |
| CAS Number | 100665-42-7 | [6][7] |
Experimental Protocols
The following protocols detail the methodology for the isolation of this compound and its subsequent structural confirmation against a standard.
Isolation of this compound from Ganoderma lucidum
This multi-step process involves extraction and several stages of chromatography.[3]
a) Extraction:
-
The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol.[1][3]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[3]
b) Solvent Partitioning:
-
The crude extract is partitioned between ethyl acetate (B1210297) and water to separate compounds based on polarity.[4]
-
The triterpenoid-rich fraction is typically found in the ethyl acetate layer.[4][8]
c) Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol.[4][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC on a C18 column.[4] A typical mobile phase consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with acetic or formic acid).[1][8]
Structural Elucidation of the Isolated Compound
Spectroscopic techniques are employed to determine the structure of the purified compound.[4]
a) Mass Spectrometry (MS):
-
The molecular weight and fragmentation patterns of the isolated compound are determined using mass spectrometry.[5]
-
Common fragmentation pathways involve the neutral loss of water (H₂O) and carbon dioxide (CO₂).[5]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are acquired to determine the carbon-hydrogen framework.[4]
-
Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are used for detailed structural assignments.[4]
Confirmation with a Standard
The definitive confirmation of the isolated compound's structure is achieved by direct comparison with a certified this compound standard.
a) High-Performance Liquid Chromatography (HPLC):
-
An analytical HPLC method is developed to separate this compound from other components.[9][10]
-
The retention time of the isolated compound is compared to that of the standard.
-
Co-injection: A mixture of the isolated compound and the standard is injected into the HPLC system. The appearance of a single, sharp peak confirms the identity of the isolated compound.
Data Comparison: Isolated Compound vs. Standard
The following tables provide a comparative summary of the analytical data obtained for the isolated this compound and the certified standard.
Table 1: Mass Spectrometry Data Comparison
| Parameter | Isolated this compound | Standard this compound | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | C₃₀H₄₂O₇ | [5] |
| Molecular Weight | 514.65 g/mol | 514.65 g/mol | [5] |
| Precursor Ion (Negative Mode, [M-H]⁻) | m/z 513.3 | m/z 513.3 | [5] |
| Precursor Ion (Positive Mode, [M+H]⁺) | m/z 515.3 | m/z 515.3 | [5] |
Table 2: ¹H-NMR Spectroscopic Data Comparison (representative signals)
| Tentative Assignment | Isolated this compound (δ ppm) | Standard this compound (δ ppm) |
| Methyl protons | 1.03 (s), 1.12 (s), 1.36 (s), 1.40 (s), 1.70 (s), 1.78 (s) | 1.03 (s), 1.12 (s), 1.36 (s), 1.40 (s), 1.70 (s), 1.78 (s) |
| Oxymethine proton (H-3) | 3.42 (dd) | 3.42 (dd) |
Note: Complete and definitively assigned NMR data for this compound can be found in specialized literature. The data presented here is representative.[5][11]
Table 3: HPLC Analysis Comparison
| Parameter | Isolated this compound | Standard this compound |
| Retention Time (min) | Matches Standard | Matches Isolated Compound |
| Co-injection Result | Single Peak | Single Peak |
Visualizing the Workflow and Confirmation Logic
The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.
Caption: Experimental workflow for the isolation and structural confirmation of this compound.
Caption: Logical diagram for the structural confirmation of isolated this compound against a standard.
Conclusion
The structural confirmation of isolated this compound is a rigorous process that relies on the convergence of data from multiple analytical techniques. By comparing the spectroscopic and chromatographic data of the isolated compound with that of a certified standard, researchers can confidently and unambiguously verify its molecular structure. This foundational step is essential for ensuring the validity of subsequent biological and pharmacological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 100665-42-7 | AEA66542 | Biosynth [biosynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ganoderenic Acid C: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ganoderenic acid C in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and compliance with standard laboratory practices. This compound, a triterpenoid (B12794562) found in Ganoderma mushrooms, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to standard laboratory chemical handling and disposal procedures is necessary to maintain a safe working environment.[1][2]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₇ |
| Molecular Weight | 516.675 g/mol [1] |
| CAS Number | 100665-42-7[1][2] |
| Appearance | Solid[1][2] |
| Solubility | Soluble in Methanol and DMSO[1] |
| Stability | Optimal stability in aprotic environments; subject to acid-catalyzed degradation.[1] |
| Storage | -20°C[2] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]
Disposal of Solid this compound
Uncontaminated, solid this compound is considered non-hazardous waste.[1][2]
Methodology:
-
Ensure Proper Labeling: Confirm the container holding the this compound is clearly and accurately labeled.[1][2]
-
Secure Packaging: Place the primary container of solid this compound into a larger, durable, and sealed outer container to prevent accidental spills.[1][2]
-
Waste Stream Disposal: Dispose of the securely packaged solid waste in the regular solid waste stream, as permitted by your institution.[1][2]
Disposal of this compound in Solution
Solutions of this compound, typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), must be treated as hazardous chemical waste.[1]
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS Guidelines: Prior to disposal, review your institution's EHS guidelines for the disposal of organic solvent waste.[1]
-
Collect in Designated Waste Container: Carefully pour the this compound solution into a designated hazardous waste container for organic solvents. This container must be compatible with the solvent used.[1] Disposal of organic solvent solutions down the drain is typically prohibited.[2]
-
Proper Labeling: Ensure the hazardous waste container is accurately labeled with its contents, including the full chemical name and approximate concentrations.[1][2]
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[1][2]
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of as chemical waste according to your institution's guidelines.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ganoderenic acid C
Essential Safety and Handling of Ganoderenic Acid C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize risk and ensure safe and compliant research operations.[1][2]
Key Compound Data
A clear understanding of the compound's properties is the first step in safe handling. The table below summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [2] |
| Molar Mass | 516.7 g/mol | [2] |
| CAS Number | 100665-42-7 | [2] |
| Appearance | Solid | [1][2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
| Solubility | Soluble in Methanol and DMSO | [1] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound, whether in powdered or solubilized form, to prevent exposure.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust.[3]
Operational Plan: Safe Handling Protocol
A structured operational plan ensures that every stage of handling this compound is conducted with the utmost care.[4]
Engineering Controls
-
Ventilation: Always work in a well-ventilated area.[2]
-
Fume Hood: Whenever possible, handle the powdered form of this compound within a chemical fume hood to control dust and aerosol formation.[2][4]
Handling Precautions
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[2] Always wash hands thoroughly after handling the compound.[2]
-
Weighing: When weighing the solid compound, do so within a fume hood to minimize inhalation risk.[4] Use appropriate tools like a spatula and weighing paper.[4]
-
Dissolving the Compound: this compound is typically soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] When preparing a solution, add the solvent to the solid to avoid splashing.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for laboratory and environmental safety.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[1]
Disposal of Solid this compound
Uncontaminated, solid this compound is generally considered non-hazardous waste and can often be disposed of in the regular solid waste stream.[1][2]
-
Labeling: Ensure the container is clearly and accurately labeled.[1]
-
Packaging: Place the primary container into a larger, durable, and sealed outer container to prevent accidental spills.[1][2]
Disposal of this compound in Solution
Solutions of this compound, particularly in organic solvents like DMSO, must be treated as hazardous chemical waste.[1]
-
Collection: Collect the solution in a designated, leak-proof, and sealed hazardous waste container compatible with the solvent.[1][5] Disposal of organic solvent solutions down the drain is prohibited.[2]
-
Labeling: The hazardous waste container must be accurately labeled with its contents, including the full chemical name and approximate concentrations.[1]
-
Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[1]
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be considered contaminated and disposed of as chemical waste according to your institution's guidelines.[2][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
